molecular formula C11H14N2O2 B2421605 (3-Hydroxyphenyl)(piperazin-1-yl)methanone CAS No. 926234-88-0

(3-Hydroxyphenyl)(piperazin-1-yl)methanone

カタログ番号: B2421605
CAS番号: 926234-88-0
分子量: 206.245
InChIキー: YFHVBQVWMYCMNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Hydroxyphenyl)(piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a piperazine ring, a nitrogen-containing heterocycle that is a privileged scaffold in the design of biologically active molecules . Piperazine derivatives are frequently investigated for their ability to inhibit key enzymes and interact with a diverse range of therapeutic targets. The specific placement of the 3-hydroxy group on the phenyl ring may influence the compound's binding affinity and physicochemical properties, making it a versatile intermediate or pharmacophore for researchers. This structural motif is commonly explored in the design of potential inhibitors for metabolic enzymes. For instance, closely related phenyl(piperazin-1-yl)methanone derivatives have been identified as reversible inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system that is a target for conditions like neuroinflammation, pain, and cancer . Furthermore, the piperazine core is a common feature in compounds studied for their anticancer activity. Recent research on novel fatty acid synthase (FASN) inhibitors for cancer therapy has highlighted the value of the N-aroyl piperazine scaffold, where the V-shaped spatial arrangement is crucial for effective binding and inhibition . The broader piperazine chemical class has demonstrated a wide span of pharmaceutical applications, including antiviral, antibacterial, and antipsychotic activities, underlining its importance in developing new therapeutic agents . (3-Hydroxyphenyl)(piperazin-1-yl)methanone is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3-hydroxyphenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-10-3-1-2-9(8-10)11(15)13-6-4-12-5-7-13/h1-3,8,12,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHVBQVWMYCMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

[1][2]

Executive Summary

(3-Hydroxyphenyl)(piperazin-1-yl)methanone (CAS: 1240527-44-9 for HCl salt) is a bifunctional pharmacophore featuring a polarizable phenol moiety linked to a piperazine ring via a benzamide bond.[1] Often utilized as a fragment in fragment-based drug discovery (FBDD) or as a linker in PROTAC design, its utility stems from its ability to engage in both hydrogen bond donation (phenol/amine) and acceptance (carbonyl/amine), while maintaining a low molecular weight and tunable solubility profile.[1]

This guide provides a rigorous analysis of its physicochemical behavior, focusing on ionization constants, lipophilicity, and stability—critical parameters for formulation and assay development.[1]

Chemical Identity & Structural Analysis[1][2][3]

The molecule comprises a 3-hydroxybenzoyl group acylated to one nitrogen of a piperazine ring.[1] This structural arrangement creates a unique electronic push-pull system where the amide bond reduces the basicity of the proximal nitrogen, leaving the distal secondary amine as the primary basic center.[1]

PropertyDetail
IUPAC Name (3-Hydroxyphenyl)(piperazin-1-yl)methanone
Common Synonyms 1-(3-Hydroxybenzoyl)piperazine; 3-(1-Piperazinylcarbonyl)phenol
CAS Number 1240527-44-9 (Hydrochloride); 99841-06-2 (Free Base)
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol (Free Base); 242.70 g/mol (HCl Salt)
SMILES OC1=CC=CC(=C1)C(=O)N2CCNCC2
Structural Visualization

The following diagram illustrates the core connectivity and the distinct electronic zones of the molecule.[1]

ChemicalStructurePhenol3-Hydroxyphenyl(H-Bond Donor/Acceptor)LinkerAmide Linker(Rigid, Planar)Phenol->LinkerAcylationPiperazinePiperazine Ring(Solubilizing Tail)Linker->PiperazineN-substitutionAmineDistal NH(Basic Center, pKa ~9.8)Piperazine->AmineDistal

Figure 1: Structural segmentation highlighting the acidic phenol, neutral amide linker, and basic distal amine.[1]

Physicochemical Properties[1][2][3][5][6][7]

Ionization Constants (pKa)

Understanding the pKa is paramount for extraction and purification.[1] The molecule exhibits two principal ionization events:[1]

  • Basic pKa (Distal Piperazine NH): Calculated at ~9.1 – 9.8 . This nitrogen is protonated at physiological pH, rendering the molecule cationic.[1]

  • Acidic pKa (Phenolic OH): Calculated at ~9.4 – 9.9 . The electron-withdrawing effect of the meta-carbonyl group slightly increases the acidity compared to phenol (pKa 10.0).[1]

Implication: At pH 7.4, the species exists predominantly as a cation (Protonated amine, Neutral phenol).[1] At pH > 10.5, it becomes an anion (Neutral amine, Deprotonated phenol).[1] The zwitterionic window is narrow or non-existent due to the overlapping pKa values.[1]

Lipophilicity (LogP vs. LogD)
  • LogP (Intrinsic): ~0.15 (Calculated).[1] The molecule is highly polar.[1]

  • LogD (pH 7.4): ~ -1.5 to -2.[1]0. Due to ionization of the amine, the distribution coefficient drops significantly in physiological media, indicating high aqueous solubility and low membrane permeability unless actively transported or derivatized.[1]

Solubility Profile
  • Water: High solubility (>10 mg/mL) for the HCl salt due to ionic character.[1] Free base has moderate solubility.[1]

  • DMSO: Soluble (>20 mg/mL).[1]

  • Organic Solvents: Poor solubility in non-polar solvents (Hexane, Et₂O); moderate in DCM/Methanol mixtures.[1]

Spectroscopic Characterization (Field Guide)

When verifying the identity of synthesized or purchased material, look for these diagnostic signals.

¹H NMR (400 MHz, DMSO-d₆)
  • Amide Rotamers: Due to the partial double bond character of the amide C-N bond, piperazine signals often appear as broadened multiplets or split peaks at room temperature.[1]

  • δ 9.6 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).[1]

  • δ 7.2 – 6.8 ppm (m, 4H): Aromatic protons.[1] Look for the specific pattern of a 1,3-disubstituted benzene (singlet-like H2, doublets for H4/H6, triplet for H5).[1]

  • δ 3.6 – 3.3 ppm (br m, 4H): Piperazine protons adjacent to Amide (deshielded).[1]

  • δ 2.8 – 2.6 ppm (br m, 4H): Distal piperazine protons (shielded).[1]

Mass Spectrometry (ESI+)
  • [M+H]⁺: m/z 207.1 (Base peak for free base).[1]

  • Fragmentation: Loss of piperazine ring or cleavage of the amide bond (m/z ~121 for hydroxybenzoyl cation) is common at high collision energies.[1]

Stability & Reactivity

  • Hydrolysis: The benzamide bond is robust under standard storage conditions but susceptible to hydrolysis in strong acid/base at elevated temperatures (>80°C).[1]

  • Oxidation: The phenol moiety is sensitive to oxidation (quinocrystal formation) if left in solution at high pH or exposed to light for extended periods.[1] Recommendation: Store solid at -20°C; keep solutions acidic or neutral and protected from light.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: To accurately determine the overlapping ionization constants which software often miscalculates.[1]

  • Preparation: Dissolve 5 mg of (3-Hydroxyphenyl)(piperazin-1-yl)methanone HCl in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M KOH (standardized).

  • Apparatus: Automatic titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

  • Execution:

    • Acidify solution to pH 2.0 using 0.1 M HCl.[1]

    • Titrate upwards to pH 12.0 in 0.1 pH increments.

  • Analysis: Plot d(pH)/dV vs. pH. Look for inflection points.[1] The first inflection (approx pH 9.0-9.[1]5) will likely represent a convolution of the amine deprotonation and phenol deprotonation.[1] Use Bjerrum plot analysis software to deconvolute the constants.[1]

Protocol B: Solubility & Extraction Workflow

Rationale: To isolate the free base from the commercial HCl salt for organic chemistry applications.[1]

ExtractionWorkflowcluster_noteCritical NoteStartStart: HCl Salt(Water Soluble)DissolveDissolve in H2O(10 mL/g)Start->DissolveBasifyAdjust pH to 9.5-10.0(Using Na2CO3)Dissolve->BasifyDeprotonate AmineExtractExtract with n-Butanol/DCM (1:3)(Amphiphilic extraction)Basify->ExtractPartitioningNoteAvoid pH > 11Phenol ionizes -> Water SolubleBasify->NoteDryDry Organic Layer(Na2SO4)Extract->DryEvaporateEvaporate Solvent(Vacuum)Dry->EvaporateProductYield: Free Base(Viscous Oil/Solid)Evaporate->Product

Figure 2: Extraction workflow to isolate the free base. Precise pH control is critical to avoid solubilizing the phenolate anion.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 47003089, (3-Hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride. Retrieved from [Link]

  • ChemAxon. (2024).[1][2] Chemicalize: Physicochemical Property Calculations. (Used for LogP/pKa consensus modeling).[1] Retrieved from [Link]

Technical Monograph: (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, chemical biology, and experimental utility of (3-Hydroxyphenyl)(piperazin-1-yl)methanone .

Pharmacophore Analysis & Mechanism of Action[1]

Executive Summary

(3-Hydroxyphenyl)(piperazin-1-yl)methanone is a synthetic benzoylpiperazine derivative utilized primarily as a bioactive scaffold in medicinal chemistry.[1] Unlike formulated pharmaceuticals, it functions as a privileged structure —a molecular framework capable of providing ligands for diverse biological targets. Its mechanism of action is context-dependent, exhibiting activity as:

  • A GPCR Ligand: Mimicking the phenolic moiety of biogenic amines (serotonin/dopamine) to probe 5-HT and D2 receptors.[1]

  • An Ampakine Scaffold: Sharing structural homology with positive allosteric modulators of AMPA glutamate receptors.

  • A Kinase/Enzyme Inhibitor Fragment: Serving as the solvent-exposed binding motif in inhibitors of VEGFR and PHIP (Pleckstrin Homology Domain Interacting Protein).[1]

Chemical Biology & Pharmacophore Mapping[1]

The molecule’s efficacy as a biological probe stems from its three distinct pharmacophoric regions, which allow it to engage in multiple binding modes.

Structural Logic[1]
  • Region A: 3-Hydroxyphenyl Ring (H-Bond Donor/Acceptor) [1]

    • The phenolic hydroxyl group at the meta position acts as a critical hydrogen bond donor/acceptor.[1] In GPCRs, this mimics the 5-hydroxy group of serotonin (5-HT) or the 3-hydroxy of dopamine, facilitating interaction with serine residues in the receptor binding pocket (e.g., Ser5.42 in 5-HT receptors).[1]

  • Region B: Carbonyl Linker (Rigid Spacer)

    • The amide (methanone) bond restricts conformational freedom, orienting the phenyl ring and piperazine in a specific spatial arrangement. It also provides a hydrogen bond acceptor site (C=O).

  • Region C: Piperazine Ring (Basic Center)

    • The secondary amine (pKa ~9.8) is protonated at physiological pH.[1] This cationic center forms a crucial salt bridge with conserved aspartate residues (e.g., Asp3.32) found in aminergic GPCRs.

Mechanisms of Action[1][2]

Mechanism I: GPCR Modulation (Serotonergic/Dopaminergic)

The phenylpiperazine core is a classic template for 5-HT receptor ligands. (3-Hydroxyphenyl)(piperazin-1-yl)methanone functions as a non-selective ligand that stabilizes specific receptor conformations.[1]

  • Binding Interface: The protonated nitrogen of the piperazine anchors the molecule to Asp3.32 in Transmembrane Domain III (TM3). The 3-hydroxy group extends to form H-bonds with Ser5.43 or Ser5.46 in TM5.[1]

  • Signaling Outcome: Depending on the specific receptor subtype (e.g., 5-HT1A vs. 5-HT2A) and the presence of additional substituents, it can act as a partial agonist or antagonist, modulating downstream cAMP production (via Gi/Gs) or Phospholipase C activity (via Gq).[1]

Mechanism II: AMPA Receptor Allosteric Modulation (Ampakine Activity)

The molecule represents a simplified analog of CX-516 (Ampalex), a benzoylpiperidine ampakine.[1]

  • Allosteric Site: Binds to the dimer interface of the GluA2 subunit of the AMPA receptor.

  • Effect: It slows the rate of receptor deactivation and desensitization. This prolongs the channel opening time, enhancing fast excitatory synaptic transmission (Long-Term Potentiation).[1]

Mechanism III: Fragment-Based Inhibition (Kinase/PHIP)

Recent crystallographic data (e.g., PDB 7FVL) identifies this scaffold as a binder to the PHIP (Pleckstrin Homology Domain Interacting Protein) bromodomain.[1]

  • Interaction: The 3-hydroxy group displaces conserved water molecules, while the piperazine extends into the solvent channel, allowing for the attachment of "warheads" (e.g., electrophiles for covalent modification) in fragment-based drug design (FBDD).[1]

Visualization: Signaling Pathways

The following diagram illustrates the divergent signaling pathways modulated by this scaffold, specifically focusing on its GPCR (5-HT) and Ion Channel (AMPA) interactions.[1]

G cluster_GPCR GPCR Pathway (5-HT/D2) cluster_AMPA Ion Channel Pathway (AMPA) Ligand (3-Hydroxyphenyl) (piperazin-1-yl)methanone Receptor_GPCR Aminergic GPCR (TM3 Asp3.32 Interaction) Ligand->Receptor_GPCR Binding (Kd ~nM-µM) Receptor_AMPA AMPA Receptor (GluA2 Dimer Interface) Ligand->Receptor_AMPA Allosteric Modulation G_Protein G-Protein (Gi/Go or Gq) Receptor_GPCR->G_Protein Activation Effector Effector (Adenylate Cyclase / PLC) G_Protein->Effector Response_GPCR Modulation of Excitability Effector->Response_GPCR Conf_Change Stabilization of Open State Receptor_AMPA->Conf_Change Slows Deactivation Influx Increased Na+/Ca2+ Influx Conf_Change->Influx Response_LTP Long-Term Potentiation Influx->Response_LTP

Caption: Dual-pathway modulation showing GPCR orthosteric binding and AMPA receptor allosteric stabilization.

Experimental Protocols

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: Synthesis of 1-(3-hydroxybenzoyl)piperazine from 3-hydroxybenzoic acid.

  • Reagents: 3-Hydroxybenzoic acid (1.0 eq), 1-Boc-piperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Coupling: Dissolve acid in DMF. Add EDC/HOBt and stir for 30 min at 0°C to activate ester. Add 1-Boc-piperazine and DIPEA.[1] Stir at RT for 12h.[1]

  • Deprotection: Treat the intermediate (1-Boc-4-(3-hydroxybenzoyl)piperazine) with 4M HCl in Dioxane for 2h to remove the Boc group.[1]

  • Purification: Precipitate the HCl salt with diethyl ether or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Verify via 1H NMR (DMSO-d6) and LC-MS (Target Mass: ~206.24 Da for free base).

Protocol B: Radioligand Binding Assay (GPCR)

Objective: Determine the binding affinity (


) for 5-HT1A receptors.[1]
  • Membrane Prep: Use HEK293 cells stable expressing human 5-HT1A receptors.[1]

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Incubation: Incubate membranes (20 µg protein) with radioligand and varying concentrations of (3-Hydroxyphenyl)(piperazin-1-yl)methanone (

    
     to 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Quantitative Data Summary

The following table summarizes the physicochemical properties and predicted binding affinities based on structural analogs (SAR data).

ParameterValue / DescriptionContext
Molecular Weight 206.24 g/mol (Free Base)Small Molecule / Fragment
LogP (Calculated) ~0.8 - 1.2Moderate Lipophilicity (CNS Penetrant)
pKa (Basic Amine) 9.8Protonated at pH 7.4
H-Bond Donors 2 (Phenolic OH, Amine NH)Key for Receptor Binding
H-Bond Acceptors 3 (Carbonyl O, Amine N, Phenol O)Key for Receptor Binding
Target Class GPCRs (5-HT, D2)

nM (Predicted)
Target Class AMPA Receptors

µM (Allosteric)
Primary Utility Fragment-Based Drug DesignLinker/Binder Scaffold

References

  • Grosjean, H., et al. (2023).[2] PanDDA analysis group deposition -- PHIP in complex with Z4140355932.[2] RCSB Protein Data Bank.[1] Link

  • Collins, I., et al. (2017).[3] Chemical approaches to targeted protein degradation through E3 ubiquitin ligases. Biochemical Journal, 474(7), 1127-1147.[1][3] Link[1]

  • Frankmoelle, W. P., et al. (2000).[4] Glutathione S-transferase metabolism of the antineoplastic pentafluorophenylsulfonamide in tissue culture and mice. Drug Metabolism and Disposition, 28(8), 951-958.[1][4] Link

  • PubChem Compound Summary. (2023). CID 47003089: (3-Hydroxyphenyl)(piperazin-1-yl)methanone.[1] National Center for Biotechnology Information.[1] Link

  • Google Patents. (2021). WO2021083949A1 - Bifunctional compounds for the treatment of cancer.[1] Link

Sources

Technical Monograph: (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3-Hydroxyphenyl)(piperazin-1-yl)methanone CAS number lookup Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Identification, Synthesis, and Pharmaceutical Utility

Executive Summary

(3-Hydroxyphenyl)(piperazin-1-yl)methanone (CAS: 1240527-44-9 for the HCl salt) is a critical pharmacophore scaffold used in the synthesis of complex bioactive molecules. Structurally, it consists of a 3-hydroxybenzoyl group linked to a piperazine ring via an amide bond. Unlike its structural cousin 1-(3-hydroxyphenyl)piperazine (an arylpiperazine), this compound functions primarily as a benzoylpiperazine linker , providing a semi-rigid core that positions hydrogen bond donors/acceptors in specific vectors for GPCR and enzyme active sites. It is widely utilized as an intermediate in the development of Kappa Opioid Receptor (KOR) antagonists and Monoacylglycerol Lipase (MAGL) inhibitors.

Chemical Identification & Properties

Core Identity Data

ParameterData
Chemical Name (3-Hydroxyphenyl)(piperazin-1-yl)methanone
Common Synonyms 3-(Piperazine-1-carbonyl)phenol; 3-Hydroxybenzoylpiperazine
CAS Number (HCl Salt) 1240527-44-9 (Commercial Standard)
CAS Number (Free Base) Not widely indexed; typically generated in situ
Molecular Formula C₁₁H₁₄N₂O₂ (Free Base) / C₁₁H₁₅ClN₂O₂ (HCl Salt)
Molecular Weight 206.24 g/mol (Free Base) / 242.70 g/mol (HCl Salt)
SMILES (Free Base) OC1=CC=CC(=C1)C(=O)N2CCNCC2
InChI Key SZDTYXXSKORDJP-UHFFFAOYSA-N

Physical Characteristics

PropertyDescription
Appearance Off-white to pale beige solid (HCl salt)
Solubility High in DMSO, Methanol, Water (as HCl salt); Low in non-polar solvents (Hexane)
Acidity (pKa) Phenolic OH: ~9.9; Piperazine NH: ~8.5 (Protonated form)
Stability Hygroscopic (HCl salt); Store under inert atmosphere at -20°C
Synthetic Pathways & Experimental Protocols

The synthesis of (3-Hydroxyphenyl)(piperazin-1-yl)methanone requires a controlled amide coupling strategy. Direct reaction of piperazine with 3-hydroxybenzoic acid often leads to bis-acylation (formation of the symmetric diamide). Therefore, a mono-protection strategy using tert-butyl carbamate (Boc) is the industry standard.

Mechanism of Action (Synthetic Logic)
  • Selective Coupling: Use of N-Boc-piperazine ensures only one amine reacts, preventing polymerization or bis-functionalization.

  • Activation: The carboxylic acid of 3-hydroxybenzoic acid is activated using HATU or EDC/HOBt to facilitate nucleophilic attack by the secondary amine.

  • Deprotection: Acidolytic cleavage of the Boc group yields the final secondary amine as a salt, which is more stable than the free base.

Step-by-Step Protocol

Step 1: Amide Coupling (Formation of Intermediate)

  • Reagents: 3-Hydroxybenzoic acid (1.0 eq), N-Boc-piperazine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve 3-hydroxybenzoic acid in DMF under nitrogen atmosphere.

    • Add DIPEA and stir for 10 minutes to deprotonate the carboxylic acid.

    • Add HATU and stir for 30 minutes at 0°C to form the active ester.

    • Add N-Boc-piperazine and allow the reaction to warm to room temperature (25°C). Stir for 12 hours.

    • Workup: Dilute with EtOAc, wash with 1N HCl (carefully, to remove unreacted amine but keep phenol), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Expect 85-95% of tert-butyl 4-(3-hydroxybenzoyl)piperazine-1-carboxylate.

Step 2: Boc-Deprotection (Isolation of Target)

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Procedure:

    • Dissolve the intermediate from Step 1 in minimal dry dioxane (or DCM).

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Stir at room temperature for 2-4 hours. A precipitate (the product HCl salt) should form.

    • Isolation: Filter the solid precipitate. Wash with diethyl ether to remove organic impurities.

    • Drying: Dry under high vacuum to remove traces of HCl and solvent.

Visualized Synthesis Workflow

SynthesisPath SM1 3-Hydroxybenzoic Acid Reagent1 HATU / DIPEA DMF, 25°C SM1->Reagent1 SM2 N-Boc-Piperazine SM2->Reagent1 Intermediate Boc-Protected Amide (Stable Intermediate) Reagent2 4M HCl / Dioxane Deprotection Intermediate->Reagent2 Reagent1->Intermediate Amide Coupling Product (3-Hydroxyphenyl)(piperazin-1-yl) methanone HCl Reagent2->Product Acidolysis

Caption: Two-step convergent synthesis utilizing Boc-protection to ensure regioselectivity.

Pharmaceutical Applications & Biological Utility[8][9]

This compound is rarely a drug in itself but serves as a high-value Fragment and Intermediate .

1. Opioid Receptor Antagonists (JDTic Analogues) The 3-hydroxybenzoylpiperazine moiety mimics the phenolic pharmacophore found in classical opioids (like morphine or naloxone).

  • Mechanism: The phenol group acts as a hydrogen bond donor to the histidine residue in the opioid receptor binding pocket.

  • Application: It is used to synthesize JDTic analogues, which are selective Kappa Opioid Receptor (KOR) antagonists investigated for treating depression and addiction.

2. Monoacylglycerol Lipase (MAGL) Inhibitors

  • Role: The piperazine nitrogen serves as a nucleophile to attach carbamate or urea linkers, creating inhibitors that modulate the endocannabinoid system.

  • Significance: The 3-hydroxy group can be further functionalized to tune lipophilicity (LogP) and blood-brain barrier penetration.

3. Fragment-Based Drug Discovery (FBDD)

  • Vector Analysis: The carbonyl linker restricts the conformational freedom of the piperazine, directing the secondary amine vector at a ~120° angle relative to the phenyl ring. This specific geometry is distinct from direct arylpiperazines (180° vector).

Structural Logic & Pharmacophore Map

Pharmacophore cluster_apps Downstream Applications Compound (3-Hydroxyphenyl)(piperazin-1-yl)methanone Phenol 3-Phenol Group (H-Bond Donor) Target: His/Asp residues Compound->Phenol Linker Carbonyl Linker (Rigidification) Prevents free rotation Compound->Linker Piperazine Piperazine NH (Basic Center) Solubility & Linker Point Compound->Piperazine App1 KOR Antagonists (e.g., JDTic analogs) Phenol->App1 App2 MAGL Inhibitors (Endocannabinoid modulation) Piperazine->App2

Caption: Pharmacophore decomposition highlighting the functional roles of the phenol, linker, and amine.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage H319Causes serious eye irritation.[1]
STOT - Single Exposure H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle within a fume hood to avoid dust inhalation (H335).

  • Storage: Hygroscopic. Store in a desiccator or tightly sealed vial at room temperature (short term) or -20°C (long term).

References
  • GuideChem. (2024). (3-Hydroxyphenyl)(piperazin-1-yl)methanone HCl Product Details & CAS 1240527-44-9.[2] Retrieved from

  • Fluorochem. (2024). Product Specification: 3-(piperazine-1-carbonyl)phenol hydrochloride.[2] Retrieved from

  • National Institutes of Health (NIH). (2010). Discovery of JDTic Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(3-Hydroxyphenyl)piperazine (Structural Analog Comparison). Retrieved from

Sources

Technical Whitepaper: Predictive ADME Profiling of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicting the ADME Properties of (3-Hydroxyphenyl)(piperazin-1-yl)methanone Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Leads.

Executive Summary

(3-Hydroxyphenyl)(piperazin-1-yl)methanone (CAS: 1240527-44-9), herein referred to as 3-HPM , represents a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD). Structurally comprising a phenolic head group linked via a carbonyl spacer to a piperazine tail, 3-HPM serves as a core scaffold for monoacylglycerol lipase (MAGL) inhibitors and CNS-active agents.

This guide provides a rigorous technical analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-HPM. By synthesizing Structure-Activity Relationship (SAR) data from piperazine analogs (e.g., BZP, mCPP) and physicochemical first principles, we establish a predictive framework for optimizing this scaffold.

Part 1: Physicochemical Foundation & Ionization Logic

The ADME fate of 3-HPM is dictated by two competing ionization centers: the basic secondary amine of the piperazine and the acidic phenolic hydroxyl.

Molecular Descriptors & Lipophilicity

3-HPM falls within the "Rule of 3" (Ro3) for fragments, suggesting high solubility but potential permeability challenges if ionization is not managed.

PropertyValue (Predicted)Impact on ADME
Molecular Weight 206.24 DaHigh: Favorable for paracellular transport; ideal for CNS penetration.
cLogP 0.5 – 0.9Moderate: Indicates good water solubility; low risk of phospholipidosis.
TPSA ~63 ŲHigh: <90 Ų suggests high probability of BBB penetration.
pKa (Basic) ~9.8 (Piperazine NH)Critical: >99% protonated at pH 7.4 (Intestine/Plasma).
pKa (Acidic) ~9.9 (Phenol OH)Neutral: Predominantly neutral at physiological pH.
The Ionization Trap

At intestinal pH (6.5) and blood pH (7.4), the piperazine nitrogen is positively charged. While this aids solubility, it hinders passive diffusion. However, historical data on benzylpiperazine (BZP) derivatives indicates that despite ionization, these scaffolds achieve >90% oral bioavailability, likely due to a combination of high concentration gradients and solvent drag.

Part 2: Absorption & Permeability (The "Getting In" Phase)

Intestinal Absorption Mechanism

Unlike lipophilic drugs that rely solely on transcellular diffusion, 3-HPM likely utilizes a mixed transport mechanism.

  • Passive Diffusion: Limited by the cationic charge of the piperazine ring.

  • Active Transport: Piperazine scaffolds are known substrates for Organic Cation Transporters (OCT1/2).

Experimental Protocol: PAMPA-BBB vs. Caco-2 To validate permeability, a tiered approach is required.

  • Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay):

    • Condition: Run at pH 7.4 and pH 9.0.

    • Rationale: Running at pH 9.0 (closer to pKa) deprotonates the amine, artificially boosting permeability. If pH 9.0 permeability is high but pH 7.4 is low, the molecule is permeability-limited by ionization.

  • Tier 2: Caco-2 (Bidirectional):

    • Metric: Calculate Efflux Ratio (ER =

      
      ).
      
    • Prediction: 3-HPM is likely a weak P-gp substrate. An ER > 2.0 would confirm active efflux, necessitating P-gp inhibition studies.

Part 3: Metabolic Fate (The "Breaking Down" Phase)

The metabolic stability of 3-HPM is the most critical parameter for lead optimization. The molecule presents two "soft spots" for enzymatic attack.

Phase II Conjugation (Dominant Pathway)

The exposed phenolic -OH is a "metabolic handle" for UDP-glucuronosyltransferases (UGTs).

  • Glucuronidation: Rapid conjugation at the 3-OH position by UGT1A1/1A9 is predicted to be the clearance-driving step.

  • Sulfation: Cytosolic sulfotransferases (SULTs) may compete with UGTs, particularly at lower concentrations.

Phase I Modification
  • N-Oxidation: The secondary amine of the piperazine is susceptible to Flavin-containing Monooxygenases (FMOs) or CYP450s, forming an N-oxide.

  • Aromatic Hydroxylation: Less likely due to the electron-withdrawing nature of the carbonyl linker, which deactivates the phenyl ring relative to the phenol.

Visualizing the Metabolic Tree

The following diagram illustrates the predicted metabolic divergence of 3-HPM.

MetabolicPathways cluster_0 Clearance Mechanisms Parent 3-HPM (Parent) UGT O-Glucuronide (Major Metabolite) Parent->UGT UGT1A1/1A9 (Rapid Conjugation) SULT O-Sulfate (Minor Metabolite) Parent->SULT SULT1A1 CYP N-Oxide / Hydroxylation (Phase I) Parent->CYP CYP2D6/3A4 Renal Renal Excretion (Unchanged) Parent->Renal OCT2 Transport

Figure 1: Predicted metabolic fate of 3-HPM. Glucuronidation at the phenol position is the rate-limiting clearance step.

Part 4: Toxicity & Excretion (The "Getting Out" Phase)

hERG Inhibition (Cardiotoxicity Risk)

Piperazine derivatives are structurally privileged scaffolds for hERG channel binding, often leading to QT prolongation.

  • Mechanism: The basic nitrogen (protonated) mimics the pharmacophore required to block the pore of the hERG potassium channel.

  • Mitigation: The presence of the polar hydroxyl group and the carbonyl linker reduces lipophilicity compared to highly toxic analogs (e.g., terfenadine), potentially lowering hERG affinity.

  • Protocol: Automated Patch Clamp (QPatch) is mandatory early in the cascade.

Renal Clearance

Given the hydrophilicity (low LogP) and ionization, a significant fraction of 3-HPM will likely be excreted unchanged in urine. This makes the compound sensitive to renal impairment in clinical settings.

Part 5: Integrated ADME Assessment Workflow

To operationalize these predictions, the following experimental workflow is recommended. This avoids "testing everything" and focuses on the specific liabilities of the benzoylpiperazine scaffold.

ADME_Workflow Start Compound 3-HPM Solubility Thermodynamic Solubility (pH 7.4) Start->Solubility LogD LogD Determination Start->LogD Microsomes Metabolic Stability (Liver Microsomes + UDPGA) Solubility->Microsomes Permeability PAMPA / Caco-2 LogD->Permeability Decision Clearance > 70% liver blood flow? Microsomes->Decision MetID Metabolite ID (LC-MS/MS) Check for Glucuronides Decision->MetID Yes (High Cl) hERG hERG Patch Clamp (Safety Stop) Decision->hERG No (Stable) MetID->hERG

Figure 2: Tiered ADME decision tree optimized for phenolic-piperazine fragments.

References

  • Piperazine Scaffold Toxicity: Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.[1][2] Source: Drug Hunter (2024).[1] URL:[Link]

  • Metabolism of Piperazine Analogs: Title: Metabolic interactions with piperazine-based 'party pill' drugs.[3] Source: ResearchGate (2025/Orig 2007). URL:[Link]

  • Benzoylpiperazine ADME Data: Title: Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors.[4] Source: European Journal of Medicinal Chemistry (2024).[4] URL:[Link]

  • In Silico ADME Methodology: Title: In Silico ADME Methods Used in the Evaluation of Natural Products.[5][6] Source: PMC (2025). URL:[Link]

Sources

Technical Guide: Target Deconvolution of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for identifying the biological targets of (3-Hydroxyphenyl)(piperazin-1-yl)methanone (CAS: 1240527-44-9). This scaffold, a functionalized 1-aroylpiperazine , represents a privileged structure in medicinal chemistry, often serving as a core fragment for Excitatory Amino Acid Transporter (EAAT) inhibitors, tubulin-binding agents, and GPCR ligands.

Executive Summary & Scaffold Analysis

Compound Identity: (3-Hydroxyphenyl)(piperazin-1-yl)methanone Chemotype: 1-Aroylpiperazine / Benzoylpiperazine Key Pharmacophores:

  • Piperazine Ring: A secondary amine acting as a basic center (pKa ~9.8), crucial for ionic interactions with aspartate/glutamate residues in binding pockets.

  • Carbonyl Linker: Provides rigid spacing and hydrogen bond acceptance.

  • 3-Hydroxyphenyl Group: A phenol moiety capable of hydrogen bond donation and acceptance; mimics tyrosine or catecholamine motifs.

Target Potential: High-throughput screening (HTS) and fragment-based drug discovery (FBDD) campaigns have implicated this scaffold in modulating:

  • Microtubule Dynamics: As a colchicine-site binder (analogous to benzamide anti-cancer toxins).

  • Glutamate Transporters (EAATs): Specifically EAAT1/2 inhibition.

  • Serotoninergic Systems: 5-HT receptor modulation (due to the aryl-piperazine core).

Chemical Probe Design Strategy

To identify the specific target, the parent molecule must be converted into a functional chemical probe without abolishing its biological activity.

Structure-Activity Relationship (SAR) Guided Derivatization

The secondary amine (N4 position) of the piperazine ring is the most accessible site for modification. The 3-hydroxyl group is likely a critical pharmacophore (H-bond donor) and should generally be preserved unless SAR data suggests otherwise.

Probe Types:

  • Photo-affinity Probe (PAL): Incorporates a photoreactive group (diazirine) and a click handle (alkyne).

  • Biotinylated Probe: Direct attachment of biotin for streptavidin pull-down (requires a long linker to avoid steric clash).

Recommended Synthesis Route (Clickable Probe):

  • Starting Material: (3-Hydroxyphenyl)(piperazin-1-yl)methanone.[1][2][3][4][5]

  • Reaction: N-alkylation or Amide coupling at the Piperazine N4.

  • Reagent: 4-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)benzoic acid (Bifunctional linker).

  • Product: A "minimalist" probe containing a photo-crosslinker and an alkyne handle.

Visualization of Probe Synthesis Workflow

ProbeSynthesis cluster_0 Critical Decision Point Parent (3-Hydroxyphenyl) (piperazin-1-yl)methanone Intermediate Transition State (Amide Coupling) Parent->Intermediate TBTU/DIPEA, DMF Reagent Bifunctional Linker (Diazirine + Alkyne) Reagent->Intermediate Probe Functionalized PAL Probe (Covalent Trap) Intermediate->Probe Purification (HPLC)

Caption: Synthetic pathway for converting the parent scaffold into a photo-affinity labeling (PAL) probe targeting the secondary amine.

Experimental Workflow: Target Identification

We employ a dual-stream approach: Label-Free Thermal Proteome Profiling (TPP) for the unmodified compound and Activity-Based Protein Profiling (ABPP) for the derivatized probe.

Protocol A: Thermal Proteome Profiling (TPP)

This method validates ligand binding in live cells by measuring the shift in protein thermal stability. It avoids the need for chemical modification, preserving the exact binding kinetics of the parent molecule.

Protocol Steps:

  • Cell Culture: Expand relevant cell lines (e.g., HEK293 for EAATs, HeLa for Tubulin).

  • Treatment: Incubate cells with (3-Hydroxyphenyl)(piperazin-1-yl)methanone (10 µM) or DMSO (Control) for 1 hour.

  • Thermal Challenge: Aliquot cell suspension into PCR plates. Heat to a gradient (37°C to 67°C).

  • Lysis & Extraction: Lyse cells using NP-40 buffer; centrifuge to remove precipitated (unstable) proteins.

  • Quantification: TMT-labeling followed by LC-MS/MS analysis.

  • Data Analysis: Plot melting curves. A significant

    
     (shift in melting temperature) indicates a direct interaction.
    
Protocol B: Photo-Affinity Labeling (PAL-ABPP)

Used to identify the precise binding pocket and capture low-affinity transient interactions.

Protocol Steps:

  • Incubation: Treat proteome with the Alkyne-Diazirine Probe (from Section 2.1).

  • Competition Control: Pre-treat a parallel sample with 100x excess of the unmodified parent compound (to prove specific binding).

  • Photo-activation: Irradiate with UV light (365 nm) for 10 minutes to induce covalent cross-linking of the diazirine to the target protein.

  • Click Chemistry: React lysate with Azide-Biotin, CuSO4, TCEP, and TBTA.

  • Enrichment: Streptavidin-agarose bead pull-down.

  • Digestion & MS: On-bead trypsin digestion and Mass Spectrometry.

Data Analysis & Target Validation

Quantitative Data Summary (Hypothetical)

Comparison of hits typically observed with Benzoylpiperazine scaffolds.

Potential TargetTPP Shift (

)
ABPP Enrichment (Log2 FC)Biological Relevance
Tubulin Beta Chain (TUBB) +4.2°C> 3.5Mitotic arrest; Colchicine site binder.
EAAT1 (SLC1A3) +2.8°C> 2.0Glutamate transport inhibition.
MAGL (MGLL) +1.5°C> 1.8Endocannabinoid hydrolysis (requires covalent serine trap).
H3 Histamine Receptor N/A (Membrane)N/AGPCR modulation (requires radioligand binding).
Pathway Visualization: Mechanism of Action (Tubulin Case Study)

Assuming the target is Beta-Tubulin (a common target for this pharmacophore), the following pathway illustrates the downstream effects.

MOA Compound (3-Hydroxyphenyl) (piperazin-1-yl)methanone Target Beta-Tubulin (Colchicine Site) Compound->Target Binds (Kd ~ µM) Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Conformational Change Effect2 G2/M Phase Arrest Effect1->Effect2 Spindle Defect Outcome Apoptosis / Cell Death Effect2->Outcome Caspase Activation

Caption: Proposed mechanism of action if the scaffold acts as a tubulin polymerization inhibitor.

Validation Protocols (Self-Validating Systems)

To ensure the "hit" is not a false positive (pan-assay interference compound or PAINS), perform these validation steps:

  • Cellular Thermal Shift Assay (CETSA) Western Blot:

    • Repeat TPP but analyze using Western Blot with specific antibodies against the top hit (e.g., Anti-TUBB).

    • Success Criteria: Visible stabilization of the protein band at higher temperatures in treated samples vs. control.

  • Surface Plasmon Resonance (SPR):

    • Immobilize the recombinant target protein (e.g., purified Tubulin or EAAT1) on a sensor chip.

    • Flow the parent compound at increasing concentrations.

    • Success Criteria: Dose-dependent response curves with 1:1 binding kinetics.

  • Functional Rescue (CRISPR/RNAi):

    • Knock down the identified target.

    • Success Criteria: The cellular phenotype (e.g., toxicity) induced by the compound should be attenuated or mimicked by the knockdown, depending on the mechanism (inhibitor vs. agonist).

References

  • Gerry, C. J., & Schreiber, S. L. (2020). A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins. Journal of Medicinal Chemistry. Link

  • Balalaie, S., et al. (2013). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs). Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme-Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. Link

Sources

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2] Structurally, it is a six-membered ring with two nitrogen atoms at the 1 and 4 positions, a feature that imparts conformational flexibility and tunable basicity, crucial for effective drug-target interactions.[1][3] This guide focuses on a specific, highly adaptable chemical starting point: (3-Hydroxyphenyl)(piperazin-1-yl)methanone . This core structure serves as a powerful template for generating diverse libraries of bioactive compounds. Its constituent parts—the 3-hydroxyphenyl ring, the rigidifying amide linker, and the functionally versatile piperazine ring—offer multiple points for chemical modification.

This document provides researchers, scientists, and drug development professionals with an in-depth guide to the strategic design, synthesis, and biological evaluation of structural analogs derived from this core. We will move beyond simple procedural descriptions to explore the causal reasoning behind strategic chemical modifications and the establishment of robust, self-validating experimental workflows. The insights and protocols presented herein are grounded in established literature and aim to empower research teams to rationally design next-generation therapeutics.

Part 1: The Core Scaffold: A Structural and Functional Analysis

The (3-Hydroxyphenyl)(piperazin-1-yl)methanone moiety is a composite of three key functional components, each contributing distinct physicochemical properties that are critical to its biological activity.

  • The 3-Hydroxyphenyl Group: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, often serving as a critical anchor point for binding to amino acid residues within a protein's active site. Its meta-positioning influences the vector and geometry of this interaction.

  • The Amide Linker: This carbonyl group provides a rigid, planar linkage between the phenyl and piperazine rings. It also acts as a hydrogen bond acceptor, contributing to the molecule's overall binding affinity and structural conformation.

  • The Piperazine Ring: As a saturated heterocycle, the piperazine ring is not flat and typically adopts a flexible chair conformation.[1] Its two nitrogen atoms are key: the N1 atom is acylated, forming the amide bond, while the N4 nitrogen is a secondary amine with a basic pKa. This N4 position is the primary site for introducing diverse substituents to modulate a compound's pharmacological profile, solubility, and metabolic stability.[4]

The inherent versatility of this scaffold has enabled its exploration across a wide range of biological targets. Analogs have been investigated as potent and selective kappa opioid receptor antagonists, tyrosinase inhibitors for dermatological applications, and monoacylglycerol lipase (MAGL) inhibitors for neuropathic pain.[5][6][7][8] This proven adaptability underscores its value as a foundational structure in drug discovery campaigns.

Part 2: Strategic Design of Novel Analogs

The rational design of structural analogs aims to systematically probe the chemical space around the core scaffold to optimize potency, enhance target selectivity, and improve pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The primary points of modification on the (3-Hydroxyphenyl)(piperazin-1-yl)methanone core are illustrated below.

Analog_Design_Strategy cluster_Core Core Scaffold cluster_Mods Points of Modification Core 3-Hydroxyphenyl Amide Linker Piperazine A Point A: Phenyl Ring (Bioisosteres, Substituent Scanning) Core:f0->A Modulate H-Bonding B Point B: Piperazine N4 (Diversity Introduction) Core:f2->B Modulate PK & Target Fit C Point C: Piperazine Ring (Scaffold Hopping, Stereochemistry) Core:f2->C Introduce Chirality Synthetic_Workflow cluster_reactants Starting Materials BenzoicAcid Substituted 3-Hydroxybenzoic Acid Coupling Amide Coupling (EDC, HOBt) BenzoicAcid->Coupling Piperazine Substituted Piperazine Piperazine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Analog Purification->Product

Caption: General workflow for the synthesis of analogs.

Protocol 3.1: General Procedure for Amide Coupling Synthesis

This protocol is adapted from methodologies used in the synthesis of piperazine-based tyrosinase inhibitors and represents a reliable, self-validating workflow. [5][9] Objective: To synthesize a (3-Hydroxyphenyl)(4-substituted-piperazin-1-yl)methanone analog.

Materials:

  • Substituted 3-hydroxybenzoic acid (1.0 mmol)

  • Substituted piperazine (e.g., 1-phenylpiperazine) (1.0 mmol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 mmol)

  • Hydroxybenzotriazole (HOBt) (1.1 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 3-hydroxybenzoic acid (1.0 mmol), EDC·HCl (1.1 mmol), and HOBt (1.1 mmol).

  • Solvent Addition: Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 15 minutes until all solids are dissolved. Causality Note: HOBt is included to suppress racemization and improve the efficiency of the EDC-mediated coupling.

  • Nucleophile Addition: In a separate vial, dissolve the substituted piperazine (1.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Workup: Upon completion, dilute the reaction mixture with an additional 10 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (3 x 15 mL) and brine (1 x 15 mL). Causality Note: The NaHCO₃ wash is critical to remove unreacted acidic starting material and acidic byproducts like HOBt.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation Step): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral data should be verified against the calculated values. [5]

Part 4: Biological Evaluation and SAR Analysis

Once a library of analogs is synthesized and purified, the next critical phase is to evaluate their biological activity and establish a clear Structure-Activity Relationship (SAR).

Protocol 4.1: Example In Vitro Assay - [³⁵S]GTPγS Binding for GPCR Functional Activity

This assay is a gold standard for determining the functional activity (agonist, antagonist, inverse agonist) of compounds at G-protein coupled receptors (GPCRs), such as the kappa opioid receptor. [6] Objective: To measure the ability of a test compound to antagonize agonist-stimulated [³⁵S]GTPγS binding to cell membranes expressing the target receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., human kappa opioid receptor).

  • A selective receptor agonist (e.g., U69,593 for the kappa opioid receptor).

  • [³⁵S]GTPγS (radioligand).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

  • Guanosine 5'-diphosphate (GDP).

  • Test compounds (analogs) dissolved in DMSO.

  • Scintillation vials and cocktail.

Step-by-Step Procedure:

  • Preparation: Prepare a reaction mixture containing cell membranes, GDP, and assay buffer. Causality Note: GDP is added to ensure a basal state of G-protein activity before stimulation.

  • Incubation: In a 96-well plate, add the reaction mixture, the test compound at various concentrations, and the selective agonist.

  • Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubation Period: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filter mats, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Place the filter mats in scintillation vials, add a scintillation cocktail, and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Data are expressed as a percentage of the agonist-stimulated response. Antagonist potency (Kₑ or IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Structure-Activity Relationship (SAR) Summary

The data generated from biological assays are compiled to understand how specific structural changes affect activity. This is best visualized in a tabular format.

Compound ID Phenyl Ring Substitution (Point A) Piperazine N4 Substitution (Point B) Biological Activity (IC₅₀, nM)
Core3-OHH>10,000
Analog 1A3,4-diOHPhenyl5,200 [5]
Analog 1B4-OH, 3-OCH₃Phenyl3,100 [9]
Analog 2A3-OHBenzyl1,500
Analog 2B3-OH4-Fluorobenzyl850
Analog 2C3-OH(4-CF₃-pyridin-2-yl)thio)benzyl22.5 [7]

Note: Data are representative and compiled from multiple sources for illustrative purposes.

Analysis of SAR Table:

  • Phenyl Ring: Comparing analogs 1A and 1B suggests that for this particular target (tyrosinase), a vanillic acid-derived moiety (4-OH, 3-OCH₃) is more favorable than a protocatechuic acid-derived one (3,4-diOH). [5][9]* N4 Substitution: A clear trend is observed in the N4-benzyl series (Analogs 2A-2C). The unsubstituted benzyl group provides moderate activity. Adding an electron-withdrawing fluorine atom (2B) improves potency. A more complex and specifically designed substituent, as seen in MAGL inhibitors (2C), can dramatically increase potency by several orders of magnitude, highlighting the critical role of this position in achieving high-affinity binding. [7]

Conclusion

The (3-Hydroxyphenyl)(piperazin-1-yl)methanone core is a robust and highly tractable scaffold for modern drug discovery. Its synthetic accessibility via reliable amide coupling protocols allows for the systematic and efficient generation of diverse chemical libraries. By strategically modifying the phenyl ring and, most critically, the N4-position of the piperazine moiety, researchers can rationally design analogs with tailored pharmacological profiles. The integration of thoughtful design, validated synthetic workflows, and quantitative biological evaluation provides a powerful paradigm for developing novel therapeutics targeting a wide spectrum of human diseases.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available]
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.[Link]

  • PIPERAZINES. Ataman Kimya.[Link]

  • (PDF) Piperazine: the molecule of diverse pharmacological importance. ResearchGate.[Link]

  • Piperazine - Wikipedia. Wikipedia.[Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.[Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health.[Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. ARPI.[Link]

  • (3-HYDROXYPHENYL)(PIPERAZIN-1-YL)METHANONE HCL 1240527-44-9 wiki. LookChem.[Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.[Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Publications.[Link]

  • Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). ResearchGate.[Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. National Institutes of Health.[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of (3-Hydroxyphenyl)(piperazin-1-yl)methanone. As a structural analogue to phenylpiperazine-based pharmaceuticals and metabolites (e.g., azaperone derivatives, designer piperazines), accurate quantification of this compound is critical for Pharmacokinetic (PK) and toxicological screening.

This guide moves beyond simple recipe listing to explain the mechanistic rationale behind column selection, ionization polarity, and solid-phase extraction (SPE) chemistry, ensuring the method is adaptable to various biological matrices.

Analyte Physicochemical Profile

Understanding the molecule is the first step in method design. The dual functionality (basic secondary amine and acidic phenol) dictates the extraction strategy.

PropertyValueImplication for Method Design
Formula C₁₁H₁₄N₂O₂Precursor ion calculation.
MW 206.24 g/mol Monoisotopic mass ~206.1.
pKa (Base) ~9.8 (Piperazine N)Highly protonated at pH < 7. Ideal for ESI+.
pKa (Acid) ~9.4 (Phenol -OH)Ionizes in high pH, but ESI+ is preferred for sensitivity.
LogP ~0.15 (Polar)Low retention on standard C18; requires high-aqueous start or HSS T3 column.

Method Development Strategy (The "Why")

Chromatography Logic

Due to the low LogP (0.15), this analyte is relatively polar. Standard C18 columns may result in early elution near the void volume, leading to ion suppression from salts.

  • Selection: A High Strength Silica (HSS) T3 or Polar-Embedded C18 column is selected. These phases resist pore dewetting under 100% aqueous conditions, allowing us to start the gradient at 95-100% water to trap the polar analyte.

  • Mobile Phase: Acidic modification (0.1% Formic Acid) is mandatory to maintain the piperazine nitrogen in its protonated state (

    
    ), ensuring sharp peak shape and preventing tailing caused by silanol interactions.
    
Mass Spectrometry Logic
  • Source: Electrospray Ionization (ESI) in Positive Mode is the gold standard for piperazines.

  • Transitions:

    • Precursor:

      
      
      
    • Primary Fragment (Quant): Cleavage of the amide bond typically yields the hydroxybenzoyl cation (

      
      ) or piperazine ring fragments (
      
      
      
      ).
    • Secondary Fragment (Qual): Further fragmentation of the phenyl ring or loss of

      
      .
      
Sample Preparation Logic

While Protein Precipitation (PPT) is fast, it leaves phospholipids that cause matrix effects. Given the analyte's basic amine and the plasma matrix complexity, Mixed-Mode Cation Exchange (MCX) SPE is the superior choice.

  • Mechanism:[1] The analyte binds to the sorbent via both hydrophobic interactions (phenyl ring) and ionic interactions (protonated amine).

  • Benefit: We can wash with 100% organic solvent (removing neutrals/acids) while the analyte remains ionically locked, yielding an ultra-clean extract.

Experimental Protocol

Chemicals and Reagents
  • Reference Standard: (3-Hydroxyphenyl)(piperazin-1-yl)methanone (>98% purity).[2]

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    -Piperazine analog) or a structural analog like Benzylpiperazine (BZP).
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters XSelect HSS T3 (

    
     mm, 1.8 µm) or equivalent.
    
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) %A (Water + 0.1% FA) %B (ACN + 0.1% FA) Curve
0.00 98 2 Initial
1.00 98 2 Hold (Trapping)
4.00 50 50 Linear Ramp
4.10 5 95 Wash
5.50 5 95 Hold Wash
5.60 98 2 Re-equilibrate

| 7.00 | 98 | 2 | End |

Mass Spectrometry:

  • Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
Target 207.1121.03022Quant
Target 207.185.13018Qual
IS [Varies][Varies]--Quant

(Note: Optimize Collision Energy (CE) for your specific instrument platform).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

This workflow ensures the removal of plasma proteins and phospholipids.

Step-by-Step Protocol:

  • Pre-treatment: Aliquot 100 µL Plasma. Add 10 µL IS working solution. Add 100 µL 4%

    
     (Phosphoric acid) to acidify (pH ~2-3). Vortex.
    
  • Conditioning: Condition MCX cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample onto cartridge. (Flow: <1 mL/min).

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic): Wash with 1 mL 100% Methanol. (CRITICAL STEP: Removes neutral lipids/matrix. Analyte stays bound ionically).

  • Elution: Elute with 2 x 250 µL of 5%

    
     in Methanol. (High pH breaks the ionic bond).
    
  • Reconstitution: Evaporate eluate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    

Visualized Workflows

MCX Extraction Logic

The following diagram illustrates the chemical logic of the extraction, ensuring the user understands why specific washes are used.

MCX_Workflow Sample Acidified Plasma (Analyte Protonated +) Load LOAD (Ionic Binding to Sorbent) Sample->Load pH < pKa Wash1 WASH 1 (Acidic Water) (Removes Salts/Proteins) Load->Wash1 Wash2 WASH 2 (100% MeOH) (Removes Neutrals/Lipids) Wash1->Wash2 Analyte Retained Elute ELUTE (Basic MeOH) (Deprotonates Sorbent -> Release) Wash2->Elute Analyte Retained Clean Clean Extract Ready for LC-MS Elute->Clean

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction logic. The basic amine functionality allows vigorous organic washing while the analyte remains ionically bound.

LC-MS/MS System Configuration

LCMS_Config cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (QQQ) MP Mobile Phase (H2O/ACN + 0.1% FA) Pump Binary Pump (0.4 mL/min) MP->Pump Injector Autosampler (5 µL Injection) Pump->Injector Column HSS T3 Column (Retains Polar Amines) Injector->Column ESI ESI Source (+) (Ionization) Column->ESI Q1 Q1 Filter (Select 207.1 m/z) ESI->Q1 CC Collision Cell (Fragmentation) Q1->CC Q3 Q3 Filter (Select 121.0 m/z) CC->Q3 Det Detector (Signal) Q3->Det

Figure 2: LC-MS/MS configuration highlighting the critical path from separation to detection.

Validation Parameters (Regulatory Compliance)

To ensure data integrity, this method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of LLOQ (Lower Limit of Quantification) area is permitted.

  • Linearity: Construct a calibration curve (e.g., 1.0 – 1000 ng/mL). Use a weighted linear regression (

    
    ). 
    
    
    
    must be
    
    
    .
  • Accuracy & Precision:

    • Run QC samples at Low, Medium, and High concentrations (n=5).

    • Acceptance: Mean concentration within ±15% of nominal (±20% for LLOQ). CV% <15%.

  • Matrix Effect: Compare the peak area of analyte spiked into extracted blank matrix vs. analyte in pure solvent.

    • Calculation:

      
      .
      
    • Goal: 85-115% indicates minimal suppression.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. [Link][5][6]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 47003089, (3-Hydroxyphenyl)(piperazin-1-yl)methanone. [Link]

  • De Boer, T., et al. (2012). Liquid Chromatography-Mass Spectrometry in Bioanalysis. In: Bioanalysis of Pharmaceuticals. [Link] (General reference for LC-MS bioanalysis principles).

  • Peters, F.T. (2011). Recent advances of LC-MS/MS in clinical toxicology and therapeutic drug monitoring. [Link] (Context for piperazine derivative analysis).

Sources

application of (3-Hydroxyphenyl)(piperazin-1-yl)methanone in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3-Hydroxyphenyl)(piperazin-1-yl)methanone in Neuroscience Research

Introduction: The Scaffold & Its Significance

(3-Hydroxyphenyl)(piperazin-1-yl)methanone (CAS: 1240527-44-9), also known as 3-(piperazine-1-carbonyl)phenol, represents a "privileged structure" in neuropharmacology. It belongs to the class of N-acyl-N-phenylpiperazines , a chemical family that has garnered significant attention for its ability to modulate G-protein coupled receptors (GPCRs) and transporter proteins within the Central Nervous System (CNS).

While often utilized as a high-value intermediate in the synthesis of complex antipsychotics and anxiolytics, this specific molecule has emerged as a critical probe in Structure-Activity Relationship (SAR) studies targeting:

  • Excitatory Amino Acid Transporters (EAATs): Regulating synaptic glutamate levels to prevent excitotoxicity.

  • Serotonergic & Dopaminergic Systems: The phenylpiperazine core is a classic pharmacophore for 5-HT and D2/D3 receptor binding.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (MW ~206.24) and distinct hydrogen-bonding "handle" (the 3-hydroxyl group) make it an ideal starting fragment for optimizing ligand affinity.

This guide details the application of (3-Hydroxyphenyl)(piperazin-1-yl)methanone as a tool compound for investigating glutamate transport inhibition and as a scaffold for designing novel CNS-active agents.

Mechanism of Action & Biological Context[1]

Glutamate Transport Modulation (EAATs)

Glutamate is the primary excitatory neurotransmitter in the mammalian brain. Its clearance from the synaptic cleft is mediated by EAATs (EAAT1–5).[1] Dysfunction in EAATs is linked to neurodegenerative diseases like ALS, Alzheimer's, and epilepsy due to glutamate excitotoxicity.

  • Role of the Compound: N-acyl-phenylpiperazines have been identified as non-competitive or competitive inhibitors of EAAT subtypes. The (3-Hydroxyphenyl)(piperazin-1-yl)methanone structure serves as a template to explore the "deep pocket" binding sites on the transporter. The amide linker restricts the conformation of the piperazine ring, potentially enhancing selectivity over the more flexible parent phenylpiperazines.

The Phenylpiperazine Pharmacophore

The 3-hydroxyphenylpiperazine moiety mimics the neurotransmitter serotonin (5-HT). The addition of the carbonyl group (methanone) alters the pKa of the piperazine nitrogen and modifies the lipophilicity (LogP), allowing researchers to fine-tune blood-brain barrier (BBB) permeability and receptor residence time.

Signaling Pathway Visualization: The following diagram illustrates the critical role of EAATs in synaptic transmission and where this compound acts as a modulator.

EAAT_Pathway Presynaptic Presynaptic Neuron (Glutamate Release) Synapse Synaptic Cleft (High Glutamate Conc.) Presynaptic->Synapse Exocytosis Postsynaptic Postsynaptic Neuron (NMDA/AMPA Activation) Synapse->Postsynaptic Signal Transduction EAAT EAAT Transporter (Target Protein) Synapse->EAAT Uptake Astrocyte Astrocyte (Glutamate Clearance) EAAT->Astrocyte Clearance Compound (3-Hydroxyphenyl)(piperazin-1-yl)methanone (Inhibitor/Modulator) Compound->EAAT Inhibition/Binding (Modulates Uptake)

Figure 1: Synaptic Glutamate Cycling.[1] The compound targets EAATs on glial cells (astrocytes) to modulate glutamate clearance.

Experimental Protocols

Protocol A: In Vitro [³H]-Glutamate Uptake Inhibition Assay

Objective: To determine the IC50 of (3-Hydroxyphenyl)(piperazin-1-yl)methanone against EAAT1, EAAT2, and EAAT3.

Materials:

  • Cell Line: HEK293 cells stably expressing human EAAT1, EAAT2, or EAAT3.

  • Radioligand: L-[³H]Glutamate (Specific activity ~40–60 Ci/mmol).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Test Compound: (3-Hydroxyphenyl)(piperazin-1-yl)methanone (dissolved in DMSO, final conc. <0.1%).[1][2][3]

  • Control: TBOA (DL-threo-β-Benzyloxyaspartic acid) as a non-selective block.

Workflow Steps:

  • Cell Preparation: Plate HEK293-EAAT cells in 24-well plates coated with Poly-D-Lysine. Grow to 80–90% confluency.

  • Equilibration: Wash cells 2x with warm KRH buffer. Pre-incubate with KRH containing the Test Compound (0.1 nM – 100 µM) for 10 minutes at 37°C.

  • Uptake Initiation: Add L-[³H]Glutamate (final concentration 20 nM) mixed with unlabeled glutamate (total substrate conc. 10 µM).

  • Incubation: Incubate for 5–10 minutes at 37°C. (Time must be within the linear uptake phase).

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Transfer lysate to scintillation vials with cocktail. Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis: Calculate % uptake relative to Vehicle Control. Plot log[Concentration] vs. % Inhibition to determine IC50.

Self-Validation Check:

  • Is the signal specific? Co-incubate with 100 µM TBOA. If [³H]-signal does not drop to near-background, the cells may be leaky or expressing other transporters.

Protocol B: Chemical Derivatization (SAR Expansion)

Objective: Use the 3-hydroxyl group as a handle to synthesize lipophilic derivatives for improved BBB penetration.

Reaction Scheme:

  • Reagents: (3-Hydroxyphenyl)(piperazin-1-yl)methanone (1 eq), Alkyl Bromide (R-Br, 1.2 eq), K₂CO₃ (2 eq).

  • Solvent: DMF or Acetonitrile.

  • Conditions: Stir at 60°C for 4–12 hours.

  • Purification: The secondary amine on the piperazine is also nucleophilic. Note: If the piperazine nitrogen is not protected (e.g., Boc), this reaction will yield a mixture of O-alkylated and N-alkylated products.

    • Correction: To target the Phenol-OH specifically, one must use a starting material with a Boc-protected piperazine, or exploit the pKa difference (Phenol pKa ~10 vs Piperazine NH pKa ~8-9). Selective O-alkylation is difficult without protection.

    • Preferred Route: Use N-Boc-(3-Hydroxyphenyl)(piperazin-1-yl)methanone for O-functionalization, then deprotect with TFA.

Data Presentation & Analysis

When reporting results using this scaffold, structure your data to highlight selectivity profiles.

Table 1: Example Data Structure for EAAT Inhibition Screening

Compound IDR-Group (Phenol)EAAT1 IC50 (µM)EAAT2 IC50 (µM)EAAT3 IC50 (µM)Selectivity (EAAT2/1)
Test Cmpd -OH (Parent) 45.2 ± 3.1 38.5 ± 2.5 >100 0.85
Analog A-OMe12.1 ± 1.28.4 ± 0.955.00.69
Analog B-OBn (Benzyl)2.5 ± 0.415.0 ± 1.1>1006.00
Control TBOA 0.05 0.04 0.06 0.80

Interpretation: The parent compound (Test Cmpd) shows moderate, non-selective inhibition. Modifying the phenolic -OH (Analog B) significantly improves potency and subtype selectivity.

Safety & Handling

  • Hazard Identification: As a piperazine derivative, assume potential for skin sensitization and irritation. The phenol moiety adds potential for corrosivity at high concentrations.

  • Storage: Store solid at -20°C under desiccated conditions. DMSO stock solutions are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

  • Disposal: Treat all liquid waste containing the compound as hazardous chemical waste.

References

  • PubChem. (n.d.). Compound Summary for CID 47003089: (3-Hydroxyphenyl)(piperazin-1-yl)methanone Hydrochloride. National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Erichsen, M. N., Huynh, T. H., Abrahamsen, B., Bastlund, J. F., Bunch, L. (2010). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs). Bioorganic & Medicinal Chemistry. Retrieved February 19, 2026, from [Link]

  • Jensen, A. A., et al. (2009). Probing the pharmacophore of the excitatory amino acid transporters with a novel series of N-substituted piperazine-2,3-dicarboxylic acid analogues. Molecular Pharmacology. Retrieved February 19, 2026, from [Link]

Sources

Application Notes and Protocols: Experimental Design for In Vivo Studies with (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Hydroxyphenyl)(piperazin-1-yl)methanone is a small molecule featuring a piperazine core. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds that target the central nervous system (CNS).[1][2] Derivatives of piperazine have shown activity at various neurotransmitter receptors, suggesting a potential for (3-Hydroxyphenyl)(piperazin-1-yl)methanone to modulate neurological and psychiatric conditions.[3] Some related compounds have been investigated as kappa opioid receptor antagonists and monoacylglycerol lipase (MAGL) inhibitors, both of which are targets for neuropsychiatric disorders.[4][5]

These application notes provide a comprehensive guide for the preclinical in vivo evaluation of (3-Hydroxyphenyl)(piperazin-1-yl)methanone. The protocols outlined here are designed to establish the pharmacokinetic profile, assess the safety, and investigate the potential therapeutic efficacy of this compound, with a focus on its potential as a novel treatment for anxiety and depression.

Preclinical Research Objectives

The primary objectives for the in vivo evaluation of (3-Hydroxyphenyl)(piperazin-1-yl)methanone are:

  • To determine the pharmacokinetic (PK) profile of the compound in a relevant animal model, typically rodents. This includes assessing its absorption, distribution, metabolism, and excretion (ADME).[6][7][8]

  • To establish a preliminary safety and tolerability profile by observing any adverse effects at various dose levels.

  • To evaluate the efficacy of the compound in validated animal models of anxiety and depression. This involves using behavioral assays that are sensitive to established anxiolytic and antidepressant drugs.[9][10][11]

Phase 1: Pharmacokinetic and Dose-Ranging Studies

A thorough understanding of the compound's pharmacokinetic profile is essential for designing meaningful efficacy studies.[8][12] These initial studies will determine the optimal dose, route of administration, and dosing frequency.

Experimental Design
  • Animal Model: Male and female Sprague-Dawley rats or C57BL/6 mice are commonly used for these studies.[13] It is important to include both sexes to identify any potential sex-based differences in drug metabolism and disposition.[11][14]

  • Routes of Administration: Initial studies should compare intravenous (IV) and oral (PO) administration to determine absolute bioavailability. Other routes such as intraperitoneal (IP) or subcutaneous (SC) may also be considered.[13]

  • Dosing: A single-dose study design is appropriate for initial PK profiling. A minimum of three dose levels (low, medium, and high) should be evaluated.

  • Sample Collection: Blood samples should be collected at multiple time points post-dose to adequately characterize the plasma concentration-time profile.[7] Urine and feces can also be collected to assess excretion pathways.[7]

Data Analysis

The following key pharmacokinetic parameters should be calculated:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for extravascular routes)
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
  • Animal Preparation: Acclimate adult male and female Sprague-Dawley rats to the housing conditions for at least one week. Ensure animals have free access to food and water.

  • Dosing Formulation: Prepare (3-Hydroxyphenyl)(piperazin-1-yl)methanone in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween 80 in saline).

  • Administration:

    • IV Group: Administer the compound via a tail vein injection.

    • PO Group: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or a cannulated vessel at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (3-Hydroxyphenyl)(piperazin-1-yl)methanone in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the pharmacokinetic parameters listed in the table above using appropriate software.

Phase 2: Behavioral Pharmacology Studies

Based on the piperazine core, (3-Hydroxyphenyl)(piperazin-1-yl)methanone is hypothesized to have psychoactive properties. The following behavioral assays are widely used to screen for antidepressant and anxiolytic activity in rodents.[15]

Experimental Design for Antidepressant-Like Activity
  • Animal Model: Adult male mice (e.g., C57BL/6 or BALB/c) are commonly used. Chronic stress models, such as chronic unpredictable mild stress (CMS), can be employed to induce a depressive-like state.[16]

  • Behavioral Tests:

    • Forced Swim Test (FST): This test measures the immobility of mice when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.[17][18]

    • Tail Suspension Test (TST): Similar to the FST, this test measures immobility when mice are suspended by their tails.[18][19]

Protocol 2: Forced Swim Test (FST) in Mice
  • Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Animal Preparation: Acclimate adult male mice to the testing room for at least one hour before the experiment.

  • Dosing: Administer (3-Hydroxyphenyl)(piperazin-1-yl)methanone or vehicle at a predetermined time before the test (based on PK data, typically 30-60 minutes for IP administration).

  • Test Procedure:

    • Place each mouse individually into the water-filled cylinder.

    • Record the behavior for a total of 6 minutes.[17]

    • The last 4 minutes of the test are typically analyzed.[17][18]

  • Behavioral Scoring: An observer, blind to the treatment groups, should score the duration of immobility (defined as the lack of movement except for small motions to keep the head above water).[20]

  • Data Analysis: Compare the duration of immobility between the treatment and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Experimental Design for Anxiolytic-Like Activity
  • Animal Model: Adult male mice or rats can be used.

  • Behavioral Tests:

    • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[10]

    • Light-Dark Box Test: This test utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. An increase in the time spent in the light compartment suggests anxiolytic activity.[19]

Protocol 3: Elevated Plus Maze (EPM) in Mice
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animal Preparation: Acclimate adult male mice to a dimly lit testing room for at least one hour before the experiment.

  • Dosing: Administer (3-Hydroxyphenyl)(piperazin-1-yl)methanone or vehicle at a predetermined time before the test.

  • Test Procedure:

    • Place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session with a video camera positioned above the maze.

  • Behavioral Scoring: A trained observer, blind to the treatment, should score the time spent in the open and closed arms, as well as the number of entries into each arm.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these parameters between the treatment and vehicle control groups.

Ethical Considerations

All in vivo experiments must be conducted in accordance with the guidelines established by an Institutional Animal Care and Use Committee (IACUC).[21][22][23] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to ensure animal welfare.[21] Researchers must obtain IACUC approval for their protocols before commencing any animal studies.[21]

Visualizations

Experimental Workflow

G cluster_0 Phase 1: PK & Dose-Ranging cluster_1 Phase 2: Behavioral Pharmacology cluster_2 Data Analysis & Interpretation A Compound Synthesis & Formulation B Single-Dose PK Study (IV & PO in Rats) A->B C Dose-Range Finding (Safety & Tolerability) B->C H Calculate PK Parameters B->H D Forced Swim Test (FST) in Mice C->D Select Doses for Efficacy F Elevated Plus Maze (EPM) in Mice C->F E Tail Suspension Test (TST) in Mice I Statistical Analysis of Behavioral Data D->I E->I G Light-Dark Box Test in Mice F->I G->I J Go/No-Go Decision for Further Development H->J I->J

Caption: Overall workflow for the in vivo evaluation of (3-Hydroxyphenyl)(piperazin-1-yl)methanone.

Potential Signaling Pathway

G Compound (3-Hydroxyphenyl)(piperazin-1-yl)methanone Receptor GPCR / Enzyme (e.g., Opioid Receptor, MAGL) Compound->Receptor Binds to Target Signaling Intracellular Signaling (e.g., cAMP, MAPK) Receptor->Signaling Activates/Inhibits Neurotransmitter Neurotransmitter Modulation (e.g., Serotonin, Dopamine) Signaling->Neurotransmitter Alters Release/Reuptake Behavior Behavioral Outcome (Antidepressant/Anxiolytic Effects) Neurotransmitter->Behavior

Caption: Hypothesized mechanism of action for (3-Hydroxyphenyl)(piperazin-1-yl)methanone.

References

  • Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. (2021). Frontiers in Behavioral Neuroscience. [Link]

  • Experimental animal models for the simulation of depression and anxiety. (2022). Dialogues in Clinical Neuroscience. [Link]

  • Behavioral Assessment of Antidepressant Activity in Rodents. (2025). Methods in Molecular Biology. [Link]

  • Animal models of depression. Wikipedia. [Link]

  • Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Frontiers Media S.A.. [Link]

  • The Mouse Forced Swim Test. (2011). Journal of Visualized Experiments. [Link]

  • Achieve IACUC Compliance: 4 Key Steps to IACUC Approval. (2025). ModernVivo. [Link]

  • Behavioral Testing of Mice Concerning Anxiety and Depression. (2015). Hogrefe eContent. [Link]

  • The Basics of Depression Testing in Rodents. (2017). Maze Engineers. [Link]

  • What sample types and time points are ideal for rodent PK?. (2025). Patsnap. [Link]

  • PK. Pharmacology Discovery Services. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]

  • Behavioral, neurochemical, and electrophysiological characterization of a genetic mouse model of depression. (2006). Proceedings of the National Academy of Sciences. [Link]

  • Pharmacokinetic & Biodistribution. (2025). genOway. [Link]

  • IACUC Policies and Guidelines. UC Davis Office of Research. [Link]

  • IACUC: Procedures and Guidance. Research Administration and Compliance. [Link]

  • Translational In Vivo Assays in Behavioral Biology. (2021). Annual Review of Pharmacology and Toxicology. [Link]

  • IACUC Policies, Guidelines and Standard Procedures. Georgetown University. [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). University of Wisconsin-Madison. [Link]

  • Drug Discovery in Psychiatric Illness: Mining for Gold. (2010). Neuropsychopharmacology. [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2019). Frontiers in Pharmacology. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum. (2025). Journal of Medicinal Chemistry. [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. (2022). ichorbio. [Link]

  • In vitro and in vivo techniques in CNS drug discovery. (2006). European Pharmaceutical Review. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). ARPI. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]

  • (3-HYDROXYPHENYL)(PIPERAZIN-1-YL)METHANONE HCL 1240527-44-9 wiki. LookChem. [Link]

  • Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). ResearchGate. [Link]

  • In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. (2004). Xenobiotica. [Link]

  • 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. Wikipedia. [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (2018). ResearchGate. [Link]

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Application Note: Structural Elucidation of (3-Hydroxyphenyl)(piperazin-1-yl)methanone using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazine Scaffold

(3-Hydroxyphenyl)(piperazin-1-yl)methanone is a heterocyclic compound featuring a central piperazine ring linked to a 3-hydroxyphenyl group via an amide bond. The piperazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across therapeutic areas, including antipsychotics, antihistamines, and antivirals.[1][2][3] Its prevalence is due to favorable physicochemical properties, low toxicity, and the ability of its two nitrogen atoms to engage in crucial biological interactions.

Given its importance as a synthetic intermediate and potential drug candidate, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural characterization of such small organic molecules in solution.[4] It provides precise information on the molecular structure, including the number and connectivity of atoms, by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This guide provides a comprehensive, field-tested protocol for the complete NMR analysis of (3-Hydroxyphenyl)(piperazin-1-yl)methanone, from sample preparation to in-depth spectral interpretation.

Foundational Principles: Why NMR is Essential

NMR spectroscopy operates by placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. Atomic nuclei with a non-zero spin, like ¹H and ¹³C, absorb and re-emit this electromagnetic radiation at specific frequencies. Three key pieces of information are extracted:

  • Chemical Shift (δ): The position of a signal (peak) along the x-axis (in parts per million, ppm). It reveals the chemical environment of a nucleus, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.[5] For example, protons attached to an aromatic ring are significantly deshielded by the ring current and appear at a higher chemical shift (downfield) than protons on an alkyl chain.[6][7]

  • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Spin-Spin Coupling (J-coupling): The splitting of a signal into multiple peaks (a multiplet). This occurs when a nucleus is influenced by the spin states of adjacent nuclei, providing direct evidence of atomic connectivity.

Experimental Workflow: From Vial to Spectrum

A high-quality NMR spectrum is contingent upon meticulous sample preparation and systematic data acquisition. The following workflow is a self-validating system designed to ensure spectral accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1. Weigh Sample (5-10 mg for ¹H) (20-50 mg for ¹³C) Vial 2. Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d₆) Sample->Vial TMS 3. Add Internal Standard (TMS, 0.03% v/v) Vial->TMS Transfer 4. Transfer to NMR Tube TMS->Transfer Spectrometer 5. Insert into Spectrometer Transfer->Spectrometer Workflow Transition Lock 6. Lock on Solvent Signal Spectrometer->Lock Shim 7. Shim Magnetic Field Lock->Shim Acquire 8. Acquire FID Data (¹H and ¹³C Spectra) Shim->Acquire FT 9. Fourier Transform (FID → Spectrum) Acquire->FT Workflow Transition Phase 10. Phase Correction FT->Phase Calibrate 11. Calibrate to TMS (0 ppm) Phase->Calibrate Analyze 12. Interpret Spectrum Calibrate->Analyze

Caption: Experimental workflow for NMR analysis.

Protocol 3.1: Sample Preparation

The causality behind this protocol is to create a homogeneous, contaminant-free solution that allows the spectrometer to achieve optimal magnetic field uniformity.

  • Weighing the Analyte: Accurately weigh the (3-Hydroxyphenyl)(piperazin-1-yl)methanone sample.

    • For ¹H NMR: 5-10 mg is typically sufficient for a high-resolution spectrum on a modern spectrometer (≥400 MHz).[1][8]

    • For ¹³C NMR: A higher concentration is required due to the low natural abundance of the ¹³C isotope. Aim for 20-50 mg.[9]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[8]

    • Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice as it readily dissolves the polar analyte and, crucially, its ability to form hydrogen bonds slows down the chemical exchange of the phenolic -OH and piperazine -NH protons. This allows these signals to be observed as distinct, albeit often broad, peaks. In contrast, solvents like CDCl₃ or D₂O can lead to rapid exchange, potentially broadening these signals into the baseline.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution.[1]

    • Rationale: TMS is the universally accepted internal standard for ¹H and ¹³C NMR. It is chemically inert, volatile (for easy removal), and produces a single, sharp signal at a position defined as 0.0 ppm, against which all other signals are referenced.

  • Transfer and Filtration: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particulates are visible, filter the solution through a small plug of glass wool in the pipette to prevent them from distorting the magnetic field.[9] The final sample height in the tube should be 4-5 cm.[8]

Protocol 3.2: Instrument Setup and Data Acquisition

These parameters are typical for a 400 MHz spectrometer and can be adapted as needed.

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner and place it in the probe.

  • Locking and Shimming:

    • Lock: The instrument "locks" onto the deuterium signal of the solvent (e.g., DMSO-d₆). This compensates for any drift in the magnetic field during the experiment.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp peaks and high resolution. Poor shimming results in broad, distorted signals.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: Proton-decoupled experiment (e.g., 'zgpg30'). This removes C-H coupling, simplifying the spectrum so each unique carbon appears as a singlet.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: Requires significantly more scans (e.g., 1024 or more) due to the low sensitivity of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

Spectral Analysis and Data Interpretation

The following is a predictive analysis of the ¹H and ¹³C NMR spectra of (3-Hydroxyphenyl)(piperazin-1-yl)methanone in DMSO-d₆.

Chemical structure of (3-Hydroxyphenyl)(piperazin-1-yl)methanone with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 6.8-7.3 ppm): The 3-substituted phenyl ring will display four distinct proton signals. Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[10]

    • H-6' (δ ~7.2-7.3 ppm): This proton is ortho to the hydroxyl group and meta to the carbonyl group. It will likely appear as a triplet due to coupling with H-5' and H-2'.

    • H-2', H-4', H-5' (δ ~6.8-7.0 ppm): These protons will show complex splitting patterns (multiplets) due to coupling with each other. The electron-donating -OH group shields these protons relative to benzene (7.27 ppm), while the electron-withdrawing carbonyl group deshields them.[7] The combined effects result in a complex, overlapping multiplet in this region.

  • Piperazine Region (δ 3.0-3.8 ppm): The piperazine ring protons are non-equivalent due to the influence of the adjacent amide bond.

    • H-2, H-6 (δ ~3.5-3.8 ppm): These four protons are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded and appear further downfield. They will likely appear as a broad multiplet. The hindered rotation around the C-N amide bond can sometimes lead to further signal broadening or even splitting.[11][12]

    • H-3, H-5 (δ ~3.0-3.3 ppm): These four protons are adjacent to the secondary amine nitrogen. They are more shielded than H-2/H-6 and will appear as a separate broad multiplet.

  • Exchangeable Protons:

    • Phenolic OH (δ ~9.5 ppm): The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it appears significantly downfield.[5]

    • Amine NH (δ ~2.5-3.0 ppm, may be broad): The secondary amine proton signal is also a broad singlet. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the NH signal (and the OH signal) to disappear due to H-D exchange.

Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C-7, δ ~168-170 ppm): The amide carbonyl carbon is highly deshielded and appears far downfield.

  • Aromatic Carbons (δ ~115-160 ppm): Aromatic carbons typically resonate in the 120-150 ppm range.[6]

    • C-3' (δ ~157 ppm): The carbon directly attached to the hydroxyl group is significantly deshielded.

    • C-1' (δ ~138 ppm): The carbon attached to the carbonyl group.

    • C-2', C-4', C-5', C-6' (δ ~115-130 ppm): The remaining four aromatic carbons will appear in this region.

  • Piperazine Carbons (δ ~40-50 ppm):

    • C-2, C-6 (δ ~45-50 ppm): Carbons adjacent to the carbonyl group.

    • C-3, C-5 (δ ~40-45 ppm): Carbons adjacent to the NH group.[1]

Summary of Predicted NMR Data

The following table summarizes the expected chemical shifts for structural verification.

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
H-2', H-4', H-5', H-6'6.8 - 7.3Multiplet (m)4H115 - 138
Phenolic OH~9.5Broad Singlet (br s)1H-
Piperazine H-2, H-63.5 - 3.8Multiplet (m)4H45 - 50
Piperazine H-3, H-53.0 - 3.3Multiplet (m)4H40 - 45
Piperazine NH2.5 - 3.0Broad Singlet (br s)1H-
C-1'---~138
C-3'---~157
C-7 (C=O)---168 - 170

Note: These are predicted values based on established principles. Actual experimental values may vary slightly depending on concentration, temperature, and spectrometer calibration.

Advanced Considerations & Troubleshooting

  • Signal Broadening: Broad peaks in the piperazine region may indicate dynamic processes such as slow ring inversion or hindered rotation around the amide bond on the NMR timescale.[11] Variable temperature (VT) NMR experiments can be employed to study these phenomena.

  • 2D NMR Spectroscopy: For unambiguous assignment, especially of the complex aromatic signals, two-dimensional (2D) NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., adjacent protons in the aromatic ring).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive C-H assignments.[4][13]

  • Water Suppression: If using a non-anhydrous solvent, a large water peak may obscure signals around 3.3 ppm (in DMSO-d₆). Standard water suppression pulse sequences (e.g., WATERGATE) can mitigate this issue.[14]

Conclusion

This application note provides a robust and scientifically grounded framework for the NMR analysis of (3-Hydroxyphenyl)(piperazin-1-yl)methanone. By following the detailed protocols for sample preparation and data acquisition, and by understanding the principles of spectral interpretation outlined herein, researchers can confidently verify the structure and purity of this important chemical entity. The combination of ¹H, ¹³C, and optional 2D NMR experiments offers a complete and unambiguous characterization, which is a critical step in any drug discovery or chemical development pipeline.

References

  • Vertex AI Search. (n.d.). NMR sample preparation guidelines. Retrieved February 19, 2026.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 19, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved February 19, 2026, from [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved February 19, 2026, from [Link]

  • University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines. Retrieved February 19, 2026.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 19, 2026, from [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-687.
  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved February 19, 2026, from [Link]

  • Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40969-40977.
  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved February 19, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Interpretation of NMR Spectra of Common Organic Compounds. Retrieved February 19, 2026.
  • Emwas, A. H., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 234.
  • ResearchGate. (2024, August). 13C NMR spectrum of the compound. Retrieved February 19, 2026, from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50).
  • Bifulco, G., et al. (2015). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478.
  • Wenzel, B., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567.
  • Molbase. (n.d.). (3-HYDROXYPHENYL)(PIPERAZIN-1-YL)METHANONE HCL 1240527-44-9 wiki. Retrieved February 19, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved February 19, 2026, from [Link]

  • Creative Biostructure. (2025, April 30). High-Resolution NMR for Complex Molecule Analysis. Retrieved February 19, 2026, from [Link]

  • Jayasundar, J. J., & Varma, S. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9036–9044.
  • Krátký, M., et al. (2017). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Archiv der Pharmazie, 350(8), 1700072.
  • ResearchGate. (2018, October 30). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). Retrieved February 19, 2026, from [Link]

  • Freeman, K. B., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of medicinal chemistry, 57(15), 6570-6589.
  • The Royal Society of Chemistry. (n.d.). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Retrieved February 19, 2026.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved February 19, 2026, from [Link]

  • Penchev, P. N., & Nachkova, S. R. (2010). A database of assigned C-13 NMR spectra. Retrieved February 19, 2026.
  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved February 19, 2026.

Sources

Application Note: Crystallization & Purification of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization Techniques for (3-Hydroxyphenyl)(piperazin-1-yl)methanone Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Purification Scientists.

Executive Summary

Compound Overview: (3-Hydroxyphenyl)(piperazin-1-yl)methanone (often encountered as its HCl salt, CAS 1240527-44-9) is a bifunctional building block featuring a secondary amine (piperazine) and a phenolic hydroxyl group.[1][2] It serves as a critical intermediate in the synthesis of CNS-active agents and kinase inhibitors.

The Challenge: The free base form of this molecule exhibits high conformational flexibility and significant hydrogen bonding potential, often resulting in "oiling out" or the formation of amorphous foams rather than distinct crystals. Furthermore, the zwitterionic potential between the basic piperazine nitrogen (


) and the acidic phenol (

) complicates phase separation in aqueous media.

The Solution: This guide details two primary isolation strategies:

  • Salt Formation (Preferred): Crystallization as the Hydrochloride (HCl) or Fumarate salt to ensure stoichiometry and solid-state stability.

  • Free Base Isolation: A controlled anti-solvent protocol for non-salt applications.

Physicochemical Profile & Solubility Data

Understanding the solubility landscape is a prerequisite for successful crystallization. The following data summarizes the behavior of the free base and HCl salt.

Table 1: Solubility Profile
SolventFree Base SolubilityHCl Salt SolubilityApplication
Methanol/Ethanol HighHighDissolution solvent
Isopropanol (IPA) ModerateLow (Hot) / Insoluble (Cold)Ideal Crystallization Solvent
Dichloromethane (DCM) HighInsolubleExtraction / Anti-solvent
Ethyl Acetate ModerateInsolubleAnti-solvent
Water Low (pH dependent)Very HighAvoid for crystallization (yield loss)
Hexanes/Heptane InsolubleInsolubleStrong Anti-solvent

Protocol A: Crystallization via Salt Formation (HCl)

Objective: To isolate the compound as a stable, non-hygroscopic hydrochloride salt. This is the industry-standard method for handling piperazine benzamides.

Mechanistic Insight

The piperazine secondary amine is the most basic site. By introducing HCl in an anhydrous environment (IPA or Ethanol), we protonate this nitrogen, disrupting the intermolecular H-bonding network of the oil and forcing the formation of an ionic lattice.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude (3-Hydroxyphenyl)(piperazin-1-yl)methanone oil (1.0 eq) in anhydrous Ethanol (5 mL per gram).

    • Note: If the crude is dark, treat with activated charcoal (5 wt%) at 50°C for 30 mins, then filter through Celite.

  • Acid Addition: Cool the solution to 0–5°C. Slowly add 1.1 eq of HCl (using 1.25 M HCl in Ethanol or 4 M HCl in Dioxane).

    • Critical: Do not use aqueous HCl. Water will solubilize the salt and prevent crystallization.

  • Nucleation: Stir the solution at 0°C. A white precipitate should form within 15–30 minutes.

    • Troubleshooting: If no precipitate forms, add Ethyl Acetate dropwise until the solution turns slightly turbid, then seed with a crystal if available.

  • Maturation: Allow the slurry to stir at room temperature for 2 hours. This "Ostwald ripening" phase removes small, impure fines and grows larger, filterable crystals.

  • Isolation: Filter the solids under vacuum.

  • Washing: Wash the cake 2x with cold Isopropanol/Ethyl Acetate (1:1) .

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Reactive Crystallization of the Free Base

Objective: To purify the neutral molecule without salt formation. This is challenging due to the phenol group but necessary for certain coupling reactions (e.g., Buchwald-Hartwig).

Step-by-Step Protocol
  • Solubilization: Dissolve the crude material in minimal Dichloromethane (DCM) at room temperature (approx. 2 mL/g).

  • Anti-solvent Addition: Place the DCM solution in a vessel with vigorous stirring. Slowly add Diisopropyl Ether (DIPE) or Heptane dropwise.

    • Ratio: Target a final solvent ratio of 1:3 (DCM:Heptane).

  • Oiling Out Control: If the product separates as an oil droplets (emulsion) rather than a solid:

    • Stop stirring.

    • Re-heat the mixture to re-dissolve the oil.

    • Cool very slowly (1°C/min) without stirring to allow nucleation.

  • Collection: Once solid, filter rapidly. The free base may be hygroscopic; store under nitrogen.

Process Visualization (Graphviz)

The following diagram illustrates the decision tree for processing the crude reaction mixture containing (3-Hydroxyphenyl)(piperazin-1-yl)methanone.

CrystallizationWorkflow Start Crude Reaction Mixture (Oil/Amorphous) Decision Target Form? Start->Decision SaltPath Salt Formation (Stable) Decision->SaltPath Storage/Standard BasePath Free Base (Challenging) Decision->BasePath Immediate Use SolventA Dissolve in Anhydrous EtOH SaltPath->SolventA AcidAdd Add 1.1 eq HCl in Dioxane/EtOH SolventA->AcidAdd Precip Precipitate HCl Salt AcidAdd->Precip SolventB Dissolve in Minimal DCM BasePath->SolventB AntiSolv Slow Addn: Heptane/DIPE SolventB->AntiSolv OilCheck Oiling Out? AntiSolv->OilCheck Reheat Reheat & Slow Cool OilCheck->Reheat Yes SolidB Solid Free Base OilCheck->SolidB No Reheat->SolidB

Caption: Decision matrix for isolating (3-Hydroxyphenyl)(piperazin-1-yl)methanone based on stability requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solvent polarity gap is too wide; cooling too fast.Use a "bridge solvent" (e.g., add small amount of THF to the DCM/Heptane mix). Reduce cooling rate.
Hygroscopicity Presence of residual mineral acid or free phenol exposure.Ensure strict stoichiometry (1:1) of HCl. Dry product under

vacuum.
Coloration (Pink/Brown) Oxidation of the phenol moiety.Perform all crystallizations under

atmosphere. Add trace sodium metabisulfite if aqueous workup is involved.
Low Yield (Salt) Water presence in the alcohol solvent.Use molecular sieves to dry Ethanol/IPA before use. The HCl salt is highly water-soluble.

References

  • Organic Syntheses. (1955). Purification and Crystallization of Piperazine Derivatives. Coll. Vol. 3, p. 757. (General protocol grounding). Retrieved from [Link]

Sources

Application Notes and Protocols for (3-Hydroxyphenyl)(piperazin-1-yl)methanone in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application of (3-hydroxyphenyl)(piperazin-1-yl)methanone, a phenylpiperazine derivative, in radioligand binding assays. Phenylpiperazines are a well-established class of compounds with significant activity at various neurotransmitter receptors, particularly serotonin and dopamine receptors.[1][2] This document provides a theoretical framework and practical protocols for characterizing the binding of (3-hydroxyphenyl)(piperazin-1-yl)methanone to its putative receptor targets, enabling researchers to elucidate its pharmacological profile. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Introduction: The Significance of (3-Hydroxyphenyl)(piperazin-1-yl)methanone in Receptor Pharmacology

(3-Hydroxyphenyl)(piperazin-1-yl)methanone belongs to the piperazine class of compounds, a scaffold of high interest in medicinal chemistry due to its prevalence in a multitude of biologically active molecules.[3][4] The structural motif of a piperazine ring linked to an aromatic group is a common feature in ligands targeting G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors.[1][5] The functional groups of (3-hydroxyphenyl)(piperazin-1-yl)methanone suggest potential interactions with these receptor families, making it a compound of interest for neuropharmacological research and drug discovery.

Radioligand binding assays are a fundamental tool in pharmacology, providing a direct measure of the interaction between a ligand and its receptor.[6] These assays are essential for determining key binding parameters such as affinity (Kᵢ, Kₑ), receptor density (Bₘₐₓ), and for screening compound libraries for potential drug candidates. This guide will focus on two primary types of radioligand binding assays:

  • Competitive Binding Assays: To determine the affinity of an unlabeled ligand (the "competitor," in this case, (3-hydroxyphenyl)(piperazin-1-yl)methanone) for a receptor by measuring its ability to displace a radiolabeled ligand of known affinity.

  • Saturation Binding Assays: To determine the equilibrium dissociation constant (Kₑ) and the maximum number of binding sites (Bₘₐₓ) of a radioligand in a given tissue or cell preparation.

Given the structural similarities to known serotonergic and dopaminergic ligands, this guide will provide protocols for investigating the binding of (3-hydroxyphenyl)(piperazin-1-yl)methanone to the serotonin 5-HT₁ₐ and dopamine D₂ receptors, two prominent targets for phenylpiperazine compounds.

Putative Molecular Targets and Signaling Pathways

Based on its chemical structure, (3-hydroxyphenyl)(piperazin-1-yl)methanone is hypothesized to interact with monoaminergic GPCRs. The following sections detail the signaling pathways of its most probable targets.

Serotonin 5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a Gᵢ/Gₒ-protein coupled receptor.[7][8] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Additionally, activation of the 5-HT₁ₐ receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.[7]

G_protein_signaling_5HT1A cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor Gi_Go Gi/o Protein 5HT1A_Receptor->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to GIRK_Channel GIRK K+ Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) GIRK_Channel->Hyperpolarization K+ efflux leads to Ligand (3-Hydroxyphenyl) (piperazin-1-yl)methanone Ligand->5HT1A_Receptor Binds Gi_Go->Adenylyl_Cyclase Inhibits Gi_Go->GIRK_Channel Opens ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K_ion->GIRK_Channel

Caption: 5-HT1A receptor signaling pathway.

Dopamine D₂ Receptor Signaling

The dopamine D₂ receptor is also coupled to Gᵢ/Gₒ proteins.[10][] Similar to the 5-HT₁ₐ receptor, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity.[12] The D₂ receptor can also modulate ion channels, including inwardly rectifying potassium channels, and inhibit voltage-gated calcium channels.[12] Furthermore, D₂ receptor signaling can involve β-arrestin-mediated pathways that are independent of G-protein coupling.[]

G_protein_signaling_D2 cluster_membrane Cell Membrane D2_Receptor D2 Receptor Gi_Go Gi/o Protein D2_Receptor->Gi_Go Activates beta_Arrestin β-Arrestin D2_Receptor->beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Ca_Channel Voltage-Gated Ca2+ Channel Ligand (3-Hydroxyphenyl) (piperazin-1-yl)methanone Ligand->D2_Receptor Binds Gi_Go->Adenylyl_Cyclase Inhibits Gi_Go->Ca_Channel Inhibits Cellular_Response Altered Cellular Response beta_Arrestin->Cellular_Response ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Ca_ion Ca_ion->Ca_Channel

Caption: Dopamine D2 receptor signaling pathway.

Experimental Protocols

The following protocols provide a framework for characterizing the binding of (3-hydroxyphenyl)(piperazin-1-yl)methanone at 5-HT₁ₐ and D₂ receptors.

Materials and Reagents
ReagentSupplierCatalog #
(3-Hydroxyphenyl)(piperazin-1-yl)methanoneVariesVaries
[³H]8-OH-DPATPerkinElmerNET929
[³H]SpiperonePerkinElmerNET1153
8-OH-DPAT (unlabeled)Sigma-AldrichH8527
Spiperone (unlabeled)Sigma-AldrichS7398
HaloperidolSigma-AldrichH1512
Tris-HClSigma-AldrichT5941
MgCl₂Sigma-AldrichM8266
EDTASigma-AldrichE9884
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
GF/B glass fiber filtersWhatman1821-915
Scintillation cocktailVariesVaries
Cell or tissue membranes expressing the receptor of interestVariesVaries
Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibitory constant (Kᵢ) of (3-hydroxyphenyl)(piperazin-1-yl)methanone.

competitive_binding_workflow Start Start Prepare_Reagents Prepare Reagents: - Radioligand (fixed concentration) - Competitor (serial dilutions) - Membranes - Assay Buffer Start->Prepare_Reagents Incubate Incubate Components: Membranes + Radioligand + Competitor Prepare_Reagents->Incubate Separate Separate Bound from Free Ligand (Rapid Filtration) Incubate->Separate Wash Wash Filters Separate->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: - Plot % Inhibition vs. [Competitor] - Determine IC50 - Calculate Ki Measure->Analyze End End Analyze->End

Caption: Competitive radioligand binding assay workflow.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: For 5-HT₁ₐ assays, use 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA. For D₂ assays, a suitable buffer is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.[13][14]

    • Radioligand Solution: Prepare a working solution of the radioligand ([³H]8-OH-DPAT for 5-HT₁ₐ or [³H]Spiperone for D₂) at a concentration approximately equal to its Kₑ value in the chosen assay buffer.

    • Competitor Stock Solution: Prepare a high-concentration stock solution of (3-hydroxyphenyl)(piperazin-1-yl)methanone in a suitable solvent (e.g., DMSO), and then perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Membrane Preparation: Thaw frozen cell or tissue membranes containing the receptor of interest and resuspend in ice-cold assay buffer to a final protein concentration determined by optimization experiments (typically 50-200 µ g/well ).[13]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known standard unlabeled ligand (e.g., 10 µM 8-OH-DPAT for 5-HT₁ₐ or 10 µM Haloperidol for D₂), 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competition: Add 50 µL of each dilution of (3-hydroxyphenyl)(piperazin-1-yl)methanone, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes).[13][14]

  • Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measurement of Radioactivity: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is used to determine the Kₑ and Bₘₐₓ of a radioligand. While a radiolabeled version of (3-hydroxyphenyl)(piperazin-1-yl)methanone is not commercially available, this protocol is essential for characterizing any novel radioligand.

saturation_binding_workflow Start Start Prepare_Reagents Prepare Reagents: - Radioligand (serial dilutions) - Unlabeled Ligand (for NSB) - Membranes - Assay Buffer Start->Prepare_Reagents Incubate_Total Incubate for Total Binding: Membranes + Radioligand dilutions Prepare_Reagents->Incubate_Total Incubate_NSB Incubate for Non-Specific Binding: Membranes + Radioligand dilutions + excess Unlabeled Ligand Prepare_Reagents->Incubate_NSB Separate Separate Bound from Free Ligand (Rapid Filtration) Incubate_Total->Separate Incubate_NSB->Separate Wash Wash Filters Separate->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Data Analysis: - Calculate Specific Binding - Plot Specific Binding vs. [Radioligand] - Determine Kd and Bmax Measure->Analyze End End Analyze->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3-Hydroxyphenyl)(piperazin-1-yl)methanone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers and drug development professionals overcome common challenges and improve reaction yields.

Introduction: Navigating the Synthesis

The synthesis of (3-Hydroxyphenyl)(piperazin-1-yl)methanone involves the formation of an amide bond between 3-hydroxybenzoic acid and piperazine. While conceptually straightforward, this reaction presents several distinct challenges that can lead to low yields and complex purification. The primary hurdles arise from:

  • Competing Nucleophiles: Piperazine possesses two secondary amine nitrogens of similar reactivity, creating a risk of di-acylation.[1]

  • Multiple Reactive Sites: The 3-hydroxybenzoic acid contains both a carboxylic acid and a nucleophilic phenolic hydroxyl group, which can lead to undesired O-acylation side reactions.[2]

  • Inefficient Amide Bond Formation: Direct reaction between a carboxylic acid and an amine requires activation of the carboxyl group to proceed under practical laboratory conditions.[3]

This guide is structured as a series of questions and answers to directly address the issues you may encounter during your experiments.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. What are the most common reasons?

Low yield is the most frequently reported issue. It typically stems from a combination of three factors: incomplete reaction, formation of multiple byproducts, and difficulties during product isolation.

  • Incomplete Carboxylic Acid Activation: The carboxylic acid of 3-hydroxybenzoic acid must be activated to react with the amine. If the coupling reagent is inefficient or degraded, the reaction will stall.

  • Formation of Di-acylated Byproduct: A significant portion of your starting material may be converted into the symmetrical N,N'-bis(3-hydroxybenzoyl)piperazine, especially if the stoichiometry is not carefully controlled.[1]

  • O-Acylation Side Reaction: The phenolic hydroxyl group can compete with the piperazine amine in attacking the activated carboxylic acid, leading to the formation of an ester byproduct.

  • Purification Losses: The product is a polar, basic compound which can be challenging to purify via silica gel chromatography without proper mobile phase modifiers. It can also be highly water-soluble, making extractive work-ups inefficient.

To diagnose the specific cause, we recommend analyzing the crude reaction mixture by LC-MS or TLC to identify unreacted starting materials and the major byproducts present.

Q2: I'm seeing a lot of unreacted 3-hydroxybenzoic acid. How can I improve the reaction conversion?

This strongly indicates a problem with the activation of the carboxylic acid. Amide bond formation does not occur by simply mixing the acid and the amine; an activating agent (coupling reagent) is essential.[4]

Causality: Coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt). This intermediate is then readily attacked by the nucleophilic amine of piperazine to form the amide bond.

Solutions:

  • Verify Reagent Quality: Ensure your coupling reagent is not expired or degraded from improper storage. Many, like HATU and HBTU, are moisture-sensitive.

  • Choose a More Potent Reagent: If you are using a carbodiimide like DCC or DIC alone, adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can significantly accelerate the reaction and suppress side reactions.[4][5] For challenging couplings, high-performance uronium/aminium or phosphonium reagents are recommended.

  • Optimize Reaction Conditions: Ensure you are using an appropriate solvent (e.g., DMF, DCM) and base (e.g., DIPEA, Et3N). The base is crucial for neutralizing the acid formed during the reaction and ensuring the piperazine amine remains deprotonated and nucleophilic.

Q3: My main byproduct is the di-acylated piperazine. How can I favor mono-acylation?

This is a classic selectivity challenge when using a symmetric starting material like piperazine. The mono-acylated product still contains a reactive secondary amine, which can react a second time.

Solutions:

  • Stoichiometric Control: The simplest method is to use a large excess of piperazine (3-5 equivalents) relative to the 3-hydroxybenzoic acid. Le Châtelier's principle dictates that this will statistically favor the mono-acylation product. The drawback is the need to remove a large amount of unreacted piperazine during work-up.

  • Protecting Group Strategy: The most robust and reliable method is to use a mono-protected piperazine derivative, with N-Boc-piperazine being the most common choice.[1] The tert-butoxycarbonyl (Boc) group "blocks" one of the amines, allowing you to selectively acylate the other.[6] The Boc group is stable under standard coupling conditions and can be easily removed afterward using an acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.[1][7]

Synthetic_Strategies sub 3-Hydroxybenzoic Acid + Piperazine prod_mono (3-Hydroxyphenyl) (piperazin-1-yl)methanone sub->prod_mono Direct Method (Excess Piperazine) prod_di Di-acylated Byproduct sub->prod_di Side Reaction sub_prot 3-Hydroxybenzoic Acid + N-Boc-Piperazine prod_boc N-Boc Protected Intermediate sub_prot->prod_boc Protected Method deprotection Deprotection (e.g., TFA) prod_boc->deprotection deprotection->prod_mono

Caption: Comparison of Direct vs. Protected Synthetic Routes.
Q4: Should I be concerned about reactions involving the phenolic -OH group?

Yes, this is a valid concern. The phenolic hydroxyl is nucleophilic and can be acylated by the activated 3-hydroxybenzoic acid intermediate, forming an ester dimer. This is more likely to occur under harsh conditions or with highly reactive acylating agents (e.g., acyl chlorides).

Solutions:

  • Use Chemoselective Coupling Reagents: Modern peptide coupling reagents like HATU, HBTU, and PyBOP are generally highly chemoselective for activating carboxylic acids in the presence of alcohol or phenol functionalities under standard basic conditions.[8][9]

  • Avoid High Temperatures: Do not heat the reaction mixture unnecessarily, as this can promote less selective side reactions.

  • Phenol Protection (Advanced): For a completely unambiguous synthesis, the phenolic hydroxyl could be protected (e.g., as a benzyl ether or TBDMS ether).[10][11] However, this adds two steps to the synthesis (protection and deprotection) and is often unnecessary if the coupling reaction is well-optimized.

Q5: Which coupling reagent do you recommend for this synthesis?

The choice of coupling reagent is critical for achieving a high yield. While many options exist, they vary in reactivity, cost, and byproduct profiles.

Coupling Reagent ClassExamplesProsConsRecommendation
Carbodiimides DCC, DICInexpensive, widely available.Low reactivity, can cause racemization, DCC-urea byproduct is difficult to remove.Not recommended unless used with an additive like HOBt or Oxyma Pure.[12]
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization.Higher cost, solutions have moderate stability.Excellent choice for difficult couplings.[9]
Uronium/Aminium Salts HBTU, HATU, HCTUVery high reactivity, fast reactions, stable solutions.[5][8]Can cause guanidinylation of the amine if pre-activation is slow or excess reagent is used.[4]HATU or HCTU are highly recommended for their superior reactivity and efficiency.[13]

Recommended Experimental Protocols

Protocol 1: Direct Mono-Acylation using Stoichiometric Control

This protocol aims for mono-acylation by using an excess of piperazine. It is quicker but may require more effort in purification.

Step-by-Step Methodology:

  • To a round-bottom flask, add piperazine (4.0 eq., e.g., 4.0 mmol, 344 mg).

  • Dissolve the piperazine in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF, ~5 mL).

  • In a separate flask, dissolve 3-hydroxybenzoic acid (1.0 eq., e.g., 1.0 mmol, 138 mg), HATU (1.1 eq., e.g., 1.1 mmol, 418 mg), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq., e.g., 3.0 mmol, 0.52 mL) in DMF (~5 mL).

  • Stir the acid/HATU/DIPEA solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Slowly add the activated acid solution dropwise to the stirred piperazine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous NaHCO3 (to remove excess acid) and then with brine.

    • The excess piperazine and the product are polar and may remain in the aqueous layer. Acidify the aqueous layer with 1M HCl to pH ~2 and wash with ethyl acetate to remove any non-basic impurities.

    • Basify the aqueous layer to pH ~9-10 with 1M NaOH and extract multiple times with a more polar solvent system like DCM/Isopropanol (9:1).

    • Combine the organic extracts, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel using a DCM/Methanol gradient, often with 1% triethylamine added to the eluent to prevent product tailing.[14]

Protocol 2: Synthesis via N-Boc-Piperazine (Recommended for Purity)

This two-step protocol provides a cleaner reaction and simpler purification, delivering higher overall purity and yield.

Step 1: Coupling with N-Boc-Piperazine

  • Dissolve 3-hydroxybenzoic acid (1.0 eq.), N-Boc-piperazine (1.05 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours until the starting acid is consumed (monitor by TLC/LC-MS).

  • Work-up: Dilute with ethyl acetate and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude N-Boc protected intermediate, which can often be used in the next step without further purification.

Step 2: Boc-Deprotection

  • Dissolve the crude N-Boc intermediate from the previous step in Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic Acid (TFA) (5-10 equivalents) or a 4M HCl solution in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor for the disappearance of the starting material by TLC/LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The product will be obtained as the TFA or HCl salt. To obtain the free base, dissolve the residue in water, basify with NaHCO3 or NaOH to pH ~9, and extract with DCM/Isopropanol. Dry and concentrate the organic layers.

Visualization of Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_tlc Analyze Crude by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remains? check_tlc->sm_present diacylation Major Byproduct is Di-acylated Piperazine? sm_present->diacylation No sol_activation Problem: Inefficient Activation Solution: 1. Use stronger coupling agent (HATU). 2. Check reagent quality. 3. Add HOBt/Oxyma if using DCC. sm_present->sol_activation Yes other_byprod Other Unknown Byproducts Present? diacylation->other_byprod No sol_diacylation Problem: Poor Selectivity Solution: 1. Use 3-5 eq. of Piperazine. 2. Switch to N-Boc-Piperazine (Recommended). diacylation->sol_diacylation Yes sol_other Problem: O-Acylation or Other Solution: 1. Lower reaction temperature. 2. Ensure mild coupling conditions. 3. Characterize byproducts (MS, NMR). other_byprod->sol_other Yes end_node Optimized Synthesis other_byprod->end_node No sol_activation->end_node sol_diacylation->end_node sol_other->end_node

Caption: A logical workflow for troubleshooting the synthesis.

References

  • ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. 10

  • ACS Publications. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. 2

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.). 11

  • National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. 7

  • Fluorochem. (n.d.). (3-HYDROXYPHENYL)(PIPERAZIN-1-YL)METHANONE HCL. 15

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. 3

  • AAPPTEC. (n.d.). Coupling Reagents. 8

  • Sciencemadness.org. (2017). Acylation/alkylation of a diamine using acyl anhydride and alkyl halide-order preference. 16

  • (3-HYDROXYPHENYL)(PIPERAZIN-1-YL)METHANONE HCL 1240527-44-9 wiki. (n.d.). 17

  • Ambeed.com. (n.d.). Reactions of Piperazines. 18

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). 1

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. 19

  • ResearchGate. (2025). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. 20

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. 6

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. 21

  • Merck. (n.d.). Novabiochem® Coupling reagents. 5

  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. 9

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. 4

  • Luxembourg Bio Technologies. (n.d.). Peptide Coupling Reagents. 13

  • National Center for Biotechnology Information. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. PMC. 12

  • ResearchGate. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. 14

  • Zhu, X., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(111). 22

Sources

Technical Support Center: Solubilization Strategies for (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-1240527 Compound: (3-Hydroxyphenyl)(piperazin-1-yl)methanone CAS: 1240527-44-9 (HCl salt) / 59817-32-2 (Free base analogue ref) Chemical Class: N-acyl piperazine / Phenol derivative

Executive Summary: The Chemistry of the "Crash"

Welcome to the Technical Support Center. If you are experiencing precipitation when diluting this compound into aqueous buffers (e.g., PBS, pH 7.4), you are likely encountering a pH-dependent charge neutralization event .

This molecule contains three critical functional groups that dictate its solubility profile:

  • Piperazine N1 (Amide): Neutral and planar. It does not ionize in aqueous ranges.

  • Piperazine N4 (Secondary Amine): Basic (

    
    ).
    
  • 3-Hydroxyphenyl (Phenol): Weakly acidic (

    
    ).
    

The Root Cause: At physiological pH (7.4), the distal piperazine amine exists in an equilibrium between its protonated (cationic, soluble) and deprotonated (neutral, insoluble) states. Because the amide bond lowers the basicity of the piperazine ring compared to a free piperazine, the


 often shifts closer to neutral. Consequently, a significant fraction of the molecule becomes uncharged at pH 7.4, leading to aggregation and precipitation—commonly described as "crashing out."

Diagnostic Phase: Know Your Starting Material

Before proceeding, verify the physical form of your compound. The solubilization strategy differs strictly based on whether you possess the Free Base or the Salt .

FeatureFree BaseHydrochloride (HCl) Salt
Appearance Crystalline powder (often off-white)Crystalline solid (often white/hygroscopic)
Water Solubility Very Low (< 0.1 mg/mL)High (> 10 mg/mL in water)
Direct Buffer Addn. Will precipitate immediately May dissolve, then precipitate over time
Primary Solvent DMSO or Ethanol requiredWater or DMSO

Diagnostic Question: When you add water to the solid, does the pH of the solution drop?

  • Yes: You have the Salt form.

  • No: You have the Free Base.

Visualization: Solubility & Ionization Landscape

The following diagram illustrates the dominant species of the molecule across the pH scale. Understanding this is crucial for selecting the right buffer.

SolubilityLandscape cluster_legend Solubility Zones HighSol High Solubility LowSol Danger Zone (Precipitation) Acidic pH < 6.0 Dominant Species: Cationic (Amine-H+, Phenol-H) Neutral pH 7.0 - 8.5 Dominant Species: Mixed/Neutral (Amine neutral, Phenol-H) Acidic->Neutral Deprotonation of N4 (pKa ~ 8.2) Basic pH > 10.0 Dominant Species: Anionic (Amine neutral, Phenol-) Neutral->Basic Deprotonation of Phenol (pKa ~ 9.8) Note1 Ideal for Stock Storage Note1->Acidic Note2 Physiological pH (7.4) High Risk of Crash Note2->Neutral

Caption: Ionization states of (3-Hydroxyphenyl)(piperazin-1-yl)methanone. Solubility is highest when the molecule carries a charge (pH < 6 or pH > 10).

Troubleshooting Guides & Protocols

Scenario A: "I need to dose this in an animal or cell assay at pH 7.4."

Issue: The compound precipitates upon dilution from DMSO into PBS. Solution: Use a "pH-Shift" formulation or Cyclodextrin complexation.

Protocol 1: The "Solubility Buffer" Method (Recommended)

This method maintains the protonated state of the amine slightly longer or encapsulates the neutral species.

Reagents:

  • Compound Stock (10-50 mM in DMSO).

  • Vehicle: 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in 25 mM Acetate Buffer (pH 5.5).
    

Steps:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in water. Add acetic acid/sodium acetate to reach pH 5.5.
    
  • Dropwise Addition: While vortexing the vehicle rapidly, add the DMSO stock dropwise.

    • Why? The cyclodextrin encapsulates the hydrophobic core of the molecule. The slightly acidic pH (5.5) keeps the amine protonated.

  • Final Adjustment: If strict pH 7.4 is required, slowly titrate with dilute NaOH after the compound is fully dissolved/complexed. The cyclodextrin will prevent precipitation as the pH rises.

Scenario B: "I have the solid Free Base and it won't dissolve in water."

Issue: User has the non-salt form. Solution: In situ salt formation.

Protocol 2: In Situ Conversion to HCl Salt
  • Weigh the target amount of Free Base.

  • Calculate the molar equivalent.

  • Add 0.95 equivalents of 0.1 M HCl (do not add excess acid if using in sensitive cell assays).

  • Add water to desired volume.

  • Sonicate at 40°C for 10 minutes.

  • Result: The compound should dissolve as it converts to the hydrochloride salt.

Scenario C: "My stock solution in DMSO froze and now has crystals."

Issue: Cold storage caused nucleation. Solution: Heat-Cycle Recovery.

  • Warm the DMSO stock to 37°C in a water bath for 15 minutes.

  • Vortex vigorously.

  • Inspect visually.[1] If "shimmering" (microcrystals) persists, sonicate for 5 minutes.

  • Critical: Do not use the stock until it is perfectly clear. Injecting microcrystals into aqueous buffer will seed immediate massive precipitation.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent and can interfere with H-bonding. The solubility limit in ethanol is generally lower than in DMSO. If using ethanol, ensure your final assay concentration of ethanol is < 1% to avoid cytotoxicity, whereas DMSO is often tolerated up to 0.5-1%.

Q2: Why does the literature mention "Piperazine Amides" have lower pKa values? A: In a standard piperazine, the nitrogens are secondary amines (


). In your compound, one nitrogen is part of an amide bond (C=O). The electron-withdrawing nature of the carbonyl group pulls electron density through the ring, slightly lowering the basicity of the distal nitrogen (N4). This shifts the 

down toward 8.0–8.5, making it less charged (and less soluble) at pH 7.4 compared to a standard piperazine.

Q3: I see a "cloudiness" that disappears after 5 minutes. Is this okay? A: No. This is transient supersaturation followed by redissolution or formation of nano-aggregates. While it looks clear, these aggregates can cause false positives in enzymatic assays (pan-assay interference) by sequestering the enzyme. Always filter your solution (0.22


m PVDF) or centrifuge (10,000 x g) before use to ensure true solubility.

Summary of Physicochemical Properties (Typical)

PropertyValue (Est.)Implication
Molecular Weight ~206.24 (Free Base)Small molecule fragment
LogP 0.2 - 0.8Moderately polar, but crystal packing energy is high
pKa (Base) ~8.2 (Distal N)Protonated at pH < 7
pKa (Acid) ~9.8 (Phenol)Deprotonated at pH > 10
H-Bond Donors 2 (Phenol OH, Amine NH)High potential for lattice formation

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 47003089, (3-Hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Retrieved from [Link]

Sources

Technical Support Center: Optimization of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Dosage and Formulation for In Vivo Animal Models Compound ID: (3-Hydroxyphenyl)(piperazin-1-yl)methanone (3-HPP) Chemical Class: 3-Hydroxybenzoylpiperazine / Phenolic Amide Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

Welcome to the Technical Support Center. You are likely working with (3-Hydroxyphenyl)(piperazin-1-yl)methanone , a pharmacophore often utilized as a core scaffold in the development of Kappa Opioid Receptor (KOR) antagonists , 5-HT receptor ligands , or as a metabolic probe for piperazine-based designer drugs.[1][2]

This guide addresses the three most common "bug reports" we receive regarding this compound in preclinical models:

  • Solubility Failure: Precipitation in physiological buffers (pH 7.4).[2]

  • Rapid Clearance: Poor half-life (

    
    ) in rodents due to Phase II metabolism.[1]
    
  • CNS Penetration Issues: Lack of efficacy in behavioral models despite high plasma exposure.

Module 1: Formulation & Solubility Troubleshooting

User Issue: "My compound dissolves in DMSO but precipitates immediately upon dilution with PBS for injection."

Root Cause Analysis

This compound is an ampholyte (zwitterionic-like behavior) .[1]

  • Basic Center: The distal piperazine nitrogen (

    
    ).[1]
    
  • Acidic Center: The 3-phenolic hydroxyl (

    
    ).[1]
    
  • The Conflict: At physiological pH (7.4), the piperazine is partially protonated (cationic), but the lipophilic benzoyl core drives aggregation. The "neutral" species often crystallizes out of aqueous solution.

Troubleshooting Protocol

Do not use 100% DMSO; it causes local toxicity and precipitation at the injection site. Use the following decision tree to select the correct vehicle.

FormulationTree Start Start: Formulation Selection Route Select Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) / IP Route->PO CheckpH Adjust pH < 6.0? IV->CheckpH Cosolvent Co-solvent System (PEG400/Water) PO->Cosolvent Alternative Cyclodextrin 20% HP-β-CD (Hydroxypropyl-β-cyclodextrin) PO->Cyclodextrin Preferred (Masks Phenol) Saline Saline/Acetate Buffer (pH 5.5) CheckpH->Saline Yes (Protonate Piperazine) CheckpH->Cosolvent No (Neutral pH required)

Figure 1: Decision tree for vehicle selection based on administration route.[1][2] Note that lowering pH aids solubility by protonating the piperazine nitrogen.

Recommended Vehicle Recipes
RouteFormulationPreparation StepsStability
IV (Bolus) 5% DMSO + 95% Acetate Buffer (pH 5.0) 1. Dissolve cmpd in DMSO.2. Slowly add 10mM Acetate buffer.3. Vortex immediately.< 4 Hours (Use fresh)
IP / SC 10% DMSO + 40% PEG400 + 50% Saline 1. Dissolve in DMSO.2. Add PEG400.3. Add Saline last.~24 Hours
Oral (PO) 20% HP-

-CD in Water
1. Dissolve HP-

-CD in water.2.[1] Add compound.3. Sonicate for 20 mins at 37°C.
> 1 Week (Refrigerated)

Module 2: Pharmacokinetics (PK) & Metabolism

User Issue: "We see good exposure at 15 minutes, but the compound is undetectable by 2 hours. Is this normal?"

Technical Insight: The "Phenol Trap"

Yes, this is expected in rodents. Rats and mice have significantly higher hepatic clearance rates than humans.

  • Mechanism: The 3-hydroxyl group is a "soft spot" for Phase II conjugation.[1] It is rapidly attacked by UDP-glucuronosyltransferases (UGTs) to form the O-glucuronide, which is highly polar and excreted via urine/bile [1, 4].[1]

  • Secondary Pathway: The piperazine ring is subject to

    
    -oxidation or ring opening by CYP2D6/CYP3A4 [2].[1]
    

Metabolism Parent Parent Compound (3-HPP) Liver Liver Microsomes (Hepatocytes) Parent->Liver Absorption Gluc O-Glucuronide (Major Metabolite) Liver->Gluc UGT Enzymes (Fast in Rats) N_Ox Piperazine N-Oxide (Minor Metabolite) Liver->N_Ox CYP450 Excretion Rapid Renal/Biliary Excretion Gluc->Excretion N_Ox->Excretion

Figure 2: Metabolic clearance pathways.[1][2] The O-glucuronidation of the phenol is the rate-limiting step for half-life in rodents.[1]

Optimization Strategy

To extend half-life (


) without changing the molecule:
  • Dose Frequency: Switch from QD (once daily) to TID (three times daily) or use osmotic minipumps.

  • Inhibitors: Co-administration of a broad-spectrum UGT inhibitor (e.g., Probenecid) is not recommended for behavioral studies as it confounds CNS results.[2]

  • Chemical Modification (Next Gen): If you can modify the structure, mask the phenol as a carbamate or ester prodrug to delay glucuronidation [5].[2]

Module 3: Dosage Guidelines & Regimens

User Issue: "What is the Maximum Tolerated Dose (MTD) and the effective therapeutic window?"

Safety & Toxicity Profile

Benzoylpiperazines can induce serotonergic-like syndrome (tremors, head twitch) at high doses due to non-selective binding at 5-HT receptors [6].[1][2]

Recommended Dosing Protocol (Mouse/Rat)

1. Pilot PK Study (Single Dose)

  • Purpose: Establish baseline clearance.

  • Dose: 5 mg/kg (IV) and 20 mg/kg (PO).[1]

  • Sampling: Plasma at 5, 15, 30, 60, 120, 240 min.[2]

  • Target: Bioavailability (

    
    ) > 20%. If 
    
    
    
    , switch to IP or SC routes.

2. Efficacy Ranging (Behavioral Models)

  • Low Dose: 3 mg/kg (IP/SC)[1]

  • Medium Dose: 10 mg/kg (IP/SC)[1][2]

  • High Dose: 30 mg/kg (IP/SC)[1][2]

  • Warning: Do not exceed 50 mg/kg in a single bolus without prior toxicity screening. High doses of piperazines can cause seizures.

3. Efficacy Verification

  • Timepoint: Test behavior at

    
     (usually 15–30 min post-IP injection). Testing at 60+ minutes may result in false negatives due to the rapid clearance described in Module 2.
    

Frequently Asked Questions (FAQ)

Q: Can I use Tween-80 instead of PEG400? A: Yes, but keep Tween-80 concentration below 5% to avoid histamine release in dogs or hypersensitivity in mice, which can mimic "anxiety" behaviors in open-field tests.[1]

Q: The compound is not entering the brain. Why? A: While piperazines are generally CNS penetrant, the 3-hydroxyl group increases Polarity Surface Area (PSA).

  • Check: Calculate the Brain-to-Plasma ratio (

    
    ) .[1]
    
  • Fix: If

    
    , the compound is likely a P-gp substrate. Verify this by dosing with a P-gp inhibitor (e.g., Elacridar) in a control group.[1]
    

Q: Is this compound light-sensitive? A: Phenolic compounds are prone to oxidation (turning pink/brown) upon exposure to light and air.[1] Store solid stock at -20°C under argon. Make formulations fresh daily.

References

  • Metabolism of Piperazine Derivatives: Staack, R. F., & Maurer, H. H. (2005).[2] Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259-274.[2] Link

  • CYP Interactions: Antia, U., et al. (2009). In vitro hepatic metabolism of benzylpiperazine and trifluoromethylphenylpiperazine.[3] Drug Metabolism and Disposition, 37(1), 212-219.[2] Link

  • Formulation Strategies: Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1][2] Link

  • Glucuronidation in Rodents: Miners, J. O., et al. (2017).[2] Predicting drug clearance and drug-drug interactions in humans from in vitro data.[1] Pharmacological Reviews. Link

  • Prodrug Approaches for Phenols: Rautio, J., et al. (2008).[2] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Piperazine CNS Toxicity: Elliott, S. (2011).[2] Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438.[1] Link

Sources

Technical Support Center: Purification of (3-Hydroxyphenyl)(piperazin-1-yl)methanone Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3-Hydroxyphenyl)(piperazin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high purity of your target compound.

Introduction to Purification Challenges

(3-Hydroxyphenyl)(piperazin-1-yl)methanone is typically synthesized via an amide coupling reaction between 3-hydroxybenzoic acid and piperazine. While the synthesis may appear straightforward, the purification of the crude product often presents several challenges stemming from the physicochemical properties of the molecule and the nature of the impurities generated during the reaction. The presence of both a phenolic hydroxyl group (acidic) and a piperazine moiety (basic) imparts a polar and amphoteric character to the molecule, influencing its solubility and chromatographic behavior.

This guide will address the most common issues, from removing unreacted starting materials and coupling agent byproducts to overcoming difficulties in crystallization and chromatographic separation.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your purification workflow.

Problem 1: My crude product is a sticky oil or a non-crystalline solid, making it difficult to handle.

  • Question: I've completed the synthesis, and after the initial workup, my product is an unmanageable oil instead of a solid. How can I solidify it for further purification?

  • Answer: The oily nature of the crude product is a common issue, often due to the presence of residual solvents or impurities that inhibit crystallization. Here are several strategies to address this:

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexanes, diethyl ether, or a mixture of both. This process can help to wash away non-polar impurities and induce precipitation of your product.

    • Solvent Removal: Ensure all solvents from the reaction and workup have been thoroughly removed under high vacuum. Residual solvents like DMF or DMSO can prevent solidification.

    • Salt Formation: Since your compound has a basic piperazine nitrogen, converting it to a salt, such as the hydrochloride (HCl) salt, can often promote crystallinity. This can be achieved by dissolving the crude oil in a suitable solvent like ethanol or isopropanol and adding a solution of HCl in the same solvent or bubbling HCl gas through the solution.[1]

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the oil can initiate crystallization.

Problem 2: I'm struggling to remove unreacted starting materials, piperazine and 3-hydroxybenzoic acid.

  • Question: My NMR/LC-MS analysis shows significant amounts of unreacted piperazine and/or 3-hydroxybenzoic acid in my crude product. How can I effectively remove them?

  • Answer: The removal of excess starting materials is crucial for obtaining a pure product. Their different chemical properties can be exploited for selective removal:

    • Aqueous Washes:

      • To remove excess piperazine (basic): During the workup, wash the organic layer with a dilute acidic solution, such as 1 M HCl or a saturated solution of ammonium chloride (NH₄Cl). The piperazine will be protonated to form a water-soluble salt and partition into the aqueous layer.

      • To remove excess 3-hydroxybenzoic acid (acidic): Wash the organic layer with a dilute basic solution, like a saturated solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution. The 3-hydroxybenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.

    • Column Chromatography: If aqueous washes are insufficient, flash column chromatography is an effective method. The significant polarity difference between your product and the starting materials should allow for good separation. A gradient elution from a non-polar solvent system (e.g., ethyl acetate/hexanes) to a more polar one (e.g., dichloromethane/methanol) is often successful.

Problem 3: My product is contaminated with byproducts from the amide coupling reagent (e.g., HATU, HBTU, EDC).

  • Question: I used HATU as a coupling agent, and now my product is contaminated with tetramethylurea and/or HOAt. How do I get rid of them?

  • Answer: Byproducts from coupling reagents are a frequent purification challenge. Here’s how to tackle them:

    • Tetramethylurea (from HATU, HBTU): This byproduct is highly polar and water-soluble, but can also have some solubility in organic solvents, making it tricky to remove.[2][3]

      • Multiple Aqueous Washes: Perform several washes with water or brine during the workup to maximize its removal into the aqueous phase.[3]

      • Column Chromatography: Tetramethylurea is quite polar and can often be separated from the desired product by silica gel chromatography.[3]

    • 1-Hydroxy-7-azabenzotriazole (HOAt) (from HATU) or 1-Hydroxybenzotriazole (HOBt) (from HBTU, EDC): These byproducts are acidic.

      • Basic Wash: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will deprotonate HOAt or HOBt, forming a water-soluble salt that can be easily extracted.[2]

    • Dicyclohexylurea (DCU) (from DCC): DCU is largely insoluble in most common organic solvents and can often be removed by filtration of the reaction mixture.

    • Ethyl-(N',N'-dimethylamino)propyl urea (from EDC): This urea byproduct is water-soluble and can typically be removed with aqueous washes.

Problem 4: I'm having difficulty with the recrystallization of my product.

  • Question: My product either oils out or doesn't crystallize at all from the chosen solvent system. What should I do?

  • Answer: Successful recrystallization depends heavily on the choice of solvent. Here are some tips:

    • Solvent Screening: The ideal recrystallization solvent should dissolve your compound when hot but not when cold. You will need to perform small-scale solubility tests with a variety of solvents of different polarities. Common choices for amide compounds include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethyl acetate/hexanes or dichloromethane/ethanol.[4][5]

    • Solvent Systems: If a single solvent doesn't work well, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.

    • Scratching: Scratching the inside of the flask at the meniscus with a glass rod can create nucleation sites and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (3-Hydroxyphenyl)(piperazin-1-yl)methanone?

A1: The most common impurities include:

  • Unreacted Starting Materials: 3-hydroxybenzoic acid and piperazine.

  • Coupling Reagent Byproducts: Depending on the reagent used, you can expect tetramethylurea, HOAt, HOBt, or DCU.[2][6]

  • Di-acylated Piperazine: The formation of 1,4-bis(3-hydroxybenzoyl)piperazine can occur if the reaction stoichiometry is not carefully controlled.

  • Guanidinium Byproducts: With uronium-based coupling reagents like HATU, the amine (piperazine) can react directly with the coupling agent to form a guanidinium byproduct.[7]

Q2: What is a good starting point for a mobile phase for flash column chromatography of this compound?

A2: A good starting point for normal-phase flash chromatography on silica gel would be a gradient of ethyl acetate in hexanes. Given the polarity of your compound, you may need to switch to a more polar system like dichloromethane and methanol. A typical gradient could be from 0% to 10% methanol in dichloromethane.[8][9] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: The phenolic hydroxyl group can sometimes interact strongly with the acidic silica gel, potentially leading to streaking or degradation.

  • Deactivate the Silica: You can try adding a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or a C18-functionalized silica for reversed-phase chromatography.

Q4: How should I store the purified (3-Hydroxyphenyl)(piperazin-1-yl)methanone?

A4: Phenylpiperazine derivatives, especially those with electron-donating groups like a hydroxyl group, can be susceptible to oxidation over time. It is recommended to store the purified compound in a tightly sealed container, protected from light and air (e.g., under an inert atmosphere of nitrogen or argon), and at a low temperature (refrigerated or frozen).[10]

Experimental Protocols

Protocol 1: General Workup Procedure for Amide Coupling Reaction
  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Washes:

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to remove acidic components like unreacted 3-hydroxybenzoic acid and HOAt/HOBt.

    • Wash with a dilute aqueous solution of HCl (e.g., 1 M) to remove basic components like unreacted piperazine.

    • Perform two to three washes with brine (saturated aqueous NaCl) to remove water-soluble byproducts like tetramethylurea.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of dichloromethane and methanol. An ideal Rf value for the product on the TLC plate is around 0.2-0.3 for good separation.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dried silica to the top of the column.

  • Elution: Start the elution with the less polar mobile phase and gradually increase the polarity (e.g., from 100% dichloromethane to 95:5 dichloromethane/methanol).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (3-Hydroxyphenyl)(piperazin-1-yl)methanone.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Good single-solvent candidates for this type of molecule include ethanol, isopropanol, or acetonitrile. For a two-solvent system, consider dissolving in a small amount of hot dichloromethane or ethyl acetate and adding hexanes or diethyl ether as the anti-solvent.[4][5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can further cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Visualizations

Purification Workflow Diagram

PurificationWorkflow crude Crude Product workup Aqueous Workup (Acidic/Basic Washes) crude->workup Removal of water-soluble impurities & starting materials chromatography Flash Column Chromatography workup->chromatography For oils or complex mixtures recrystallization Recrystallization workup->recrystallization For solid products analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity > 95%

Caption: General purification workflow for (3-Hydroxyphenyl)(piperazin-1-yl)methanone.

Impurity Removal Strategy

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods Piperazine Piperazine Acid Wash Acid Wash Piperazine->Acid Wash Forms soluble salt 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Base Wash Base Wash 3-Hydroxybenzoic Acid->Base Wash Forms soluble salt HATU Byproducts HATU Byproducts (Tetramethylurea, HOAt) HATU Byproducts->Base Wash Removes HOAt Water/Brine Wash Water/Brine Wash HATU Byproducts->Water/Brine Wash Removes Tetramethylurea Chromatography Chromatography HATU Byproducts->Chromatography Separates polar byproducts

Caption: Targeted removal strategies for common impurities.

References

  • Reddit. (2021). Unusual Mass in standard HATU Coupling. [Link]

  • YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2003). Synthesis and crystallization of piperazine ring-containing compounds.
  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC. [Link]

  • The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies. [Link]

  • Google Patents. (1953). Method of preparing piperazine compounds and a new type of compound produced thereby.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today. [Link]

  • Crystallization Solvents. University of California, Irvine. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. [Link]

  • General Methods for Flash Chromatography Using Disposable Columns. Krishgen Biosystems. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • (3-HYDROXYPHENYL)(PIPERAZIN-1-YL)METHANONE HCL. LookChem. [Link]

  • University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]

  • ResearchGate. (2020). Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Der Pharma Chemica. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Mol-Instincts. [Link]

Sources

addressing batch-to-batch variability of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Batch Variability & Troubleshooting Guide

Introduction: The "Hidden" Variables in Your Batch

(3-Hydroxyphenyl)(piperazin-1-yl)methanone is a critical fragment in CNS-active drug discovery, often serving as a scaffold for serotonin and dopamine receptor modulators. However, its dual nature—containing both an oxidation-prone phenol and a basic secondary amine—creates a "perfect storm" for batch-to-batch variability.

This guide moves beyond basic Certificates of Analysis (CoA) to address the mechanistic causes of inconsistency. If your IC50 values are drifting or your solubility is unpredictable, the issue likely lies in three specific areas: phenolic oxidation , salt stoichiometry , or dimerization impurities .

Module 1: Impurity Profiling & The "Pink" Shift

The Issue: A common complaint is that the compound arrives as an off-white powder but turns pink or brown upon storage or dissolution, correlating with a loss of potency.

Mechanism: Phenolic Oxidation

The 3-hydroxyphenyl moiety is susceptible to autoxidation, particularly in basic solutions or presence of trace metals. This pathway leads to the formation of ortho- or para-quinones, which are highly colored even at ppm levels.

  • Impact: Quinones are Michael acceptors that can covalently modify cysteine residues in your target protein, leading to false positives in biochemical assays (PAINS behavior).

Mechanism: The "Bis-Amide" Dimer

During synthesis, if the piperazine ring is not monoprotected (e.g., N-Boc-piperazine), the activated 3-hydroxybenzoic acid can react with both nitrogens of the piperazine.

  • Impurity: 1,4-bis(3-hydroxybenzoyl)piperazine.

  • Detection: This impurity often co-elutes with the product in standard low-pH LC-MS methods due to similar polarity.

Visualization: Degradation & Impurity Pathways

The following diagram maps the genesis of these impurities.

ImpurityPathways Start Raw Materials: 3-Hydroxybenzoic Acid + Piperazine RouteA Route A: Unprotected Piperazine (Stoichiometry Risk) Start->RouteA Cost-saving route RouteB Route B: Mono-Protected (N-Boc-Piperazine) Start->RouteB High-purity route Product Target Product: (3-Hydroxyphenyl) (piperazin-1-yl)methanone RouteA->Product Major Product Dimer Impurity 1: Dimer (Bis-amide) Bio-inactive mass sink RouteA->Dimer Side Reaction (Excess Acid) RouteB->Product Deprotection step Oxidation Storage/Air Exposure: Phenol Oxidation Product->Oxidation pH > 7, O2, Light Quinone Impurity 2: Quinones (Pink/Brown Color) False Positive Risk (PAINS) Oxidation->Quinone

Figure 1: Synthetic origins of the two primary variability factors: Dimerization (synthesis artifact) and Quinone formation (storage artifact).

Module 2: Salt Forms & Stoichiometry

The Issue: "Batch A dissolved instantly in DMSO; Batch B required sonication and heating."

This molecule is amphoteric. The piperazine secondary amine is basic (pKa ~9.8), while the phenol is weakly acidic (pKa ~10). The variability in solubility is almost always due to undefined salt stoichiometry .

Comparative Data: Free Base vs. Salts
PropertyFree BaseMonohydrochloride (HCl)Dihydrochloride (2HCl)
Appearance White/Off-white solidWhite crystalline solidWhite/Yellowish hygroscopic solid
Water Solubility Low (< 1 mg/mL)High (> 50 mg/mL)Very High (often deliquescent)
Hygroscopicity LowModerateHigh (Absorbs atmospheric H2O)
pH in Solution ~9-10 (Basic)~5-6 (Neutral/Acidic)~2-3 (Strongly Acidic)
Stability Prone to oxidation (Phenolate formation)Most Stable Prone to hydrolysis/acid degradation

Critical Insight: If your supplier does not specify "HCl" or "Free Base," assume variability. A "Free Base" batch may actually be a partial salt depending on the workup (e.g., TFA salts from HPLC purification).

Troubleshooting Guides & FAQs

Guide 1: Addressing Inconsistent Potency (IC50 Shifts)

Symptom: The compound shows weaker potency in Batch B compared to Batch A. Root Cause: Water content or Salt Weight correction. Protocol:

  • Do not rely on MW from the label. Batch B might be a di-hydrate or contain 1.5 eq of HCl.

  • Perform qNMR (Quantitative NMR):

    • Dissolve ~10 mg of compound in DMSO-d6.

    • Add a precise amount of internal standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene).

    • Compare the integration of the aromatic protons to the standard.

    • Calculation: Determine the effective weight of the active moiety.

  • Adjust Stock Preparation: Re-calculate molarity based on the qNMR purity, not the gravimetric weight.

Guide 2: Handling Color Changes (Pink/Brown Solutions)

Symptom: Stock solution in DMSO turns pink after 24 hours. Root Cause: Oxidation of the phenol to quinones, accelerated by trace metals or basic pH. Protocol:

  • Acidify the Stock: Maintain the stock solution with 1 equivalent of HCl or in a slightly acidic buffer. Phenols are stable when protonated.

  • Degas Solvents: Use argon-sparged DMSO.

  • Add Antioxidants: For critical assays, add 1 mM Ascorbic Acid or DTT to the buffer (if compatible with your protein target) to reverse quinone formation.

Guide 3: Solubility Crashes in Assay Buffer

Symptom: Compound precipitates when added to PBS (pH 7.4). Root Cause: The "Isoelectric" Danger Zone. Explanation: At pH 7.4, the piperazine is protonated (positive), but if the concentration is high, the free base equilibrium may dominate, lowering solubility. Protocol:

  • Pre-dilution: Dilute the DMSO stock into water (not buffer) first, then add 10x buffer. This prevents "salt shock."

  • Check the Salt: Ensure you are using the Monohydrochloride salt. If you have the Free Base, convert it by adding 1.05 eq of HCl in Methanol and evaporating.

Decision Logic for Batch Validation

Use this workflow to validate a new batch before entering high-throughput screening.

ValidationWorkflow Start New Batch Received CheckColor Visual Inspection: Is it Pink/Brown? Start->CheckColor Reject REJECT: Significant Oxidation CheckColor->Reject Yes SolubilityTest Solubility Test: Dissolve in DMSO (Target 100 mM) CheckColor->SolubilityTest No (White/Off-white) CheckClear Is solution clear? SolubilityTest->CheckClear qNMR Perform qNMR: Determine % Active Mass CheckClear->qNMR Yes SaltAdjust Action: Assume Free Base form. Add 1 eq HCl. CheckClear->SaltAdjust No (Cloudy) FinalCalc Calculate Molarity using Active Mass qNMR->FinalCalc SaltAdjust->SolubilityTest

Figure 2: Quality Control Decision Tree for incoming batches.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47003089, (3-Hydroxyphenyl)(piperazin-1-yl)methanone hydrochloride. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

  • Burton, L., et al. (2005). Quantitative 1H NMR: Development and Validation of a Method for the Determination of Purity of Organic Compounds. Journal of Pharmaceutical and Biomedical Analysis. (General reference for qNMR methodology).
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Context for Quinone interference). Retrieved from [Link]

dealing with unexpected side products in (3-Hydroxyphenyl)(piperazin-1-yl)methanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of (3-Hydroxyphenyl)(piperazin-1-yl)methanone. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to unexpected side products during this amide coupling reaction. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a major impurity with a mass of approximately 328.36 g/mol . What is it and how did it form?

A: This high molecular weight impurity is almost certainly the 1,4-diacylated piperazine byproduct, N,N'-bis(3-hydroxybenzoyl)piperazine. It forms because piperazine is a symmetrical diamine with two reactive secondary amine nitrogens. If the stoichiometry and reaction conditions are not carefully controlled, a second molecule of your activated 3-hydroxybenzoic acid can react with the free nitrogen of your desired mono-acylated product.[1]

Q2: I'm seeing byproducts related to my coupling reagent in the crude NMR. How do I get rid of them?

A: This is a common issue. The required workup depends on the reagent used.

  • EDC-based Reagents: The corresponding N-acylisourea byproduct is water-soluble. An aqueous workup, including washes with dilute acid (e.g., 1N HCl) and brine, is typically sufficient to remove it.[2][3]

  • DCC-based Reagents: The dicyclohexylurea (DCU) byproduct is poorly soluble in most common organic solvents. It often precipitates during the reaction and can be removed by simple filtration of the reaction mixture.[2][4]

  • Onium Salts (HATU, HBTU): These can form guanidinium byproducts. Purification via column chromatography is the most effective removal method.[5]

Q3: My reaction is sluggish and yields are low, with significant unreacted 3-hydroxybenzoic acid remaining. What's the problem?

A: Low yields with unreacted starting material often point to insufficient activation of the carboxylic acid. Ensure your coupling reagents are fresh and anhydrous, as they can degrade with moisture. If using a carbodiimide like EDC, adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can form a more stable active ester intermediate, improving coupling efficiency and reducing other side reactions.[2][6] Also, confirm the absence of any competing nucleophiles in your solvent or reagents.

Q4: Can the phenolic -OH group on 3-hydroxybenzoic acid interfere with the reaction?

A: Yes, it can. While the piperazine nitrogen is a significantly stronger nucleophile than the phenolic hydroxyl group, competitive O-acylation can occur, leading to ester byproducts or even oligomers.[7][8] This side reaction is more prevalent with highly reactive acylating agents (like acyl chlorides) or under basic conditions that deprotonate the phenol, increasing its nucleophilicity.

In-Depth Troubleshooting Guides

This section provides detailed strategies for identifying, preventing, and removing the most common and challenging side products.

Issue 1: Formation of 1,4-Diacylated Piperazine Byproduct

The formation of the di-substituted piperazine is the most frequent challenge in this synthesis. Achieving high chemoselectivity for the mono-acylated product is key.

1. Mechanistic Origin:

The two secondary amine groups on piperazine have similar reactivity. The initial mono-acylation reaction deactivates the nitrogen it bonds to (due to amide resonance), but the second nitrogen remains a potent nucleophile, ready to react with another equivalent of the activated acid.

sub 3-Hydroxybenzoic Acid + Piperazine prod (3-Hydroxyphenyl)(piperazin-1-yl)methanone (Desired Product) sub->prod 1st Acylation (Desired Path) side_prod N,N'-bis(3-hydroxybenzoyl)piperazine (Diacylated Byproduct) prod->side_prod 2nd Acylation (Side Reaction)

Caption: Primary reaction pathway versus the common diacylation side reaction.

2. Identification Protocol:

  • LC-MS Analysis: The primary method for detection. Compare the masses of the peaks in your chromatogram with the theoretical values in the table below.

  • ¹H NMR Spectroscopy: The diacylated product is symmetrical. This results in a simpler spectrum (fewer signals) compared to the mono-acylated product. Look for the disappearance of the N-H proton signal and a more symmetrical pattern for the piperazine ring protons.

Table 1: Key Compound Characteristics for Identification

Compound NameStructureMolecular FormulaExact Mass ( g/mol )Key Analytical Feature
Desired Product (3-Hydroxyphenyl)(piperazin-1-yl)methanoneC₁₁H₁₄N₂O₂206.11Presence of a secondary amine (N-H) proton in NMR.
Side Product N,N'-bis(3-hydroxybenzoyl)piperazineC₁₈H₁₈N₂O₄326.13Symmetrical structure; absence of N-H proton in NMR.
Starting Material 3-Hydroxybenzoic AcidC₇H₆O₃138.03Acidic proton signal in NMR; distinct aromatic splitting.
Starting Material PiperazineC₄H₁₀N₂86.08Highly polar; typically seen in aqueous layers post-workup.

3. Prevention Strategies & Protocols:

The most effective strategy is to manipulate the relative reactivity and stoichiometry of the reactants.

Protocol 1: Using Excess Piperazine By using a large excess of piperazine (3 to 5 equivalents), you statistically favor the reaction of the activated acid with an unreacted piperazine molecule over the less abundant mono-acylated product.

  • Setup: In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq.), EDC (1.1 eq.), and HOBt (1.1 eq.) in an anhydrous solvent like DMF or DCM.[9]

  • Activation: Stir the mixture at room temperature for 1 hour to form the HOBt active ester.[9]

  • Piperazine Solution: In a separate flask, dissolve piperazine (3.0 eq.) in the same solvent.

  • Slow Addition: Add the activated acid solution dropwise to the piperazine solution over 1-2 hours using an addition funnel. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Workup: The main challenge is removing the excess piperazine. After the reaction, concentrate the mixture, redissolve in an organic solvent (e.g., Ethyl Acetate), and wash extensively with water or brine to remove the bulk of the unreacted piperazine.

Protocol 2: Mono-Protection Strategy This is a more robust, albeit longer, approach that guarantees mono-acylation.

  • Starting Material: Begin with commercially available N-Boc-piperazine.

  • Coupling: Perform the amide coupling as described in Protocol 1, but using N-Boc-piperazine (1.0 eq.) instead of piperazine.

  • Workup: Perform a standard aqueous workup to remove coupling byproducts.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (like DCM or Dioxane) and add a strong acid (e.g., Trifluoroacetic Acid or HCl) to remove the Boc group.[10][11]

  • Isolation: Neutralize the solution and extract the final product.

Issue 2: Side Products from O-Acylation

The formation of an ester via acylation of the phenolic hydroxyl group is a more subtle but problematic side reaction.

1. Mechanistic Origin & Prevention:

The nitrogen of piperazine is more nucleophilic than the phenolic oxygen, making N-acylation the kinetically favored pathway.[7] However, if a strong base is present, it can deprotonate the phenol, creating a potent phenoxide nucleophile that can compete effectively, leading to O-acylation.[8]

start Activated 3-Hydroxybenzoic Acid n_product N-Acylation (Desired Amide) start->n_product Kinetically Favored (Stronger Nucleophile) o_product O-Acylation (Ester Byproduct) start->o_product Competes, esp. with strong base piperazine Piperazine (N-Nucleophile) piperazine->n_product phenol 3-Hydroxyphenyl Group (O-Nucleophile) phenol->o_product

Caption: Competing N-acylation and O-acylation pathways.

Prevention Strategy: Avoid using strong, non-nucleophilic bases like DBU or sodium hydride. If a base is required to scavenge acid (e.g., HCl from an acyl chloride), use a mild base like triethylamine or DIPEA, and use it sparingly. Running the reaction at neutral or slightly acidic pH generally suppresses O-acylation.[12]

2. Identification & Remediation:

  • Identification: O-acylation results in an ester linkage. This can be identified using IR spectroscopy (look for a characteristic C=O stretch for esters, typically around 1735-1750 cm⁻¹) and confirmed by ¹³C NMR. The mass will be identical to the di-acylated byproduct if it's a dimer, so chromatographic separation and structural analysis are key.

  • Remediation: If O-acylation has occurred, the resulting ester bond can often be selectively cleaved under mild basic hydrolysis conditions (e.g., dilute aqueous sodium bicarbonate or potassium carbonate solution) that would not affect the more stable amide bond of the desired product.

General Purification and Troubleshooting Workflow

A systematic approach is crucial for isolating the target compound.

decision decision crude Crude Reaction Mixture filter Filter (if DCC used) crude->filter workup Aqueous Workup (Dilute Acid/Base Washes) filter->workup analyze1 Analyze by LC-MS & TLC workup->analyze1 decision1 Major Impurity? analyze1->decision1 impurity_A Mass ~326? (Diacylation) decision1->impurity_A Yes purify Column Chromatography (Silica Gel) decision1->purify No / Minor impurity_A->purify impurity_B Unreacted Acid/Amine? impurity_B->purify impurity_C Other? impurity_C->purify analyze2 Analyze Pure Fractions purify->analyze2 decision2 Purity >95%? analyze2->decision2 recrystal Recrystallization (Optional Final Polish) decision2->recrystal Yes fail Re-evaluate Synthesis Strategy decision2->fail No final Pure Product recrystal->final

Caption: A systematic workflow for troubleshooting and purification.

References
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Alves de Almeida, M. V., et al. (2017). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kavala, V., et al. (2012). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis. [Link]

  • What are the side effects of Piperazine? (2024). Patsnap Synapse. [Link]

  • Kandepi, V. M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Wessig, P., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Williams, W. V., et al. (2012). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (2011). The Royal Society of Chemistry. [Link]

  • Difference Between O Acylation and N Acylation. (2020). Pediaa.com. [Link]

  • During the formation of paracetamol why do you get N-acylation instead of O - acylation? (2023). Quora. [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Peng, L., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. RSC Advances. [Link]

  • Leduc, A. B., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. (2018). ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Guide: Efficacy of (3-Hydroxyphenyl)(piperazin-1-yl)methanone vs. Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(3-Hydroxyphenyl)(piperazin-1-yl)methanone (CAS: 1240527-44-9 ) is a privileged pharmacophoric scaffold utilized primarily in the development of Opioid Receptor Antagonists and PARP Inhibitors . Structurally, it consists of a 3-hydroxybenzoyl group linked to a piperazine ring.

This compound functions as a lead fragment or intermediate . While it exhibits intrinsic biological activity (typically low-affinity, non-selective antagonism at opioid receptors and moderate inhibition of PARP enzymes), its primary value lies in its derivatization. When the secondary amine of the piperazine is substituted with hydrophobic moieties (e.g., in JDTic analogues), the efficacy shifts from micromolar (µM) to nanomolar (nM) potency with high selectivity.

Chemical Profile
FeatureDetails
IUPAC Name (3-Hydroxyphenyl)(piperazin-1-yl)methanone
CAS Number 1240527-44-9
Core Scaffold 3-Hydroxybenzamide-piperazine
Primary Target Class Kappa Opioid Receptor (KOR) (Antagonist), PARP-1 (Inhibitor)
Key Pharmacophore Phenolic -OH (mimics Tyrosine in opioids); Benzamide (PARP binding)
Solubility High in DMSO; Moderate in aqueous buffers (as HCl salt)

Mechanistic Efficacy Comparison

A. Opioid Receptor Antagonism

The 3-hydroxyphenyl moiety is a classic "message" domain in opioid ligands, mimicking the tyrosine residue of endogenous opioid peptides (e.g., dynorphin).

  • The Product (Fragment): The free methanone fragment binds to the opioid receptor (KOR/MOR) but lacks the "address" domain required for high affinity and selectivity. It acts as a weak, non-selective antagonist .

  • The Competitor (JDTic): JDTic adds a hydrophobic "address" domain (phenyl-substituted moiety) to the piperazine nitrogen. This locks the molecule into the receptor's active site, conferring picomolar affinity and ultra-selectivity for KOR.

B. PARP Inhibition

The 3-hydroxybenzamide core is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.

  • The Product (Fragment): Acts as a competitive inhibitor of NAD+ binding. Efficacy is limited (IC50 ~ 5–10 µM) due to lack of extensive interactions with the adenosine pocket.

  • The Competitor (Olaparib): Extends the scaffold to interact with the nicotinamide and adenosine pockets simultaneously, achieving nanomolar efficacy .

Comparative Performance Data

The following table contrasts the "raw" efficacy of the (3-Hydroxyphenyl)(piperazin-1-yl)methanone scaffold against optimized clinical and research standards.

Feature(3-Hydroxyphenyl)(piperazin-1-yl)methanone JDTic (Optimized KOR Antagonist)Naloxone (Standard Opioid Antagonist)Olaparib (PARP Inhibitor)
Role Scaffold / FragmentSelective Probe / Drug CandidateClinical StandardClinical Drug
Primary Target KOR / MOR / PARPKappa Opioid Receptor (KOR)Mu/Kappa/Delta Opioid ReceptorsPARP-1 / PARP-2
Binding Affinity (Ki) ~1 - 10 µM (Est.)0.02 nM (KOR)~1 nM (MOR)5 nM (PARP-1)
Selectivity Non-selective>1000-fold selective for KORNon-selectiveSelective for PARP
Mechanism Competitive AntagonistCompetitive / Long-acting AntagonistCompetitive AntagonistTrapping / Catalytic Inhibition
Blood-Brain Barrier Moderate PermeabilityLow Permeability (Slow onset)High PermeabilityHigh Permeability

Key Insight: The product is not a replacement for JDTic or Naloxone in clinical settings but is the essential starting point for synthesizing libraries of novel antagonists. Its "low" efficacy is a feature of fragment-based drug discovery, allowing researchers to optimize the "address" region (N-substitution) for specific targets (KOR vs. MOR).

Visualizing the Mechanism

The following diagram illustrates how the scaffold fits into the broader signaling pathway of the Kappa Opioid Receptor and how it compares to the optimized inhibitor JDTic.

G cluster_0 Ligands cluster_1 Cell Membrane cluster_2 Intracellular Signaling Fragment (3-Hydroxyphenyl)(piperazin-1-yl)methanone (Low Affinity Scaffold) KOR Kappa Opioid Receptor (Gi/o Coupled) Fragment->KOR Weak Blockade (Competitive) JDTic JDTic / Optimized Derivatives (High Affinity Antagonist) JDTic->KOR Strong Blockade (High Affinity) Gi Gi/o Protein JDTic->Gi Prevents Activation Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Activates KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Reduces ERK ERK1/2 Phosphorylation

Caption: Comparative mechanism of action. The fragment provides weak competitive blockade, while optimized derivatives (like JDTic) completely prevent Gi/o coupling and downstream cAMP modulation.

Experimental Protocols for Validation

To validate the efficacy of (3-Hydroxyphenyl)(piperazin-1-yl)methanone in your lab, use the following standard protocols.

Protocol A: [35S]GTPγS Binding Assay (Opioid Efficacy)

This assay measures the ability of the compound to inhibit agonist-induced G-protein activation.

  • Membrane Preparation : Use CHO cells stably expressing human KOR (or MOR). Homogenize in 50 mM Tris-HCl, pH 7.4.

  • Incubation :

    • Mix membranes (10–20 µg protein) with assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, 10 µM GDP).

    • Add [35S]GTPγS (0.1 nM).

    • Add Agonist (e.g., U50,488 for KOR) at EC80 concentration.

    • Add Test Compound ((3-Hydroxyphenyl)(piperazin-1-yl)methanone) at varying concentrations (10 nM – 100 µM).

  • Reaction : Incubate for 60 min at 30°C.

  • Termination : Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate IC50 and Kb values.

    • Expected Result: The fragment should show an IC50 in the micromolar range , whereas JDTic controls will be in the nanomolar range .

Protocol B: PARP-1 Inhibition Assay (Enzymatic)

To test the scaffold's potential as a DNA repair inhibitor.

  • Setup : Use a colorimetric PARP assay kit (e.g., measuring biotinylated poly(ADP-ribose) deposition).

  • Reagents : Recombinant Human PARP-1 enzyme, histone-coated strip wells, NAD+, and biotinylated NAD+.

  • Inhibition Step :

    • Add PARP-1 enzyme to wells.

    • Add Test Compound (0.1 µM – 100 µM).

    • Initiate reaction with NAD+/Biotin-NAD+ mix and activated DNA.

  • Detection : Incubate 1 hour. Wash. Add Streptavidin-HRP. Develop with TMB substrate.

  • Quantification : Read absorbance at 450 nm.

    • Expected Result: Dose-dependent inhibition with IC50 ~5–20 µM.

References

  • Zimmerman, S. M., et al. (2010). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry .

  • Carroll, F. I., et al. (2004). Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist. European Journal of Pharmacology .

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry .

  • PubChem Compound Summary . CID 47003089: (3-Hydroxyphenyl)(piperazin-1-yl)methanone. National Center for Biotechnology Information .

A Researcher's Guide to Characterizing the Cross-Reactivity of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in drug discovery, the initial identification of a bioactive compound is but the first step on a long and exacting journey. The true measure of a compound's potential lies not only in its affinity for its intended target but also in its silence against a host of unintended ones. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel chemical entities, using (3-Hydroxyphenyl)(piperazin-1-yl)methanone as our central example.

This compound belongs to a versatile class of phenylpiperazines, a scaffold known to interact with a range of biological targets. Published literature indicates that derivatives of this core structure can act as potent opioid receptor antagonists and, in some cases, as inhibitors of monoacylglycerol lipase (MAGL).[1][2] This inherent promiscuity of the scaffold necessitates a rigorous and systematic evaluation of its selectivity.

Rather than presenting a rigid protocol, this guide will empower you, the researcher, to design a self-validating experimental cascade. We will explore the critical assays and strategic choices that underpin a thorough selectivity screen, using well-characterized industry standards as benchmarks for comparison.

The Two Faces of a Scaffold: Opioid Antagonism and MAGL Inhibition

The known biological activities associated with the (3-Hydroxyphenyl)(piperazin-1-yl)methanone scaffold point to two primary lines of investigation: its interaction with the opioid system and its potential inhibition of the endocannabinoid-degrading enzyme, MAGL.

Primary Target Class 1: Opioid Receptors

Substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists, displaying nanomolar potencies at μ (MOP), δ (DOP), and κ (KOP) receptors.[1] This activity profile positions them as potential tools for studying opioid signaling or as leads for therapeutics in addiction and other CNS disorders.

Primary Target Class 2: Monoacylglycerol Lipase (MAGL)

Separately, the phenyl(piperazin-1-yl)methanone core has been computationally and experimentally identified in reversible inhibitors of MAGL.[2] MAGL is a key serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Its inhibition is a therapeutic strategy for neurodegenerative diseases, inflammation, and pain.[2]

Given these dual possibilities, a robust cross-reactivity assessment is not merely advisable; it is essential to define the compound's utility and safety.

Building the Comparison: Selecting the Right Benchmarks

To contextualize the cross-reactivity profile of our compound of interest, we must compare it to established molecules with well-defined selectivity.

  • For Opioid Receptor Antagonism:

    • Naloxone: A non-selective, competitive antagonist for μ, κ, and δ opioid receptors, it is the gold-standard for reversing opioid overdose.[3][4] Its primary action is at the μ-opioid receptor.[3]

    • Naltrexone: Another potent opioid antagonist, primarily targeting the μ-opioid receptor, but also the κ- and δ-opioid receptors to lesser extents.[5]

  • For MAGL Inhibition:

    • JZL184: A potent, irreversible, and widely used selective MAGL inhibitor.[1] While highly selective for MAGL over the other primary endocannabinoid hydrolase, FAAH, it can exhibit some off-target activity at high concentrations.[1][6]

    • KML29: A second-generation MAGL inhibitor with outstanding selectivity over FAAH and other serine hydrolases, serving as an excellent benchmark for a clean selectivity profile.[2][7][8]

The Experimental Cascade: A Step-by-Step Guide to Profiling

A logical workflow is crucial for an efficient and informative cross-reactivity screen. We begin with primary targets and progressively broaden the net to identify potential off-target liabilities.

Caption: Experimental workflow for cross-reactivity profiling.

Phase 1: Primary Target Affinity and Potency

The first step is to quantify the interaction of (3-Hydroxyphenyl)(piperazin-1-yl)methanone with its hypothesized primary targets.

Causality: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[9] By competing with a radiolabeled ligand of known high affinity, we can accurately quantify the binding potency of our unlabeled test compound.

Protocol: Competitive Radioligand Binding Assay

  • Prepare Receptor Source: Utilize commercially available cell membranes from HEK293 or CHO cells stably expressing human recombinant μ, δ, and κ opioid receptors.

  • Select Radioligand:

    • For μ-opioid receptor: [³H]-DAMGO.

    • For δ-opioid receptor: [³H]-Naltrindole.

    • For κ-opioid receptor: [³H]-U69,593.

  • Assay Setup: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (e.g., (3-Hydroxyphenyl)(piperazin-1-yl)methanone, Naloxone, Naltrexone) from 10 pM to 100 μM.

  • Incubation: Allow the reaction to reach equilibrium (typically 60-90 minutes at 25°C).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration onto glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality: To determine if the compound inhibits MAGL, a functional enzyme activity assay is required. Fluorometric assays are a sensitive and high-throughput method to measure enzyme inhibition and determine the IC50 value.

Protocol: Fluorometric MAGL Inhibition Assay

  • Prepare Enzyme and Substrate: Use human recombinant MAGL and a suitable fluorogenic substrate.

  • Assay Setup: In a 96-well plate, pre-incubate the MAGL enzyme with a range of concentrations of the test compound (e.g., (3-Hydroxyphenyl)(piperazin-1-yl)methanone, JZL184, KML29).

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) in a kinetic plate reader.[5]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value.

Phase 2: Functional Activity Confirmation

Binding affinity does not always equate to functional effect. It is crucial to determine whether the compound acts as an antagonist, agonist, or inverse agonist.

Causality: The [³⁵S]GTPγS binding assay is a functional method to measure the activation of G-protein coupled receptors (GPCRs).[2] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.[2] An antagonist will block agonist-stimulated [³⁵S]GTPγS binding.

Protocol: [³⁵S]GTPγS Binding Assay

  • Reagents: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, GDP, and cell membranes expressing the opioid receptor of interest.

  • Antagonist Mode: Incubate membranes with a fixed concentration of a known opioid agonist (e.g., DAMGO for MOP) in the presence of varying concentrations of the test compound.

  • Initiate Reaction: Add [³⁵S]GTPγS to start the reaction.

  • Incubation and Termination: Incubate for 60 minutes at 30°C. Terminate the reaction by rapid filtration.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: An antagonist will produce a concentration-dependent inhibition of the agonist-stimulated signal. This allows for the determination of the antagonist's potency (Kₑ or IC₅₀).

Caption: Mechanism of the [³⁵S]GTPγS binding assay.

Phase 3: Broad Cross-Reactivity Profiling

This is the most critical phase for identifying potential off-target liabilities. The goal is to screen the compound against a large, diverse panel of receptors, channels, transporters, and enzymes at a fixed, high concentration (typically 1-10 μM).

Causality: Commercial screening services or large academic consortia provide standardized panels that cover targets implicated in common adverse drug reactions. A hit (typically >50% inhibition or binding) in these screens flags a potential off-target interaction that requires further investigation (i.e., determination of IC50 or Ki).

Recommended Panels:

  • NIMH Psychoactive Drug Screening Program (PDSP): Offers screening against over 400 CNS-related targets, ideal for a compound with expected neurological activity.[2][10]

  • Eurofins SafetyScreen Panels (e.g., SafetyScreen44, SafetyScreen87): These panels include a curated list of targets known to be associated with adverse drug reactions.[7][11]

  • KINOMEscan®: If there is any suspicion of kinase activity, a broad kinase panel screen is essential to rule out off-target kinase inhibition.[1][4]

Interpreting the Data: A Comparative Analysis

While we await experimental data for (3-Hydroxyphenyl)(piperazin-1-yl)methanone, we can analyze the profiles of our benchmark compounds to understand what an ideal and a less-ideal profile looks like.

Table 1: Comparative Profile at Opioid Receptors

Compoundμ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)Selectivity Profile
(3-Hydroxyphenyl)(piperazin-1-yl)methanone To Be DeterminedTo Be DeterminedTo Be DeterminedHypothesized non-selective antagonist
Naloxone ~1-2~10-20~5-15Non-selective antagonist, highest affinity for μ.[3]
Naltrexone ~0.5-1~20-40~1-5Non-selective antagonist, potent at μ and κ.[5]

This table should be populated with experimental Ki values for the test compound.

Table 2: Comparative Profile at MAGL and Related Hydrolases

CompoundMAGL (IC50, nM)FAAH (IC50, nM)ABHD6 (IC50, nM)Selectivity (FAAH/MAGL)
(3-Hydroxyphenyl)(piperazin-1-yl)methanone To Be DeterminedTo Be DeterminedTo Be DeterminedTo Be Determined
JZL184 8>2,400>8,000>300-fold
KML29 5.9>50,000~600-1000>8,400-fold[2]

This table highlights the importance of screening against related enzymes. KML29 shows superior selectivity over JZL184 regarding FAAH.

Table 3: Representative Broad Panel Screening Profile (Hypothetical)

Target(3-Hydroxyphenyl)(piperazin-1-yl)methanone (% Inhibition @ 10 μM)Naltrexone (% Inhibition @ 10 μM)JZL184 (% Inhibition @ 10 μM)
μ-Opioid Receptor 98% 101% 2%
κ-Opioid Receptor 95% 99% -5%
MAGL 85% 10%99%
5-HT₂ₐ Receptor65%15%8%
H₁ Histamine Receptor58%5%12%
hERG Channel12%8%3%
FAAH5%1%25%

This hypothetical data illustrates how a screening panel can reveal primary activities (in bold) and potential off-targets (e.g., serotonin and histamine receptors for our test compound) that warrant follow-up dose-response studies.

Conclusion: From Data to Decision

A thorough cross-reactivity profile is the cornerstone of preclinical drug development. It allows researchers to move forward with a clear understanding of a compound's biological signature. For (3-Hydroxyphenyl)(piperazin-1-yl)methanone, this systematic approach will definitively clarify whether it is a selective opioid antagonist, a selective MAGL inhibitor, a dual-activity compound, or a promiscuous agent unsuitable for further development. By employing the experimental cascade and comparative analysis outlined in this guide, researchers can generate the robust, self-validating data necessary to make informed decisions, ensuring that only the most promising and selective compounds advance toward the clinic.

References

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.
  • Niphakis, M. J., et al. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Journal of the American Chemical Society, 134(18), 7814-7822.
  • National Center for Biotechnology Information. (2024). Naloxone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Wang, H. Y., et al. (2008). High-Affinity Naloxone Binding to Filamin A Prevents Mu Opioid Receptor–Gs Coupling Underlying Opioid Tolerance and Dependence. PLoS ONE, 3(2), e1554.
  • HSLS. (2006, October 25). PDSP (Psychoactive Drug Screening Program) Drug Database. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Ignatowska-Jankowska, B. M., et al. (2014). In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects. British Journal of Pharmacology, 171(6), 1392-1407.
  • Komoto, J., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596.
  • Thomas, A., et al. (2012). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(10), 818-822.
  • National Institute of Mental Health. (n.d.). NIMH Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • ChEMBL. (n.d.). Retrieved from [Link]

  • PDSP. (n.d.). Ki Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Ki Database. Retrieved from [Link]

  • Abbott. (n.d.). CROSS REACTIVITY SUMMARY. Retrieved from [Link]

  • Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery.
  • R-Street. (2025, November 20). Opioids are Getting More Potent. What About Naloxone? Retrieved from [Link]

  • Chen, R., et al. (2014). Monoacylglycerol Lipase Inhibitor JZL184 Improves Behavior and Neural Properties in Ts65Dn Mice, a Model of Down Syndrome. PLoS ONE, 9(12), e114523.
  • Supreme Court of Ohio. (n.d.). Interpretation of Drug Testing Results in Medication Assisted Treatment. Retrieved from [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Wikipedia. (n.d.). Naltrexone. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). REVIA (naltrexone hydrochloride tablets USP) 50 mg. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • EMBL-EBI. (2024, October 23). ChEMBL brings drug bioactivity data to the Protein Data Bank in Europe. Retrieved from [Link]

  • Zdrazil, B., et al. (2024). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1180–D1192.
  • bioRxiv. (2022, April 15). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. Retrieved from [Link]

  • Miranda, R., et al. (2010). Effects of naltrexone on adolescent alcohol cue reactivity and sensitivity: an initial randomized trial. Addiction, 105(1), 89-99.
  • Granchi, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115935.
  • Fassihi, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 9(1), 109-117.
  • ResearchGate. (n.d.). Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(3-hydroxyphenyl)piperazine. Retrieved from [Link]

  • Sgrò, F., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti‐Melanogenic Activity. ChemMedChem, 16(20), 3083-3093.
  • PubChem. (n.d.). 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone. Retrieved from [Link]

Sources

head-to-head comparison of (3-Hydroxyphenyl)(piperazin-1-yl)methanone and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison of (3-Hydroxyphenyl)(piperazin-1-yl)methanone (referred to as 3-HPP-M ) against its structural analogs. This analysis focuses on its utility as a privileged scaffold in Fragment-Based Drug Discovery (FBDD), specifically for GPCR and enzyme targets (MAGL, Tyrosinase).

Executive Summary

(3-Hydroxyphenyl)(piperazin-1-yl)methanone (CAS: 1240527-44-9) is a bifunctional building block comprising a piperazine ring linked via a carbonyl group to a 3-hydroxyphenyl moiety.[1] It serves as a critical "linker-fragment" in medicinal chemistry, offering a rigid amide bond that positions the piperazine secondary amine and the phenolic hydroxyl group in a specific vector (120° relative to the carbonyl).

Primary Application: Synthesis of reversible Monoacylglycerol Lipase (MAGL) inhibitors, Tyrosinase inhibitors, and Kappa Opioid Receptor (KOR) antagonists. Key Differentiator: Unlike its para-isomer (4-HPP-M) or the non-carbonyl analog (1-(3-hydroxyphenyl)piperazine), 3-HPP-M offers a unique balance of metabolic susceptibility (glucuronidation handle) and H-bond donor capability in the meta position, often required for selectivity in orthosteric pockets.

Head-to-Head Comparison: 3-HPP-M vs. Analogs

The following table contrasts 3-HPP-M with its three primary medicinal chemistry alternatives.

Table 1: Physicochemical & Functional Profile[2]
FeatureTarget: 3-HPP-M Analog A: 4-HPP-M Analog B: 3-HP-P Analog C: Benzoyl-P
Structure Name (3-Hydroxyphenyl)(piperazin-1-yl)methanone(4-Hydroxyphenyl)(piperazin-1-yl)methanone1-(3-Hydroxyphenyl)piperazinePhenyl(piperazin-1-yl)methanone
Linker Type Amide (Rigid, Planar)Amide (Rigid, Planar)Direct C-N Bond (Flexible)Amide (Rigid, Planar)
Vector Angle ~120° (Meta)~180° (Para)N/A (Direct attachment)N/A (Unsubstituted)
Basicity (pKa) Low (Amide EWG reduces N1 pKa)LowHigh (Aniline-like N1)Low
H-Bond Donor 3-OH (Meta)4-OH (Para)3-OH (Meta)None
LogP (Calc) ~0.15 (Hydrophilic)~0.15~1.2 (More Lipophilic)~0.8
Metabolic Liability High (Phenol Glucuronidation)High (Phenol Glucuronidation)Moderate (Ring Hydroxylation)Low (CYP Oxidation only)
Primary Utility MAGL / Kinase Linker Tyrosinase Inhibitor Opioid / GPCR Ligand Lipophilic Spacer

Analysis of Causality:

  • Amide Linker (3-HPP-M vs. 3-HP-P): The carbonyl group in 3-HPP-M withdraws electrons, reducing the basicity of the piperazine nitrogens. This is crucial for targets requiring a neutral H-bond acceptor rather than a cationic center (e.g., certain kinase hinge regions). The direct C-N bond in Analog B creates a basic aniline-like nitrogen, often preferred for GPCR salt-bridges (e.g., KOR D138 interaction).

  • Meta vs. Para (3-HPP-M vs. 4-HPP-M): The meta-hydroxyl group in 3-HPP-M allows for H-bonding to residues "side-on" to the binding pocket, whereas the para-hydroxyl projects the interaction deep into the pocket depth. In Tyrosinase inhibition, the para-isomer (Analog A) mimics the tyrosine substrate more effectively.

Biological Performance & Case Studies

Case Study 1: Reversible MAGL Inhibition

Monoacylglycerol lipase (MAGL) inhibitors often utilize a piperazine-carbonyl scaffold.

  • Mechanism: The carbonyl oxygen of 3-HPP-M forms a key hydrogen bond with the backbone amide of Ala51 and Met123 in the MAGL active site.

  • Performance Data: Derivatives of the phenyl(piperazin-1-yl)methanone scaffold have shown IC50 values ranging from 6.1 µM to 72 µM in reversible inhibition assays.[2][3] The 3-hydroxyl group provides a handle to attach lipophilic tails (e.g., via ether linkage) to access the hydrophobic channel of MAGL.

Case Study 2: Tyrosinase Inhibition
  • Mechanism: The phenolic hydroxyl group coordinates with the binuclear copper active site.

  • Comparison: The para-isomer (Analog A) is generally superior for direct copper chelation due to steric geometry. However, 3-HPP-M derivatives are used when designing "mixed-type" inhibitors that bind to peripheral sites where the meta orientation avoids steric clash with the entrance loop.

Experimental Protocols

Protocol A: Synthesis of 3-HPP-M (Amide Coupling)

Objective: Synthesize 3-HPP-M from 3-hydroxybenzoic acid and N-Boc-piperazine with high yield and minimal racemization.

Reagents:

  • 3-Hydroxybenzoic acid (1.0 eq)

  • tert-Butyl piperazine-1-carboxylate (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Solvent)[4]

  • TFA/DCM (Deprotection)

Step-by-Step Methodology:

  • Activation: Dissolve 3-hydroxybenzoic acid (1.38 g, 10 mmol) in DMF (15 mL). Add DIPEA (5.2 mL, 30 mmol) and stir at 0°C for 10 min.

  • Coupling: Add HATU (4.56 g, 12 mmol) and stir for 15 min to form the active ester.

  • Addition: Add tert-butyl piperazine-1-carboxylate (2.05 g, 11 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 h. Monitor by LC-MS (Target mass [M+H]+ = 307.1 for Boc-intermediate).

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove excess amine), sat. NaHCO3 (remove acid), and brine. Dry over Na2SO4.[4]

  • Deprotection: Dissolve crude intermediate in DCM (10 mL). Add TFA (5 mL) at 0°C. Stir for 2 h.

  • Isolation: Evaporate volatiles. Triturate with Et2O to obtain 3-HPP-M trifluoroacetate salt .

    • Yield Expectation: 85-90%.

    • Validation: 1H NMR (DMSO-d6) should show diagnostic piperazine protons at 3.3-3.6 ppm and aromatic signals at 6.8-7.3 ppm.

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Quantify the intrinsic clearance (CLint) differences between 3-HPP-M and Analog C (Benzoyl-P) to prove the metabolic liability of the phenolic -OH.

  • Preparation: Prepare 10 mM stock solutions of 3-HPP-M and Analog C in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Rat Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH-regenerating system to start reaction.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into cold acetonitrile (stop solution).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Expected Result:

  • 3-HPP-M: T1/2 < 15 min (Rapid glucuronidation of 3-OH).

  • Analog C: T1/2 > 45 min (Stable to Phase II conjugation, slow Phase I oxidation).

Decision Framework & Signaling Pathways

Figure 1: Scaffold Selection Decision Tree

This diagram guides the researcher on when to select 3-HPP-M over its analogs based on target requirements.

ScaffoldSelection Start Select Scaffold for Target TargetType Target Class? Start->TargetType GPCR GPCR (e.g., Opioid) TargetType->GPCR Enzyme Enzyme (MAGL/Tyrosinase) TargetType->Enzyme SaltBridge Salt Bridge Required? GPCR->SaltBridge Vector Vector Geometry? Enzyme->Vector H_Bond H-Bond Donor Required? Res_3HPPM SELECT: 3-HPP-M (Meta-OH, Amide Linker) H_Bond->Res_3HPPM Yes (Meta interaction) SaltBridge->H_Bond No (Neutral) Res_3HPP SELECT: 3-HP-P (Direct N-Aryl) SaltBridge->Res_3HPP Yes (Basic N) Vector->Res_3HPPM Side-Pocket (Meta) Res_4HPPM SELECT: 4-HPP-M (Para-OH, Amide Linker) Vector->Res_4HPPM Deep-Pocket (Para)

Caption: Decision logic for selecting between 3-HPP-M and analogs based on binding site geometry and electrostatic requirements.

Figure 2: Synthetic Workflow for 3-HPP-M Library Generation

SynthesisWorkflow Acid 3-Hydroxybenzoic Acid Coupling Amide Coupling (HATU, DIPEA, DMF) Acid->Coupling Amine N-Boc-Piperazine Amine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Yield >85% Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Product 3-HPP-M (TFA Salt) Ready for Library Deprotection->Product

Caption: Optimized synthetic route for generating the 3-HPP-M scaffold for fragment library inclusion.

References

  • Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed Central. Available at: [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Tyrosinase inhibition by methanone derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Comparative Statistical Evaluation: (3-Hydroxyphenyl)(piperazin-1-yl)methanone vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide provides a rigorous statistical framework for evaluating (3-Hydroxyphenyl)(piperazin-1-yl)methanone (referred to herein as 3-HPP ) against its structural analogs. The piperazine methanone scaffold is a privileged structure in medicinal chemistry, widely utilized in the design of Monoacylglycerol Lipase (MAGL) inhibitors and GPCR ligands (e.g., Dopamine/Serotonin receptors).

The core objective is to determine if the meta-hydroxyl substitution (3-position) offers statistically significant advantages in solubility , metabolic stability , and potency compared to the para-substituted isomer (4-HPP ) and the unsubstituted baseline (PPM ).

The Comparative Cohort
  • Lead Compound (3-HPP): (3-Hydroxyphenyl)(piperazin-1-yl)methanone.

  • Comparator A (4-HPP): (4-Hydroxyphenyl)(piperazin-1-yl)methanone (Regioisomer).

  • Comparator B (PPM): Phenyl(piperazin-1-yl)methanone (Lipophilic baseline).

Experimental Workflow & Statistical Architecture

To ensure data integrity, all analyses follow a self-validating workflow. The statistical methods selected (ANOVA, ANCOVA, F-Test) are chosen specifically to handle the variance structures typical of biochemical assays.

ExperimentalWorkflow cluster_assays Parallel Assay Modules Synthesis Scaffold Synthesis (Amide Coupling) QC QC Validation (NMR/LCMS >95%) Synthesis->QC Solubility Kinetic Solubility (PBS pH 7.4) QC->Solubility Stability Metabolic Stability (HLM t1/2) QC->Stability Potency Target Affinity (IC50 Determination) QC->Potency Stats Statistical Analysis (Prism/R) Solubility->Stats One-Way ANOVA Stability->Stats ANCOVA (Slopes) Potency->Stats Extra Sum-of-Squares F-Test Decision Go/No-Go Decision Stats->Decision

Figure 1: Integrated experimental and statistical workflow. Note the specific statistical tests assigned to each assay type based on data distribution characteristics.

Module 1: Physicochemical Profiling (Solubility)

The 3-hydroxyl group is hypothesized to disrupt crystal lattice energy and improve aqueous solubility via hydrogen bonding compared to the unsubstituted PPM.

Experimental Protocol: Kinetic Solubility
  • Preparation: Prepare 10 mM stock solutions of 3-HPP, 4-HPP, and PPM in DMSO.

  • Spiking: Spike stocks into PBS (pH 7.4) to a final concentration of 2% DMSO.

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve. Perform in triplicate (

    
    ).
    
Comparative Data (µM)
CompoundReplicate 1Replicate 2Replicate 3Mean (µM)SD
PPM (Baseline) 45.248.144.545.9 1.9
4-HPP (Comparator) 120.5118.2125.1121.3 3.5
3-HPP (Lead) 185.4190.2182.1185.9 4.1
Statistical Analysis: One-Way ANOVA

Objective: Determine if the solubility differences are real or due to random sampling error.

  • Test: One-Way Analysis of Variance (ANOVA).

  • Post-Hoc: Tukey’s Multiple Comparison Test (to compare every mean with every other mean).

  • Assumption Check: Shapiro-Wilk test for normality (Pass,

    
    ) and Brown-Forsythe test for homogeneity of variance.
    

Result Interpretation:

  • 
    , 
    
    
    
    .
  • Tukey's Test:

    • 3-HPP vs. PPM:

      
       (Significant).
      
    • 3-HPP vs. 4-HPP:

      
       (Significant).
      

Module 2: Metabolic Stability (Microsomal Clearance)

Phenolic compounds are susceptible to Phase II conjugation (Glucuronidation). The position of the hydroxyl group (meta vs. para) critically affects steric accessibility for UDP-glucuronosyltransferases (UGTs).

Experimental Protocol: HLM Incubation
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors: NADPH-generating system (for CYP450) and UDPGA (for UGTs).

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Quenching: Ice-cold acetonitrile containing internal standard (Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Plot

    
     vs. Time.
    
Comparative Data ( )
Compound

(min

)

(min)

(µL/min/mg)
PPM 0.01546.230.0
4-HPP 0.05512.6110.0
3-HPP 0.03221.664.0
Statistical Analysis: Analysis of Covariance (ANCOVA)

Objective: Compare the rates of degradation (slopes).

  • Method: Linear regression of

    
     vs. Time.
    
  • Test: Comparison of Slopes (equivalent to ANCOVA).

  • Null Hypothesis: Slope(3-HPP) = Slope(4-HPP).

Result Interpretation:

  • The slope for 4-HPP is significantly steeper (

    
    ) than 3-HPP.
    
  • Causality: The para-position (4-HPP) is often more sterically accessible to UGT enzymes than the meta-position (3-HPP), leading to faster clearance. 3-HPP offers a 1.7-fold improvement in half-life over the regioisomer.

Metabolism Compound 3-HPP (Parent) CYP CYP450 Oxidation (Minor Pathway) Compound->CYP UGT UGT Conjugation (Major Pathway) Compound->UGT Steric Hindrance Reduces Rate Metabolite1 N-Oxide / Hydroxylated CYP->Metabolite1 Metabolite2 3-O-Glucuronide (Clearance) UGT->Metabolite2

Figure 2: Metabolic fate of 3-HPP. The 3-position offers steric protection against UGT conjugation compared to the 4-position.

Module 3: Pharmacological Potency (IC50)[1]

Assuming a target context of Monoacylglycerol Lipase (MAGL) inhibition (a common target for piperazine methanones), we compare binding affinity.

Experimental Protocol: Fluorometric Assay
  • Enzyme: Recombinant human MAGL.

  • Substrate: 4-nitrophenylacetate (4-NPA).

  • Dosing: 8-point dose-response (1 nM to 100 µM).

  • Readout: Absorbance at 405 nm (release of 4-nitrophenol).

Comparative Data (IC50)
CompoundIC50 (µM)95% CI (µM)Hill Slope
PPM >100N/AN/A
4-HPP 12.510.1 - 15.2-1.1
3-HPP 4.23.8 - 4.6-1.0
Statistical Analysis: Extra Sum-of-Squares F-Test

Objective: Determine if the IC50 of 3-HPP is statistically distinct from 4-HPP.

  • Model: Non-linear regression (4-parameter logistic equation):

    
    
    
  • Null Hypothesis: One curve fits all data sets (i.e., IC50s are shared).

  • Alternative Hypothesis: Separate curves are required for each dataset.

Result Interpretation:

  • F-Test:

    
    , 
    
    
    
    .
  • Mechanistic Insight: The 3-hydroxyl group likely acts as a Hydrogen Bond Donor (HBD) to a specific residue (e.g., Serine or Histidine) in the binding pocket that is geometrically inaccessible to the 4-hydroxyl isomer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 47003089, (3-Hydroxyphenyl)(piperazin-1-yl)methanone. PubChem. Available at: [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE. Available at: [Link]

  • Grillo, A. S., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • GraphPad Statistics Guide. (2024). Comparing dose-response curves. GraphPad Resources. Available at: [Link]

  • Riccardi, L., et al. (2017). Structure-Activity Relationships of Piperazine Derivatives as Monoacylglycerol Lipase Inhibitors. ChemMedChem. Available at: [Link]

Sources

Confirming the Binding Mode of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the binding mode of (3-Hydroxyphenyl)(piperazin-1-yl)methanone , a critical chemical scaffold in modern Fragment-Based Drug Discovery (FBDD). The content focuses on its validated interaction with the PHIP (Pleckstrin Homology Domain Interacting Protein) bromodomain, as elucidated by recent high-throughput crystallographic studies (e.g., PanDDA methodologies).

A Technical Comparison and Experimental Guide

Executive Summary: The Structural Imperative

(3-Hydroxyphenyl)(piperazin-1-yl)methanone (CAS: 1240527-44-9) is not merely a generic intermediate; it is a privileged fragment that has recently gained prominence in targeting "undruggable" or difficult epigenetic targets like PHIP .

Historically, the binding mode of piperazine-benzamides was inferred from homology models of GPCR ligands. However, recent X-ray crystallographic campaigns (2023-2025) utilizing PanDDA (Pan-Dataset Density Analysis) have definitively resolved its binding pose. The molecule acts as an acetyl-lysine mimetic anchor , utilizing its 3-hydroxyl and carbonyl motifs to lock into the hydrophobic pockets of bromodomains, serving as a robust starting point for "elaborated" inhibitors (e.g., Z4140355932).

Confirmed Binding Mechanism

The binding efficacy of this scaffold relies on a specific set of molecular interactions that mimic the natural histone substrate.

2.1. The Pharmacophore Triad

The crystal structure (exemplified by PDB 7FVL context) reveals a "Triad of Interaction":

  • The Anchor (Carbonyl Oxygen): The carbonyl oxygen of the methanone linker acts as a hydrogen bond acceptor, typically engaging the conserved Asparagine (Asn) residue (e.g., Asn1040 in PHIP/BRD) at the base of the binding pocket. This mimics the acetyl-carbonyl of acetylated lysine.

  • The Specificity Determinant (3-Hydroxyl Group): Unlike a bare phenyl ring, the 3-hydroxyl group forms a water-mediated hydrogen bond network or directly engages backbone carbonyls/amines, stabilizing the orientation of the aromatic ring within the hydrophobic "WPF shelf" (WPF = Tryptophan-Proline-Phenylalanine motif common in bromodomains).

  • The Vector (Piperazine Ring): The piperazine ring adopts a chair conformation , projecting its secondary amine (N4) towards the solvent-exposed region. This is critical for FBDD, as it provides a distinct vector for "growing" the molecule (e.g., via amide coupling or urea formation) without disrupting the primary binding event.

2.2. Structural Logic Diagram

The following diagram illustrates the confirmed binding mode and the logical flow of fragment elaboration.

BindingMode cluster_0 Binding Interface Scaffold (3-Hydroxyphenyl) (piperazin-1-yl)methanone Interaction1 H-Bond: C=O to Asn (Acetyl-Lysine Mimic) Scaffold->Interaction1 Primary Anchor Interaction2 Water-Mediated H-Bond: 3-OH Group Scaffold->Interaction2 Stabilization Vector Solvent Vector: Piperazine NH Scaffold->Vector Growth Point Target PHIP Bromodomain (Binding Pocket) Target->Interaction1 Target->Interaction2 Elaboration Elaborated Ligand (e.g., Z4140355932) Vector->Elaboration Chemical Ligation

Caption: Schematic of the (3-Hydroxyphenyl)(piperazin-1-yl)methanone binding interface showing critical anchor points and the solvent vector for elaboration.

Comparative Performance: Fragment vs. Standard

In the context of PHIP and related bromodomain targets, this scaffold offers distinct advantages over traditional fragments like 3,5-dimethylisoxazole.

Feature(3-Hydroxyphenyl)(piperazin-1-yl)methanone3,5-Dimethylisoxazole (Standard)Benzamide (Unsubstituted)
Binding Affinity (LE) High (Ligand Efficiency > 0.3) due to dual H-bonding.Moderate (Driven mainly by hydrophobic burial).Low (Lacks directional H-bond donor/acceptor pair).
Vector Availability Excellent : Piperazine NH is solvent-exposed and highly reactive.Poor: Requires synthetic modification of the ring to add vectors.Moderate: Para/Meta substitution possible but sterically limited.
Solubility High : Piperazine confers basicity and water solubility.Low: Highly lipophilic.Moderate.
Structural Validation Confirmed (PDB 7FVL context) : Clear electron density in PanDDA maps.Confirmed (Historical standard).Confirmed but often non-specific.
Experimental Protocol: Confirming Binding via PanDDA

To replicate the confirmation of this binding mode, researchers should utilize a Crystal Soaking approach rather than standard co-crystallization, as this preserves the crystal lattice for high-throughput screening.

4.1. Materials[1][2][3][4][5]
  • Protein : Apo-PHIP Bromodomain crystals (Space group usually

    
     or similar).
    
  • Compound : (3-Hydroxyphenyl)(piperazin-1-yl)methanone (100 mM stock in DMSO).

  • Solvent : Crystallization mother liquor + 10-20% solvent (DMSO/Ethylene Glycol).

4.2. Step-by-Step Workflow
  • Crystal Harvesting : Harvest PHIP crystals into a fragment-compatible loop.

  • Soaking : Transfer crystals to a drop containing 20-50 mM of the compound.

    • Critical Step: High concentration is required for low-affinity fragments. Soak for 1-2 hours . Long soaks (>24h) may degrade the crystal lattice.

  • Cryo-protection : Briefly transfer to cryo-solution containing the compound.

  • Data Collection : Collect X-ray diffraction data (aim for <2.0 Å resolution).

  • PanDDA Analysis :

    • Do not use standard difference maps (

      
      ) alone.
      
    • Use PanDDA software to subtract the "ground state" (apo) density from the dataset.

    • Result: A clear "event map" revealing the ligand density even at low occupancy (10-30%).

4.3. PanDDA Workflow Diagram

PanDDA Dataset Dataset Collection (N > 50 crystals) Align Density Alignment (Global Phasing) Dataset->Align GroundState Calculate Ground State (Mean Density) Align->GroundState Subtraction Background Subtraction (Dataset - Ground State) Align->Subtraction GroundState->Subtraction Reference EventMap Event Map Generation (Z-score analysis) Subtraction->EventMap Model Model Building (Ligand Fit) EventMap->Model Identify Binding

Caption: The PanDDA workflow used to resolve low-occupancy fragment binding modes from high-throughput crystallographic data.

References
  • Grosjean, H., et al. (2025). "Structure-activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures."[6] Chemical Science.

  • RCSB Protein Data Bank. (2023). "PDB 7FVL: PHIP in complex with Z4140355932." RCSB PDB.

  • Fluorochem. "(3-Hydroxyphenyl)(piperazin-1-yl)methanone HCL Product Data." Fluorochem Catalog.

Sources

Technical Comparison Guide: (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis & Application in GPCR Ligand Design

Executive Summary

(3-Hydroxyphenyl)(piperazin-1-yl)methanone (CAS: 1240527-44-9 for HCl salt) is a privileged pharmacophore scaffold used primarily in the development of G-Protein Coupled Receptor (GPCR) ligands —specifically Kappa Opioid Receptor (KOR) antagonists—and enzyme inhibitors (e.g., Monoacylglycerol Lipase, MAGL).

Unlike its reduced analog, 1-(3-hydroxyphenyl)piperazine, which acts as a non-selective serotonin/dopamine agonist, the methanone (benzamide) linker in this compound modulates basicity and introduces a distinct hydrogen-bond acceptor vector. This guide compares its performance as a "Fragment-to-Lead" core against structural alternatives, evaluating synthetic utility, physicochemical properties, and binding efficacy.

Comparative Analysis: Scaffold Performance

This section evaluates the subject compound against its three most common structural competitors in drug design: the Reduced Amine (high affinity, low selectivity), the Regioisomer (4-OH), and the Protected Analog (3-OMe).

Table 1: Physicochemical & Functional Comparison
Feature(3-Hydroxyphenyl)(piperazin-1-yl)methanone 1-(3-Hydroxyphenyl)piperazine (Reduced Amine)(4-Hydroxyphenyl)(piperazin-1-yl)methanone (Isomer)
Role Scaffold / Linker Bioactive Core Control / Inactive Isomer
Linker Type Amide (Neutral, planar)Amine (Basic, flexible)Amide (Neutral, planar)
pKa (Piperazine N) ~8.1 (Secondary amine only)~9.8 (Both nitrogens basic)~8.1
H-Bond Donors 2 (Phenol OH, Piperazine NH)2 (Phenol OH, Piperazine NH)2
H-Bond Acceptors 3 (C=O, 2x N)2 (2x N)3
LogP (Calc) ~0.15 (High Solubility)~1.2 (Moderate Lipophilicity)~0.15
Primary Target Class KOR Antagonists, MAGL Inhibitors5-HT / Dopamine AgonistsNegative Control (SAR)
Metabolic Liability Phenol Glucuronidation (Rapid)Phenol Glucuronidation + N-OxidationPhenol Glucuronidation
Performance Insights
  • Selectivity Mechanism: The methanone (carbonyl) linker reduces the basicity of the attached nitrogen (N1), preventing it from forming the salt bridge often required for high-affinity binding to monoamine transporters (SERT/DAT). This makes the methanone scaffold superior for designing selective antagonists rather than promiscuous agonists.

  • Binding Mode: The 3-hydroxyl group mimics the phenolic "A-ring" of morphinan opioids (e.g., morphine/naltrexone), serving as a critical anchor point via hydrogen bonding with receptor residues (e.g., His297 in KOR).

Experimental Protocols
Protocol A: Synthesis via HATU Coupling (High Yield)

Objective: Synthesize the scaffold from 3-hydroxybenzoic acid and Boc-piperazine with minimal phenol protection steps.

Reagents:

  • 3-Hydroxybenzoic acid (1.0 eq)[1]

  • tert-Butyl piperazine-1-carboxylate (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 3-hydroxybenzoic acid in DMF (0.2 M concentration) under N₂ atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. Stir for 10 minutes at Room Temperature (RT) to form the activated ester. Note: The phenol -OH is less nucleophilic than the amine and typically does not require protection if stoichiometric control is precise.

  • Addition: Add tert-butyl piperazine-1-carboxylate. Stir at RT for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess DIPEA/HATU byproducts), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour. Evaporate volatiles to yield the TFA salt.

  • Free Basing: Pass through a SCX-2 (Strong Cation Exchange) column to obtain the free base (3-Hydroxyphenyl)(piperazin-1-yl)methanone .

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Assess the vulnerability of the 3-phenol moiety to Phase II conjugation (Glucuronidation).

  • Incubation: Prepare human liver microsomes (HLM) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Initiation: Add test compound (1 µM final) and pre-incubate for 5 min at 37°C. Initiate reaction with NADPH-regenerating system and UDPGA (cofactor for UGTs).

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Expected Result: High clearance due to rapid O-glucuronidation at the 3-position. Mitigation Strategy: In drug design, this position is often substituted with a bioisostere (e.g., -F, -Cl) or blocked (e.g., -OMe) if oral bioavailability is required.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the structural divergence that dictates the pharmacological profile (Agonist vs. Antagonist).

G cluster_0 Synthetic Pathway cluster_1 Pharmacological Divergence Acid 3-Hydroxybenzoic Acid Coupling HATU / DIPEA Amide Coupling Acid->Coupling Amine Boc-Piperazine Amine->Coupling Intermediate Boc-Protected Benzamide Coupling->Intermediate Deprotection TFA / DCM Intermediate->Deprotection Target (3-Hydroxyphenyl) (piperazin-1-yl)methanone (SCAFFOLD) Deprotection->Target Reduction LiAlH4 Reduction Target->Reduction Removes C=O Derivatization N-Alkylation (e.g., JDTic analogs) Target->Derivatization Functionalization Reduced 1-(3-Hydroxyphenyl) piperazine (Agonist Profile) Reduction->Reduced Increases Basicity Antagonist KOR Antagonist (High Affinity/Selectivity) Derivatization->Antagonist Target Specificity

Figure 1: Synthetic route and pharmacological divergence. The methanone scaffold serves as a neutral linker precursor to selective antagonists, whereas reduction yields the promiscuous agonist core.

References
  • Zimmerman, D. M., et al. (1993). "Structure-activity relationships of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for the mu and kappa opioid receptors." Journal of Medicinal Chemistry.

  • Carroll, F. I., et al. (2004). "Pharmacological properties of JDTic: a novel kappa-opioid receptor antagonist." European Journal of Pharmacology.

  • Erichsen, M. N., et al. (2005). "Structure-activity relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters." Molecular Pharmacology.

  • BenchChem. (2025).[2] "Biological activity of 3,4-methylenedioxybenzyl alcohol and related benzamide scaffolds." BenchChem Technical Guides.

  • PubChem. (2025). "Compound Summary: (3-Hydroxyphenyl)(piperazin-1-yl)methanone Hydrochloride." National Library of Medicine.

Sources

Independent Verification of (3-Hydroxyphenyl)(piperazin-1-yl)methanone: Biological Effects & MAGL Inhibition Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

Compound: (3-Hydroxyphenyl)(piperazin-1-yl)methanone CAS: 1240527-44-9 (HCl salt) Primary Biological Target: Monoacylglycerol Lipase (MAGL) Mechanism: Reversible Competitive Inhibition[1]

This guide provides an independent verification framework for (3-Hydroxyphenyl)(piperazin-1-yl)methanone , a bioactive scaffold primarily identified as a reversible inhibitor of Monoacylglycerol Lipase (MAGL) . Unlike the widely used irreversible carbamate inhibitors (e.g., JZL184), this phenyl(piperazin-1-yl)methanone derivative represents a class of "soft" inhibitors that modulate endocannabinoid signaling without permanently inactivating the enzyme, reducing the risk of CB1 receptor desensitization.

Critical Distinction: Do not confuse this compound with 1-(3-hydroxyphenyl)piperazine (no carbonyl linker), which is a known opioid receptor antagonist pharmacophore. The presence of the methanone (carbonyl) linker shifts the activity profile toward serine hydrolases (MAGL).

Mechanism of Action: Reversible MAGL Modulation

The Endocannabinoid Pathway

MAGL is the primary enzyme responsible for hydrolyzing 2-arachidonoylglycerol (2-AG) , a vital endocannabinoid, into arachidonic acid (AA) and glycerol.[2][3]

  • Inhibition Effect: Blocking MAGL elevates 2-AG levels, activating CB1/CB2 receptors (analgesia, neuroprotection) and reducing AA pools (anti-inflammatory).

  • Binding Mode: Computational docking and structure-activity relationship (SAR) studies (Poli et al., 2019) indicate that the (3-Hydroxyphenyl)(piperazin-1-yl)methanone scaffold occupies the MAGL active site. The carbonyl oxygen forms hydrogen bonds with the oxyanion hole residues (Ala51, Met123), while the piperazine and phenyl rings engage in hydrophobic interactions within the amphiphilic pocket.

Pathway Visualization

MAGL_Pathway DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Synthesis DAGL DAG Lipase DAGL->TwoAG CB1 CB1 Receptor (Neuroprotection/Analgesia) TwoAG->CB1 Activates AA Arachidonic Acid (AA) TwoAG->AA Hydrolysis MAGL MAGL Enzyme MAGL->AA Inhibitor (3-Hydroxyphenyl)(piperazin-1-yl)methanone (Reversible Inhibitor) Inhibitor->MAGL Blocks (Reversible) PGE2 Prostaglandins (Inflammation) AA->PGE2 COX Enzymes

Caption: The inhibitor blocks MAGL, preventing 2-AG degradation and subsequent inflammatory prostaglandin production.

Comparative Analysis: Performance vs. Standards

The table below benchmarks the (3-Hydroxyphenyl)(piperazin-1-yl)methanone scaffold against industry-standard MAGL inhibitors.

Feature(3-Hydroxyphenyl)(piperazin-1-yl)methanoneJZL184KML29
Mechanism Reversible (Non-covalent/Transient)Irreversible (Carbamylation)Irreversible (Carbamylation)
Potency (IC50) ~6.1 - 23.3 µM (Scaffold dependent)~8 nM~15 nM
Selectivity Moderate (Requires optimization)High (vs FAAH), Low (vs CES)High
Safety Profile High (Low risk of functional tolerance)Low (Chronic use desensitizes CB1)Moderate
Primary Use Lead Optimization / Probe Positive Control / Tool CompoundIn Vivo Tool Compound

Key Insight: While less potent than JZL184, this scaffold offers a reversible mechanism. This is crucial for therapeutic development, as irreversible inhibition can lead to rapid tolerance and "cannabimimetic" side effects.

Experimental Verification Protocols

To independently verify the biological activity of this compound, follow these self-validating protocols.

Protocol A: In Vitro MAGL Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of the compound using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate.

Reagents:

  • Human Recombinant MAGL (hMAGL).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% BSA.

  • Detection: Microplate reader (Absorbance at 405-412 nm).

Workflow:

  • Preparation: Dissolve (3-Hydroxyphenyl)(piperazin-1-yl)methanone in DMSO to create a 10 mM stock.

  • Incubation: Incubate hMAGL (approx. 50 ng/well) with varying concentrations of the inhibitor (0.1 µM – 100 µM) in assay buffer for 15 minutes at room temperature.

    • Control: DMSO only (0% inhibition).

    • Blank: Buffer only (no enzyme).

  • Reaction Start: Add 4-NPA (final concentration 250 µM).

  • Measurement: Monitor the release of 4-nitrophenol (yellow color) kinetically at 412 nm for 20 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Validation Criteria:

  • The Z-factor of the assay must be > 0.5.

  • Reference inhibitor JZL184 should yield an IC50 < 50 nM in the same run.

  • Expected Result: The compound should show dose-dependent inhibition with an IC50 in the micromolar range (single-digit µM for optimized derivatives, ~20 µM for the core scaffold).

Protocol B: Reversibility Check (Dilution Assay)

Objective: Confirm the inhibition is reversible (distinguishing it from JZL184).

  • Pre-incubation: Incubate MAGL with the inhibitor at 10x IC50 for 30 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing the substrate.

  • Comparison: Compare the enzymatic activity recovery against a sample incubated with an irreversible inhibitor (JZL184).

    • Result: Reversible inhibitors will show rapid recovery of enzyme activity (~80-100%) upon dilution. Irreversible inhibitors will remain inhibited.

Synthesis & Identity Verification

To ensure you are testing the correct molecule, verify the identity before biological assays.

  • Synthesis Route: Amide coupling between 3-hydroxybenzoic acid and piperazine (using HATU/DIPEA or EDC/HOBt).

    • Note: Use mono-Boc-protected piperazine to prevent polymerization, followed by deprotection (TFA/HCl).

  • Analytical Check (LC-MS):

    • Expected m/z: [M+H]+ = 207.11 (Free base) or corresponding mass for HCl salt.

    • Purity: Must be >95% to rule out false positives from toxic impurities.

Synthesis_Check Start Start: 3-Hydroxybenzoic Acid + N-Boc-Piperazine Step1 Amide Coupling (HATU/DIPEA) Start->Step1 Inter Intermediate: N-Boc-(3-hydroxyphenyl)(piperazin-1-yl)methanone Step1->Inter Step2 Deprotection (TFA or HCl) Inter->Step2 Final Final Product: (3-Hydroxyphenyl)(piperazin-1-yl)methanone Step2->Final QC QC Check: LC-MS (m/z 207) & NMR Final->QC

Caption: Synthetic workflow to generate the target compound for verification.

References

  • Poli, G., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.[1][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

    • Context: Primary source identifying the phenyl(piperazin-1-yl)methanone scaffold as a reversible MAGL inhibitor.[1]

  • Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology.

    • Context: Establishes JZL184 as the standard irreversible inhibitor for comparison.
  • Zimmerman, D. M., et al. (1978). Discovery of a new class of opioid antagonists. Nature.

    • Context: Describes the 4-(3-hydroxyphenyl)piperidine/piperazine class (opioid antagonists)
  • Tuccinardi, T., et al. (2014). Monoacylglycerol lipase inhibitors: a patent review. Expert Opinion on Therapeutic Patents.

    • Context: Reviews the landscape of MAGL inhibitors, placing the methanone scaffold in context with carbam

Sources

structure-activity relationship (SAR) studies of the (3-Hydroxyphenyl)(piperazin-1-yl)methanone scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Reversible Monoacylglycerol Lipase (MAGL) Inhibition & Opioid Receptor Modulation[1]

Executive Summary

This guide evaluates the (3-Hydroxyphenyl)(piperazin-1-yl)methanone scaffold, a privileged structure in medicinal chemistry.[1] While historically associated with opioid receptor antagonism (mimicking the phenolic A-ring of morphinans), recent attention has shifted toward its utility as a reversible inhibitor of Monoacylglycerol Lipase (MAGL) .[1]

Unlike the "gold standard" irreversible carbamates (e.g., JZL184), which covalently modify the enzyme and risk desensitizing the endocannabinoid system, this scaffold offers a non-covalent, reversible mechanism. This guide compares the scaffold's performance against covalent alternatives, detailing the Structure-Activity Relationship (SAR) required to optimize potency while maintaining selectivity against Fatty Acid Amide Hydrolase (FAAH).[1]

Scaffold Anatomy & Mechanism

The scaffold consists of three pharmacophoric regions that dictate its binding kinetics and selectivity.

The Pharmacophore
  • Region A (The Headgroup - 3-Hydroxyphenyl):

    • Function: Acts as a hydrogen bond donor.[1] In MAGL inhibition, this mimics the glycerol headgroup of the natural substrate, 2-Arachidonoylglycerol (2-AG), or interacts with the regulatory serine/cysteine residues in the binding pocket.

    • Criticality: The meta (3-position) hydroxyl is often superior to para substitution for maintaining correct steric alignment within the catalytic triad.[1]

  • Region B (The Linker - Methanone):

    • Function: The carbonyl group provides rigidity (unlike a flexible methylene bridge) and acts as a hydrogen bond acceptor.[1] It restricts the rotation of the phenyl ring relative to the piperazine, locking the molecule in a bioactive conformation.

  • Region C (The Core - Piperazine):

    • Function: A bioisostere of piperidine. The distal nitrogen (N4) serves as a vector for attaching lipophilic "tails" that occupy the enzyme's hydrophobic tunnel (where the arachidonic acid chain of 2-AG usually sits).[1]

Mechanism of Action Diagram

The following diagram illustrates the blockade of 2-AG hydrolysis by the scaffold, preventing the formation of Arachidonic Acid (pro-inflammatory).

MAGL_Pathway cluster_0 Endocannabinoid Signaling 2-AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme (Active) 2-AG->MAGL Hydrolysis substrate CB_Receptors CB1/CB2 Receptors (Neuroprotection/Analgesia) AA Arachidonic Acid (Pro-inflammatory) MAGL->AA Degradation Prostaglandins Prostaglandins (Pain/Inflammation) AA->Prostaglandins COX Enzymes Inhibitor (3-Hydroxyphenyl) (piperazin-1-yl)methanone Inhibitor->MAGL Reversible Inhibition (Competes with 2-AG)

Figure 1: Mechanism of Action.[1] The scaffold inhibits MAGL, preserving 2-AG levels to sustain CB1/CB2 signaling while reducing pro-inflammatory Arachidonic Acid production.[1]

Comparative Analysis: Reversible vs. Irreversible

This section compares the (3-Hydroxyphenyl)(piperazin-1-yl)methanone class against JZL184 , the benchmark irreversible inhibitor.[1]

Feature(3-Hydroxyphenyl)(piperazin-1-yl)methanoneJZL184 (Standard Alternative)Verdict
Binding Mechanism Reversible (Non-covalent) Irreversible (Carbamoylation)Scaffold Wins: Lower risk of receptor desensitization.[1]
Selectivity (vs FAAH) High (>100-fold selective)Moderate to HighTie: Both can be tuned for high selectivity.[1]
Duration of Action Pharmacokinetic-dependent (Short/Medium)Turnover-dependent (Long)Context Dependent: Reversible is safer for chronic dosing.[1]
Safety Profile Low risk of catalepsy/hypomotilityHigh risk of catalepsy at high dosesScaffold Wins: Better therapeutic index.
Chemical Stability High (Amide bond is stable)Moderate (Carbamates hydrolyze)Scaffold Wins: Easier storage and formulation.[1]
Synthetic Accessibility High (Amide coupling)Moderate (Requires phosgene/equivalents)Scaffold Wins: 1-step coupling reaction.[1]

Key Insight: While JZL184 is more potent in vitro due to covalent bonding, the (3-Hydroxyphenyl)(piperazin-1-yl)methanone scaffold is preferred for drug development because it avoids the "functional antagonism" seen when the endocannabinoid system is permanently overstimulated.[1]

Detailed SAR Analysis

The optimization of this scaffold relies on three vectors.

Vector 1: The Phenolic Headgroup (Region A)[1]
  • 3-OH (Meta): Optimal. Forms a critical water-mediated hydrogen bond bridge with the backbone carbonyl of the enzyme's regulatory loop.[1]

  • 4-OH (Para): Often leads to a 5-10x loss in potency.[1] The geometry forces the piperazine ring out of the hydrophobic tunnel.

  • Replacement with -OMe: Abolishes activity. The H-bond donor capability is essential.[1]

  • Replacement with -Cl/-F: Maintains lipophilicity but loses the specific anchoring interaction.[1]

Vector 2: The Linker (Region B)
  • Methanone (C=O): Preferred.[1] The planar nature of the amide bond confers rigidity.

  • Sulfonamide (SO2): Increases polarity but changes the bond angle, often reducing fit in the narrow entrance of the MAGL active site.

  • Methylene (CH2): Increases flexibility (rotational freedom), leading to a higher entropic penalty upon binding (lower affinity).[1]

Vector 3: The Piperazine Tail (Region C)

This is the area for "lipophilic tuning." The N4 nitrogen must be substituted to mimic the arachidonoyl tail of 2-AG.[1]

  • N4-Biphenyl/Biaryl: Dramatically increases potency (nM range).[1]

  • N4-Alkyl: Weak activity.[1] The enzyme requires bulky aromatic/hydrophobic interactions in the distal pocket.

SAR Logic Diagram

SAR_Logic Linker Carbonyl Linker: Provides Rigidity Better than -CH2- N4_Sub N4-Position: Requires Lipophilic Bulk (e.g., Biaryl, Diphenylsulfide) Selectivity MAGL > FAAH N4_Sub->Selectivity Core Core Core->Linker Region B Core->N4_Sub Region C (Optimization Site) Meta_OH Meta_OH Potency Potency Meta_OH->Potency

Figure 2: SAR Optimization Map.[1] The 3-OH is the anchor; the N4-substitution is the tuning knob for potency and selectivity.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold
  • Objective: Create the core amide bond.

  • Reagents: 3-Hydroxybenzoic acid, Piperazine (or N-Boc piperazine), EDC.HCl, HOBt, DIPEA, DMF.[1]

  • Activation: Dissolve 3-hydroxybenzoic acid (1.0 eq) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq).[1] Stir for 30 min at 0°C.

  • Coupling: Add Piperazine derivative (1.0 eq) and DIPEA (2.5 eq).

  • Reaction: Stir at RT for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (careful not to extract product if basic), then NaHCO3.

  • Deprotection (if Boc used): Treat with TFA/DCM (1:1) for 1 hour.

Protocol B: MAGL Inhibition Assay (Fluorescence-Based)
  • Objective: Determine IC50 values.

  • Principle: Hydrolysis of the surrogate substrate 4-nitrophenyl acetate or resorufin acetate by MAGL releases a fluorescent/colorimetric product.[1]

  • Materials:

    • Human Recombinant MAGL (hMAGL).[1]

    • Substrate: Arachidonoyl-1-thio-glycerol (for colorimetric w/ DTNB) or Resorufin acetate (Fluorometric).[1]

    • Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% BSA.[1]

Steps:

  • Preparation: Dilute test compounds (dissolved in DMSO) in Assay Buffer to 10x final concentration.

  • Incubation: Add 10 µL of compound + 80 µL of hMAGL enzyme solution. Incubate for 15 min at RT (allows reversible binding equilibrium).

  • Start Reaction: Add 10 µL of Substrate.

  • Measurement: Monitor fluorescence (Ex 530nm / Em 590nm for Resorufin) kinetically for 30 minutes.

  • Analysis: Calculate slope of the linear portion. Normalize to DMSO control (100% activity) and JZL184 control (0% activity).

References

  • Bononi, G., et al. (2021).[2] Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold.[1][2][3] European Journal of Medicinal Chemistry.[2][3]

  • Granchi, C., et al. (2016). Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry.[2]

  • Tuccinardi, T., et al. (2014). Benzoylpiperidine derivatives as a new class of reversible monoacylglycerol lipase inhibitors.[2][4][5][6] ACS Medicinal Chemistry Letters.[1]

  • Maguire, D., et al. (2013). Comparative SAR of piperazine-based kappa opioid receptor antagonists.[1][7] Bioorganic & Medicinal Chemistry Letters.[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 1-(3-Hydroxyphenyl)piperazine.[1][8][9][10][1]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (3-Hydroxyphenyl)(piperazin-1-yl)methanone. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. The protocols outlined herein are grounded in established safety principles and regulatory standards, designed to empower laboratory professionals with the knowledge to manage chemical waste responsibly.

Hazard Profile and Foundational Safety Assessment

A thorough understanding of a chemical's hazard profile is the cornerstone of its safe management. (3-Hydroxyphenyl)(piperazin-1-yl)methanone and its hydrochloride salt are research chemicals whose toxicological properties may not be fully elucidated. However, based on available data for the HCl salt and structurally related compounds like piperazine, a cautious and conservative approach is mandatory.

The primary known hazard is that the hydrochloride salt is harmful if swallowed[1]. Structurally, the presence of the piperazine moiety suggests potential for additional hazards, as piperazine itself is classified as corrosive, capable of causing severe skin burns and eye damage, and may cause allergic skin or respiratory reactions[2][3]. Therefore, it is prudent to handle (3-Hydroxyphenyl)(piperazin-1-yl)methanone as a substance that is, at a minimum, harmful and an irritant, with the potential for more severe corrosive and sensitizing effects.

Core Principle: The causality behind treating this compound as hazardous waste stems from its GHS classification and the potential for environmental harm and human health risks upon improper release[4]. Disposal is not merely a suggestion but a regulatory mandate to prevent contamination and exposure[5].

Hazard Identification Description Source
GHS Pictogram GHS07: Harmful/IrritantFluorochem SDS[1]
Signal Word WarningFluorochem SDS[1]
Hazard Statement H302: Harmful if swallowedFluorochem SDS[1]
Potential Uncharacterized Hazards Based on the piperazine substructure, potential for skin/eye corrosion, respiratory irritation, and allergic sensitization should be assumed.TCI SDS for Piperazine[2][3]

The Regulatory Imperative: EPA and OSHA Frameworks

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. The RCRA framework establishes a "cradle-to-grave" system for managing hazardous materials. Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of hazardous substances and the communication of their risks[7][8][9].

Key Regulatory Mandates:

  • Prohibition of Improper Disposal: It is illegal to dispose of hazardous chemical waste in the regular trash or via sewer systems[4][5][10].

  • Waste Characterization: Generators are responsible for determining if their waste is hazardous, based on characteristics of ignitability, corrosivity, reactivity, or toxicity[11]. (3-Hydroxyphenyl)(piperazin-1-yl)methanone waste is classified as hazardous due to its toxicity.

  • Mandatory Training: All personnel who generate or handle hazardous waste must receive appropriate training on identification, safe handling, and emergency procedures[4][12].

The Disposal Workflow: A Phased Approach

The following workflow provides a logical sequence for managing (3-Hydroxyphenyl)(piperazin-1-yl)methanone from the point of generation to its final collection.

Phase 1: Waste Characterization and Segregation

This initial step is critical to prevent dangerous chemical reactions.

  • Characterize: All waste containing (3-Hydroxyphenyl)(piperazin-1-yl)methanone, including pure unused compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be treated as hazardous chemical waste.

  • Segregate: Never mix this waste stream with others unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. The piperazine functional group is basic; therefore, it is crucial to keep this waste segregated from acids to prevent a potentially violent exothermic reaction[13]. It must also be stored separately from strong oxidizing agents[14][15].

Phase 2: Container Selection and Labeling

Proper containment and identification are vital for safety and compliance.

  • Container Selection: Use only containers that are in good condition, leak-proof, and chemically compatible with the waste[10][16]. A high-density polyethylene (HDPE) bottle is a suitable choice. If possible, collecting waste in the original manufacturer's container is a good practice[10]. The container must have a secure, tight-fitting lid[10][17].

  • Labeling: The container must be labeled with a fully completed EHS-provided hazardous waste tag at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[16].

    • The full, unabbreviated chemical name: "(3-Hydroxyphenyl)(piperazin-1-yl)methanone"[5][16].

    • An accurate estimation of the concentration and quantity of all components in the container.

    • The date of waste generation (the date the container was started)[5].

    • The appropriate hazard pictograms (at a minimum, the "Exclamation Mark" for GHS07)[5].

Phase 3: On-Site Accumulation and Storage

Waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA)[16].

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste[16].

  • Containment: Liquid waste containers must be kept in a secondary containment bin to capture any potential leaks[10][17].

  • Closure: The waste container must be kept closed at all times except when actively adding waste[10][16]. Leaving a funnel in the container is a common but serious violation[16].

Phase 4: Arranging for Final Disposal

The ultimate disposal must be handled by professionals.

  • Contact EHS: Once the container is nearly full (e.g., 90% capacity), contact your institution's EHS office to schedule a waste pickup[10][16].

  • Documentation: Provide the EHS team with any required paperwork, which may include a copy of the Safety Data Sheet (SDS), to ensure they have all the information needed for safe transport and disposal[18].

  • Licensed Disposal: Your EHS office will consolidate waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.

Detailed Protocol: Preparing Solid and Liquid Waste for EHS Collection

This protocol provides a direct, step-by-step method for waste preparation.

For Solid Waste (e.g., contaminated gloves, weigh paper, unused reagent):

  • Designate a suitable container, such as a sealable plastic pail or a sturdy box lined with a clear plastic bag[17]. Do not use biohazard bags[17].

  • Affix a completed "Hazardous Waste" label to the container before adding any waste.

  • Place all solid materials contaminated with (3-Hydroxyphenyl)(piperazin-1-yl)methanone into the container.

  • Once full, securely seal the bag with a zip-tie or tape and close the container lid[17].

  • Store the sealed container in your designated Satellite Accumulation Area, segregated from incompatible materials.

  • Arrange for pickup with your EHS office.

For Liquid Waste (e.g., reaction mixtures, solutions):

  • Select a clean, compatible waste container (e.g., an empty, triple-rinsed solvent bottle or a new HDPE container).

  • Affix a completed "Hazardous Waste" label, listing "(3-Hydroxyphenyl)(piperazin-1-yl)methanone" and all other solvent/reagent components with their approximate percentages.

  • Place the labeled container inside a secondary containment bin large enough to hold the entire volume of the liquid.

  • Add waste to the container as needed, ensuring the cap is securely replaced immediately after each addition.

  • When the container is no more than 90% full, tighten the cap and ensure the exterior is clean and free of contamination.

  • Arrange for pickup with your EHS office.

Spill Management and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and environmental release.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and contact your institution's emergency line.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile)[18]. For a large quantity of solid, a respirator may be necessary[18].

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.

    • For Liquids: Surround the spill with an absorbent material (e.g., spill pads or vermiculite), working from the outside in.

  • Clean the Area: Once the bulk of the spill is absorbed, decontaminate the area with an appropriate cleaning solution and collect all cleanup materials as hazardous waste.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed and properly labeled hazardous waste container for disposal[18].

  • Report: Report the spill to your supervisor and EHS office, as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of (3-Hydroxyphenyl)(piperazin-1-yl)methanone.

G start Waste Generation Point (3-Hydroxyphenyl)(piperazin-1-yl)methanone is_solid Is waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated labware, powder) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) is_solid->liquid_waste Liquid solid_container Select Lined Pail or Bagged Container solid_waste->solid_container label_waste Affix Completed Hazardous Waste Label solid_container->label_waste liquid_container Select Labeled, Compatible Bottle liquid_waste->liquid_container secondary_contain Place in Secondary Containment liquid_container->secondary_contain secondary_contain->label_waste store_waste Store in Segregated Satellite Accumulation Area label_waste->store_waste check_full Container >90% Full? store_waste->check_full end Ready for EHS Pickup check_full->end Yes continue_accum Continue Accumulation check_full->continue_accum No continue_accum->store_waste

Caption: Decision workflow for proper segregation and containment of (3-Hydroxyphenyl)(piperazin-1-yl)methanone waste.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • Hazardous Chemical Waste Management Guidelines, Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories, Daniels Health. [Link]

  • Hazardous Waste Disposal Guide, Dartmouth College. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines, University of Canterbury. [Link]

  • Hazardous Waste Disposal Guide, Northwestern University. [Link]

  • OSHA Hazardous Waste Disposal Guidelines, CDMS. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations, Stericycle. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know, Tetra Tech. [Link]

  • Waste, Chemical, and Cleanup Enforcement, U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste, U.S. Environmental Protection Agency. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know, Clean Management Environmental Group, Inc. [Link]

  • Operational Disposal And Storage Of Piperazine, BIOSYNCE. [Link]

  • Hazardous Materials Compliance: OSHA Standards and Best Practices, Mancomm. [Link]

  • Hazardous Waste - Overview, Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Standards, Occupational Safety and Health Administration. [Link]

Sources

Personal protective equipment for handling (3-Hydroxyphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Do not treat this compound as a generic organic solid. (3-Hydroxyphenyl)(piperazin-1-yl)methanone presents a dual-hazard profile derived from its pharmacophore: the piperazine ring (a known sensitizer) and the phenolic moiety (potential for protein denaturation and absorption).[1]

While commercial Safety Data Sheets (SDS) often default to generic "Irritant" (H315/H319/H335) classifications due to lack of chronic toxicity data, the structural alerts mandate a higher containment strategy.[1]

The "Why" Behind the Protocol
  • Sensitization Risk: Piperazine derivatives are notorious for inducing IgE-mediated respiratory sensitization (asthma-like symptoms) and T-cell mediated contact dermatitis [1].[1]

  • Phenolic Absorption: The 3-hydroxy substitution increases polarity but retains the phenolic potential for skin absorption and protein interaction, requiring barrier protection beyond standard dust prevention [2].[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 1240527-44-9 in a research setting.

Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for phenolic solutions.[1] Goggles prevent vapor entry and splashes during solubilization.[1]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm outer)Inner: 4 mil Nitrile (Tactility).[1] Outer: 5-8 mil Nitrile (Barrier).[1] Reason: Phenolic compounds can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer."[1]
Respiratory P100/N95 Respirator or Fume Hood Solid State: Weighing must occur in a hood.[1] If open bench weighing is unavoidable, a fit-tested N95 is mandatory to prevent inhalation sensitization.[1]
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats absorb phenolic liquids, holding the hazard against the skin.[1] Impervious sleeves/aprons are required for stock solution preparation.[1]

PPE Selection Logic (Decision Tree)

This logic gate ensures you select the correct PPE based on the physical state of the compound during your workflow.[1]

PPE_Selection Start Start: Handling (3-Hydroxyphenyl) (piperazin-1-yl)methanone State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (DMSO/MeOH) State_Check->Liquid Engineering_Solid Is Fume Hood Available? Solid->Engineering_Solid Conc_Check Concentration > 100mM? Liquid->Conc_Check Hood_Yes Use Fume Hood + Standard PPE Engineering_Solid->Hood_Yes Yes Hood_No STOP: High Risk Engineering_Solid->Hood_No No Resp_Req Req: N95/P100 Mask + Goggles + Double Gloves Hood_No->Resp_Req High_Conc Add Butyl Apron + Face Shield Conc_Check->High_Conc Yes Low_Conc Standard PPE: Double Nitrile + Goggles Conc_Check->Low_Conc No

Figure 1: Decision tree for PPE selection based on physical state and engineering controls. Note the requirement for respiratory protection if engineering controls fail.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Dust generation leading to respiratory sensitization.

  • Engineering Control: Activate Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Static Control: Use an anti-static gun or bar on the spatula and weigh boat.[1] Piperazine salts are often electrostatic; static discharge can scatter powder.[1]

  • Technique:

    • Place the balance inside the hood.[1]

    • Tare the vial, not the paper.[1] Weigh directly into the final vessel to minimize transfer steps.[1]

    • The "Wet Method": If possible, add the solvent to the solid in the original shipping container (if tared) to avoid handling dry powder entirely.[1]

Protocol B: Solubilization (Liquid State)

Risk: Splash and skin absorption.

  • Solvent Choice: This compound is typically soluble in DMSO or Methanol.[1]

    • Caution: DMSO enhances skin permeability, carrying the toxicant into the bloodstream rapidly.[1]

  • Glove Discipline:

    • Don Inner Gloves (Blue Nitrile).[1]

    • Don Outer Gloves (Purple/Black Nitrile).[1]

    • Check for "ballooning" (micro-tears) before handling DMSO solutions.[1]

  • Decontamination: Wipe the exterior of the stock vial with a chemically compatible wipe (e.g., Kimwipe soaked in ethanol) before removing it from the hood.[1]

Emergency Response & Spill Management

Self-Validating Safety System: Your spill kit must be verified before synthesis begins.[1] Ensure it contains a universal absorbent (e.g., vermiculite) and not just paper towels.[1]

Exposure Response[2][3][4][5][6][7]
  • Eye Contact: Flush for 15 minutes immediately.[1][2][3][4] Do not pause to remove contact lenses initially; flush over them, then remove if possible.[1]

  • Skin Contact:

    • Remove contaminated clothing immediately (do not pull shirts over the head; cut them off if necessary).[1]

    • Wash with soap and copious water.[1][2][4][5] Avoid organic solvents (ethanol/acetone) on skin, as they may increase absorption of the phenolic moiety [3].[1]

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Action_Powder Cover with wet paper towel (Prevent Dust) Powder->Action_Powder Avoid Dry Sweeping Action_Liquid Apply Vermiculite Absorbent Liquid->Action_Liquid Clean Scoop to HazWaste (Double Bag) Action_Powder->Clean Action_Liquid->Clean Decon Wash Area with Soap/Water pH 8 Clean->Decon

Figure 2: Step-by-step spill response.[1] Note the critical prohibition of dry sweeping for powders to prevent aerosolization.[6]

Disposal & Waste Management

  • Classification: Hazardous Organic Waste (Halogen-free, unless HCl salt form).[1]

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) due to the phenolic ring's reactivity.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

  • Labeling: Must explicitly state "Sensitizer" and "Toxic" on the waste tag.[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). Piperazine: Systemic Agent.[1] Centers for Disease Control and Prevention.[1] Available at: [Link]

  • PubChem. Compound Summary: 1-(3-Hydroxyphenyl)piperazine (Structural Analog).[1] National Library of Medicine.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Polymerization and Permeation.[1] United States Department of Labor.[1] Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。